molecular formula C4H10ClO2PS B028762 Diethyl Chlorothiophosphate-d10 CAS No. 287397-89-1

Diethyl Chlorothiophosphate-d10

Cat. No.: B028762
CAS No.: 287397-89-1
M. Wt: 198.67 g/mol
InChI Key: KMJJJTCKNZYTEY-MWUKXHIBSA-N
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Description

Diethyl Chlorothiophosphate-d10 is a deuterated stable isotope analog of diethyl chlorothiophosphate, where all ten hydrogen atoms of the ethyl groups are replaced by deuterium (C 4 D 10 ClO 2 PS) . This compound is characterized as a colourless oil and is primarily utilized as a specialized building block in organic synthesis and chemical research. Its core research value lies in its application as a precursor for generating deuterium-labeled analogs of various organophosphorus compounds, including pesticides and other bioactive molecules. The incorporation of ten deuterium atoms makes this compound particularly valuable in mass spectrometry and pharmacokinetic studies. When used in synthesis, it produces labeled compounds that serve as ideal internal standards for quantitative analysis, improving the accuracy and reliability of analytical methods. Researchers also employ it in metabolic fate studies and environmental degradation tracing, where the isotopic label allows for precise tracking of the compound and its metabolites within complex biological or environmental systems. Handling and Storage: To maintain stability and purity, this reagent should be stored under an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research and manufacturing applications as a chemical intermediate. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJJJTCKNZYTEY-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492339
Record name O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287397-89-1
Record name O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethyl Chlorothiophosphate-d10: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Isotopic Labeling in Modern Analytical Chemistry

In the landscape of contemporary research, particularly within drug development and environmental analysis, the demand for precision and accuracy in quantitative assays is paramount. Stable isotope-labeled internal standards are fundamental to achieving this, mitigating variability in sample preparation and instrumental analysis. Diethyl Chlorothiophosphate-d10, the deuterated analogue of Diethyl Chlorothiophosphate, has emerged as a critical tool for researchers. Its primary utility lies in its application as an internal standard for the quantification of organophosphate pesticides and related compounds by mass spectrometry-based methods. The ten deuterium atoms provide a distinct mass shift from its unlabeled counterpart, ensuring clear differentiation in mass spectra without significantly altering its chemical behavior. This guide offers an in-depth exploration of the chemical properties, synthesis, and application of this compound, tailored for professionals in research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its effective use and handling. While specific experimental data for the deuterated compound is not extensively published, the properties can be reasonably extrapolated from its non-deuterated analogue, Diethyl Chlorothiophosphate. The primary difference will be in the molecular weight due to the presence of ten deuterium atoms.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Phosphorochloridothioic Acid O,O-(Diethyl-d10) Ester, O,O-(Diethyl-d10) Thiophosphoryl Chloride[1]
CAS Number 287397-89-1[2]
Molecular Formula C₄D₁₀ClO₂PS[2]
Molecular Weight 198.67 g/mol [3][4]
Appearance Colorless to light yellow liquid with a disagreeable odor.[5]
Boiling Point 96 °C[5]
Melting Point -75 °C[5]
Density 1.2 g/mL at 25 °C
Flash Point >230 °F (>110 °C)[5]
Solubility Insoluble in water, soluble in most organic solvents. Hydrolyzes in water.[5]
Refractive Index n20/D 1.472

Synthesis and Isotopic Labeling

The synthesis of this compound involves a multi-step process starting from a deuterated precursor to ensure high isotopic enrichment. The most common and effective method is the reaction of fully deuterated ethanol (ethanol-d6) with phosphorus pentasulfide (P₂S₅), followed by chlorination.[6][7][8]

The causality behind this synthetic choice is rooted in the need to introduce the deuterium labels at the ethoxy groups, which are the sites of interest for creating a stable, isotopically distinct internal standard. Ethanol-d6 is a readily available starting material that ensures all ten non-exchangeable hydrogen positions on the two ethyl groups are replaced with deuterium.

Synthetic Workflow

synthesis_workflow cluster_0 Step 1: Dithiophosphorylation cluster_1 Step 2: Chlorination ethanol_d6 Ethanol-d6 (C₂D₅OD) dithiophosphoric_acid O,O-Diethyldithiophosphoric Acid-d10 ethanol_d6->dithiophosphoric_acid Reaction with P₂S₅ p2s5 Phosphorus Pentasulfide (P₂S₅) p2s5->dithiophosphoric_acid product This compound dithiophosphoric_acid->product Chlorination chlorination Chlorinating Agent (e.g., Cl₂) chlorination->product

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol

The following protocol is a representative synthesis of this compound, based on established literature procedures.[6][7][8]

Step 1: Synthesis of O,O-Diethyldithiophosphoric Acid-d10

  • In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with phosphorus pentasulfide (P₂S₅).

  • Ethanol-d6 is added dropwise to the stirred suspension of P₂S₅ at a controlled temperature. The reaction is exothermic and the addition rate should be managed to maintain the reaction temperature within a safe range.

  • Upon completion of the addition, the reaction mixture is stirred for an additional period to ensure complete reaction.

  • The resulting O,O-Diethyldithiophosphoric Acid-d10 is then isolated.

Step 2: Chlorination to this compound

  • The crude O,O-Diethyldithiophosphoric Acid-d10 is dissolved in a suitable inert solvent.

  • A chlorinating agent, such as gaseous chlorine, is bubbled through the solution at a controlled temperature.

  • The reaction progress is monitored by appropriate analytical techniques (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up to remove byproducts and the solvent.

  • The final product, this compound, is purified, typically by vacuum distillation.

This self-validating system relies on the high isotopic purity of the starting material (ethanol-d6) to ensure the final product has the desired level of deuteration. The purification steps are critical to remove any unreacted starting materials or byproducts that could interfere with its use as an internal standard.

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Mass Spectrometry (MS): GC-MS is the primary technique for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the deuterated compound (m/z 198.67 for C₄D₁₀³⁵Cl¹⁶O₂³¹P³²S). The absence of a significant peak at the m/z of the unlabeled compound (188.61) confirms high isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the absence of signals in the regions corresponding to the ethyl protons, confirming a high degree of deuteration.

    • ¹³C NMR: The carbon-13 NMR spectrum will show signals for the ethyl carbons, which may appear as complex multiplets due to coupling with deuterium.

    • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. It will show a single resonance, and its chemical shift can confirm the phosphorus environment.

Chromatographic Analysis
  • Gas Chromatography (GC): A GC analysis, typically with a flame ionization detector (FID) or a mass spectrometer (MS), is used to determine the purity of the compound. A single, sharp peak is indicative of a high-purity sample.

analytical_workflow cluster_0 Analysis cluster_1 Results sample This compound Sample gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) sample->gc_ms nmr Nuclear Magnetic Resonance (NMR) sample->nmr purity Purity Assessment gc_ms->purity identity Identity Confirmation gc_ms->identity nmr->identity

Caption: Analytical workflow for the characterization of this compound.

Stability and Storage

Proper storage and handling of this compound are essential to maintain its integrity. Based on the data for its non-deuterated analogue, the following recommendations should be followed:

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] It is often recommended to store under an inert atmosphere.[1]

  • Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze.[9] Contact with water should be strictly avoided.

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[5][9]

  • Hazardous Decomposition: Decomposition under heat can produce toxic fumes of hydrogen chloride, phosphorus oxides, and sulfur oxides.[9]

Application as an Internal Standard: A Practical Workflow

The primary application of this compound is as an internal standard in quantitative analysis, particularly for organophosphate pesticides in complex matrices such as food, environmental samples, and biological fluids. Its use significantly improves the accuracy and precision of the analytical method by correcting for variations in sample extraction, cleanup, and instrument response.

Experimental Protocol: Quantification of an Organophosphate Pesticide in a Sample Matrix

This protocol provides a generalized workflow for using this compound as an internal standard in a GC-MS or LC-MS/MS analysis.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate or acetonitrile) at a known concentration (e.g., 100 µg/mL).
  • Prepare a series of calibration standards containing the target analyte at known concentrations, each spiked with a constant, known amount of the this compound internal standard solution.

2. Sample Preparation:

  • To a known volume or weight of the sample matrix (e.g., 1 g of homogenized food sample), add a precise volume of the this compound internal standard stock solution. This "spiking" should be done at the very beginning of the sample preparation process to account for any losses during extraction and cleanup.
  • Perform the extraction of the analyte and internal standard from the matrix using an appropriate method (e.g., QuEChERS, solid-phase extraction, or liquid-liquid extraction).
  • The extract may require a cleanup step to remove interfering matrix components.

3. Instrumental Analysis (GC-MS/MS or LC-MS/MS):

  • Inject the prepared calibration standards and sample extracts into the GC-MS/MS or LC-MS/MS system.
  • Develop a method that allows for the chromatographic separation of the analyte and the internal standard.
  • In the mass spectrometer, monitor specific precursor-to-product ion transitions for both the analyte and this compound (Multiple Reaction Monitoring - MRM).

4. Data Analysis and Quantification:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
  • Construct a calibration curve by plotting this peak area ratio against the concentration of the analyte.
  • Calculate the peak area ratio of the analyte to the internal standard in the sample extract.
  • Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart, which is a toxic and corrosive substance.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[9] Work should be conducted in a well-ventilated chemical fume hood.

  • Inhalation: The compound can be very toxic if inhaled, causing burns to the respiratory tract.[9]

  • Skin and Eye Contact: It is harmful in contact with skin and can cause severe burns to the skin and eyes.[9]

  • Ingestion: Harmful if swallowed.[9]

  • First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash immediately with plenty of water. For eye contact, flush with plenty of water for at least 15 minutes.[9]

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring high-fidelity quantitative data for organophosphorus compounds. Its synthesis is well-established, and its chemical properties make it an ideal internal standard for mass spectrometry-based applications. By understanding its properties, handling it safely, and employing it correctly in analytical workflows, researchers can significantly enhance the reliability and accuracy of their results. This guide provides a comprehensive overview to support the effective use of this important analytical standard in demanding research environments.

References

  • Deinzer, M. L., Lattimer, R. P., & Hamsher, J. J. (2000). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826–2828. [Link]

  • Deinzer, M. L., Lattimer, R. P., & Hamsher, J. J. (2000). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826–2828. [Link]

  • Deinzer, M. L., Lattimer, R. P., & Hamsher, J. J. (2000). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorothiophosphate, 97%. Retrieved from [Link]

  • ResearchGate. (2016). 13C-Isotope Labeled Surrogate for Estimating Organophosphorus Pesticides in Agricultural Products by Gas Chromatography-Mass Spectrometry. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Diethyl chlorothiophosphate. Retrieved from [Link]

  • Chemsrc. (2025). Diethyl chlorothiophosphate. Retrieved from [Link]

  • PubMed. (2022). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18 O-Phosphoramidites. [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing O, O-diethyl chlorothiophosphate.
  • ACS Publications. (2025). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. [Link]

  • PubMed Central. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Characterizing chemical transformation of organophosphorus compounds by (13)C and (2)H stable isotope analysis. [Link]

  • PubMed. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]

  • The Royal Society of Chemistry. (2017). SUPPORTING INFORMATION. [Link]

  • Bio-Rad. (n.d.). D-10 Hemoglobin Testing System. Retrieved from [Link]

Sources

The Sentinel Molecule: A Technical Guide to Diethyl Chlorothiophosphate-d10 in Advanced Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Diethyl Chlorothiophosphate-d10 (DECTP-d10), a critical tool in modern analytical science. Moving beyond a simple catalog of applications, we will delve into the rationale behind its use, providing a framework for its effective implementation in complex analytical workflows. The core principle underpinning the utility of DECTP-d10 lies in the concept of isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.

Foundational Principles: The Role of an Ideal Internal Standard

In quantitative analysis, particularly when dealing with complex matrices such as food, environmental, and biological samples, the accuracy of results is often compromised by sample loss during preparation and variations in instrument response. An internal standard (IS) is a compound added to a sample in a known amount before processing to correct for these potential errors.

A stable isotope-labeled (SIL) internal standard, such as DECTP-d10, is considered the most reliable choice.[1][2] The deuterium atoms in DECTP-d10 impart a higher mass than its unlabeled counterpart, making it distinguishable by a mass spectrometer. However, its chemical and physical properties are nearly identical to the native analyte or its precursors. This near-identical behavior ensures that the SIL internal standard experiences the same extent of sample loss during extraction and cleanup, and the same ionization efficiency in the mass spectrometer as the analyte of interest.[1][2]

The fundamental logic of using DECTP-d10 is illustrated in the following workflow:

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification A Sample Collection (e.g., vegetable, urine) B Spiking with known amount of DECTP-d10 A->B Introduction of IS C Extraction & Cleanup (e.g., QuEChERS, SPE) B->C Co-processing of Analyte and IS D GC-MS/MS or LC-MS/MS Analysis C->D Injection of Purified Extract E Measure Analyte/IS Ratio D->E Detection by MS F Accurate Quantification E->F Ratio corrects for losses and instrumental drift

Figure 1: Conceptual workflow for isotope dilution mass spectrometry using DECTP-d10.

Core Applications of this compound

DECTP-d10 serves as a versatile internal standard in several key areas of analytical chemistry, primarily centered around the detection and quantification of organophosphate pesticides and their metabolites.

Analysis of Organophosphate Pesticide Residues in Food and Environmental Matrices

The non-deuterated form of diethyl chlorothiophosphate is a crucial intermediate in the synthesis of numerous organophosphate pesticides, including chlorpyrifos, coumaphos, and diazinon.[3][4][5] Consequently, DECTP-d10 is an ideal internal standard for the analysis of these pesticides in various matrices.

Typical Analytes:

  • Chlorpyrifos

  • Coumaphos

  • Diazinon

  • Parathion

  • Methyl parathion

Common Matrices:

  • Fruits and Vegetables[6][7][8]

  • Honey[9][10][11]

  • Soil and Water[1]

This protocol is a representative example of how DECTP-d10 can be integrated into a robust analytical method.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of homogenized vegetable sample into a 50 mL centrifuge tube.
  • Spike the sample with a known amount of DECTP-d10 solution (e.g., 100 µL of a 1 µg/mL solution).
  • Add 10 mL of acetonitrile.
  • Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
  • Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and MgSO₄ for cleanup.
  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
  • The supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Parameters

  • GC System: Agilent 7890B or equivalent.[7]
  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
  • Inlet: Splitless, 250 °C.
  • Oven Program: Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min (hold 5 min).[12]
  • MS System: Agilent 7010B Triple Quadrupole or equivalent.[7]
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Chlorpyrifos: Precursor ion > Product ions (e.g., m/z 314 > 197, 97).
  • DECTP-d10: Precursor ion > Product ions (e.g., m/z 198 > 170, 142 - Note: exact ions depend on fragmentation of the standard).
Biomonitoring of Organophosphate Exposure through Metabolite Analysis

Human exposure to organophosphate pesticides can be assessed by measuring their dialkyl phosphate (DAP) metabolites in biological fluids, most commonly urine.[13][14][15][16][17] DECTP-d10 is a precursor to the deuterated forms of diethyl phosphate (DEP-d10) and diethyl thiophosphate (DETP-d10), which are critical internal standards for these analyses.

Key Metabolites:

  • Diethyl phosphate (DEP)

  • Diethyl thiophosphate (DETP)

  • Diethyl dithiophosphate (DEDTP)

This protocol outlines a typical workflow for urinary biomonitoring.

1. Sample Preparation (Solid-Phase Extraction)

  • Take a 1 mL urine sample.
  • Spike with a solution containing deuterated DAP internal standards (including DEP-d10 and DETP-d10, which can be synthesized from DECTP-d10).
  • Acidify the sample with a suitable acid (e.g., HCl).
  • Load the sample onto a conditioned SPE cartridge (e.g., a mixed-mode anion exchange).
  • Wash the cartridge to remove interferences.
  • Elute the analytes with an appropriate solvent mixture.
  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: UFLC or equivalent.[16][17]
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium acetate.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
  • Acquisition Mode: MRM.
  • DEP: Precursor ion > Product ions (e.g., m/z 155 > 79, 97).
  • DEP-d10: Precursor ion > Product ions (e.g., m/z 165 > 79, 97).

Quantitative Data from Representative Studies:

AnalyteMatrixMethodRecovery (%)LODLOQReference
DAPsUrineUFLC-MS/MS93-1020.02-0.07 ng/mL0.06-0.21 ng/mL[16][17]
DAPsHairLC-MS/MS72-152--[18]
ChlorpyrifosSoilGC-MS87.14-95.30.14 µg/g0.62 µg/g[1]
CoumaphosHoneyLC-MS~8633 ng/g-[19]
Pharmacokinetic and Metabolic Fate Studies

DECTP-d10 is instrumental in the synthesis of deuterated parent pesticides, such as Chlorpyrifos-d10.[4] These labeled parent compounds are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. By administering a labeled pesticide, researchers can trace its journey through a biological system, differentiate it from other exposures, and accurately quantify its metabolites.[20]

A study on the comparative pharmacokinetics of chlorpyrifos and its metabolites utilized diethyl-d10 labeled chlorpyrifos to distinguish the administered dose from its resulting metabolites.[20] This allowed for a precise evaluation of the pharmacokinetic profiles of the parent compound and its breakdown products.

G cluster_synthesis Synthesis cluster_dosing In Vivo Study cluster_metabolism Metabolism cluster_analysis Analysis A DECTP-d10 B Chlorpyrifos-d10 (Synthesized from DECTP-d10) A->B Precursor C Oral Gavage to Animal Model B->C Dosing D Absorption & Distribution C->D E Metabolic Transformation D->E F Blood/Urine Sampling E->F Excretion G LC-MS/MS Analysis F->G H Quantification of Chlorpyrifos-d10 and its Deuterated Metabolites (e.g., DETP-d10) G->H

Figure 2: Use of DECTP-d10 derived compounds in ADME studies.

Synthesis Overview

The synthesis of this compound is a critical consideration for its application. A common synthetic route involves the reaction of ethanol-d6 with phosphorus pentasulfide (P₂S₅) to form a deuterated diethyldithiophosphoric acid. This intermediate is then chlorinated to yield the final product, this compound. This labeled compound can then be used to synthesize other deuterated organophosphate standards, such as coumaphos-d10.

Conclusion: Ensuring Analytical Integrity

This compound is more than just a chemical reagent; it is a cornerstone for achieving the highest levels of accuracy and precision in the analysis of organophosphate pesticides and their metabolites. Its role as an internal standard in isotope dilution mass spectrometry allows researchers to confidently navigate the complexities of challenging sample matrices and produce reliable, defensible data. From ensuring food safety and monitoring environmental contamination to understanding the metabolic fate of xenobiotics, DECTP-d10 empowers scientists to generate data of the highest integrity.

References

  • Pizzorno, K., et al. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Thompson, T. S., & Lummis, S. C. (2000). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826-2828.
  • Carbery, M., et al. (2024). Determinants of urinary dialkyl phosphate metabolites in midlife women: the Study of Women's Health Across the Nation Multi-Pollutant Study (SWAN-MPS). PubMed Central.
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  • Rial-Otero, R., et al. (n.d.).
  • Thompson, T. S., & Lummis, S. C. (2000). Synthesis of (Diethyl-d(10))
  • Jayatilaka, S., et al. (2018). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organ. CDC Stacks.
  • Calafat, A. M., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central.
  • GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. (n.d.).
  • Chlorpyrifos-d10 (CAS Number: 285138-81-0). (n.d.). Cayman Chemical.
  • Panuwet, P., et al. (n.d.). Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring's Development and Environmental Exposures (SAWASDEE).
  • Bravo, R., et al. (n.d.). Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards.
  • Dialkyl phosphates. Determination in urine. (2017).
  • Combined Use of GC TOF MS and UPLC-QTof MS for Investigative Analysis of Honeybee Poisoning. (n.d.).
  • Wheeler, P., et al. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. cromlab-instruments.es.
  • Taddese, A., & Tadesse, B. (2022). Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry. PubMed Central.
  • Organophosphate metabolites in urine samples from Danish children and women. (n.d.). Miljøstyrelsen.
  • Fernandez-Alba, A. R., et al. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent.
  • Method for Analysis of Organophosphorous Pesticides in Produce using Acetonitrile Extraction, Dual-Layer Carbon-Aminopropylsilic. (n.d.). Sigma-Aldrich.
  • Albero, B., et al. (n.d.). Determination of Malathion, Coumaphos, and Fluvalinate Residues in Honey by Gas Chromatography with Nitrogen-Phosphorus or Electron Capture Detectors.
  • Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18 O-Phosphoramidites. (2022). PubMed.
  • Quatrin, G. D., et al. (2020). New analytical method for chlorpyrifos determination in biobeds constructed in Brazil: Development and validation.
  • Campanella, L., et al. (2010). Detection of coumaphos in honey using a screening method based on an electrochemical acetylcholinesterase bioassay. PubMed.
  • The metabolites of organophosphorus pesticides in urine as an indicator of occup
  • LC-MS/MS ion chromatograms of coumaphos obtained for the standard at... (n.d.).
  • Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023). PubMed.
  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023). MDPI.
  • Wang, Y., et al. (2022). Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS. PubMed Central.
  • Fahmy, M., et al. (2024). Decontamination of Chlorpyrifos Residue in Soil by Using Mentha piperita (Lamiales: Lamiaceae)
  • Diazinon-d10 (CAS Number: 100155-47-3). (n.d.). Cayman Chemical.
  • Busby-Hjerpe, A. L., et al. (2010).
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
  • Stokvis, E., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

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Diethyl Chlorothiophosphate-d10 CAS number 287397-89-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl Chlorothiophosphate-d10 CAS Number: 287397-89-1

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, core applications, and the scientific rationale behind its use, particularly as an internal standard in quantitative analytical workflows.

This compound is the isotopically labeled form of Diethyl Chlorothiophosphate, containing ten deuterium atoms. This labeling makes it an invaluable tool in analytical chemistry, primarily for isotope dilution mass spectrometry (IDMS). Its physical properties are summarized below.

PropertyValueSource(s)
CAS Number 287397-89-1[1][2][3]
Molecular Formula C₄D₁₀ClO₂PS[1][2]
Molecular Weight 198.67 g/mol [1][2]
Synonyms Phosphorochloridothioic Acid O,O-(Diethyl-d10) Ester; O,O-(Diethyl-d10) Thiophosphoryl Chloride[1][3]
Appearance Colourless Oil[1][4]
Storage Conditions 2-8°C Refrigerator, Under Inert Atmosphere[1]

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound is a targeted process designed to introduce a stable, heavy isotope label into the molecule without altering its fundamental chemical reactivity. The established method involves a two-step process starting from deuterated ethanol.[5][6]

Step 1: Formation of Labeled Diethyldithiophosphoric Acid The process begins with the reaction of fully deuterated ethanol (Ethanol-d6, CD₃CD₂OH) with phosphorus pentasulfide (P₂S₅). This reaction forms the deuterated intermediate, O,O-di(ethyl-d5) dithiophosphoric acid. The use of Ethanol-d6 is critical as it ensures that both ethyl groups on the resulting molecule are fully deuterated, leading to the "d10" designation.

Step 2: Chlorination The deuterated diethyldithiophosphoric acid intermediate is then subjected to chlorination. This step replaces one of the sulfur atoms with a chlorine atom, yielding the final product, this compound.[5][6]

Synthesis_Pathway Ethanol_d6 Ethanol-d6 (CD₃CD₂OH) Intermediate O,O-di(ethyl-d5) dithiophosphoric acid Ethanol_d6->Intermediate Step 1: Reaction P2S5 Phosphorus Pentasulfide (P₂S₅) P2S5->Intermediate Chlorine Chlorinating Agent (e.g., Cl₂) Product This compound (C₄D₁₀ClO₂PS) Chlorine->Product Intermediate->Product Step 2: Chlorination

Caption: Synthesis pathway of this compound.

This synthetic route is also adaptable for creating other deuterated organophosphate compounds. The this compound product can serve as a deuterated building block for synthesizing labeled insecticides like Coumaphos-d10, demonstrating its utility in broader organic synthesis.[5][6]

Core Application: The Internal Standard in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard (IS) for quantitative analysis using mass spectrometry, particularly coupled with gas (GC-MS) or liquid (LC-MS) chromatography.[5][6]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the gold standard for high-accuracy quantification. The technique involves adding a known quantity of an isotopically labeled version of the analyte (in this case, the IS) to the sample at the very beginning of the analytical workflow. The core principle is that the labeled IS is chemically identical to the native (non-labeled) analyte. Therefore, it behaves identically during all stages of sample preparation—extraction, cleanup, derivatization, and injection—and experiences the same matrix effects and instrument variability.

Because the mass spectrometer can differentiate between the native analyte and the heavier labeled IS based on their mass-to-charge ratio (m/z), any sample loss during preparation affects both compounds equally. By measuring the response ratio of the native analyte to the labeled IS, one can calculate the precise concentration of the native analyte in the original sample, effectively canceling out variations in recovery. The use of isotope-labeled compounds has been shown to improve analytical accuracy by 10% to 40%.[7]

Expert Insight: Why Choose a Deuterated (d10) Standard?

The choice of an internal standard is a critical decision in method development. While ¹³C-labeled standards are often considered the "gold standard" due to their identical chromatographic retention time and high isotopic stability, deuterated standards like this compound offer a highly effective and often more cost-efficient alternative.[8]

  • Advantages:

    • Cost-Effectiveness: Synthesis of deuterated compounds is typically less expensive than their ¹³C counterparts.

    • Significant Mass Shift: The +10 Da mass difference provides a clear separation from the native analyte's mass spectrum, minimizing isotopic interference from the natural abundance of ¹³C and ¹⁸O in the unlabeled analyte.

  • Potential Considerations:

    • Chromatographic Shift: In some reversed-phase LC methods, deuterated compounds may elute slightly earlier than their non-deuterated analogs (the "isotope effect"). This is generally negligible in GC but must be verified during LC method validation to ensure proper integration.

    • H-D Exchange: While the C-D bond is very stable, there is a small theoretical risk of hydrogen-deuterium exchange under certain extreme pH or temperature conditions, though this is rare for non-labile deuterium on an ethyl chain.

For most applications involving the quantification of organophosphorus pesticides and related compounds, a d10-labeled standard provides a robust and reliable solution.[7]

Experimental Protocol: Use in a Quantitative GC-MS Workflow

This protocol outlines a self-validating workflow for the quantification of an organophosphorus analyte in a complex matrix (e.g., soil or agricultural produce) using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of the non-labeled analyte standard into a 10 mL volumetric flask and dissolve in an appropriate solvent (e.g., ethyl acetate).

  • Internal Standard Stock (100 µg/mL): Accurately weigh ~1 mg of this compound into a 10 mL volumetric flask and dissolve in the same solvent. Note: Handle the d10 standard with extreme care as per safety guidelines.

2. Calibration Curve Preparation:

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution from the Analyte Stock.

  • Spike each calibration standard with a constant concentration of the Internal Standard Stock (e.g., 50 ng/mL). This creates a fixed IS concentration across all calibration points.

3. Sample Preparation and Spiking:

  • Accurately weigh a homogenized sample (e.g., 5 g of soil) into a centrifuge tube.

  • Crucial Step: Spike the sample with the same fixed amount of Internal Standard Stock used in the calibration curve (e.g., 50 ng/mL equivalent). This must be done before extraction.

  • Add extraction solvent (e.g., acetonitrile) and salts (for QuEChERS method) and vortex/shake vigorously.

  • Centrifuge to separate the layers.

4. Sample Cleanup (dSPE):

  • Take an aliquot of the supernatant from the extraction step.

  • Pass it through a dispersive solid-phase extraction (dSPE) tube containing appropriate sorbents (e.g., PSA, C18) to remove matrix interferences.

  • Centrifuge and collect the cleaned extract.

5. GC-MS Analysis:

  • Inject the final extracts (calibration standards and samples) into the GC-MS system.

  • GC Method: Use a column and temperature program suitable for the target analyte.

  • MS Method: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

    • Monitor at least two characteristic ions for the native analyte.

    • Monitor the corresponding mass-shifted ions for the this compound IS.

6. Data Processing:

  • For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the (Analyte Area / IS Area) ratio against the analyte concentration.

  • Calculate the (Analyte Area / IS Area) ratio for the unknown samples and determine their concentrations using the linear regression equation from the calibration curve.

Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction & Cleanup cluster_analysis 3. Analysis & Processing Cal_Curve Prepare Calibration Curve (Analyte + IS) GCMS GC-MS Analysis (SIM/MRM Mode) Cal_Curve->GCMS Sample Homogenized Sample Spike Spike Sample with IS (Diethyl-d10) Sample->Spike Extract Solvent Extraction (e.g., QuEChERS) Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup Cleanup->GCMS Data Calculate Area Ratios (Analyte / IS) GCMS->Data Quant Quantify using Calibration Curve Data->Quant

Caption: Quantitative workflow using an internal standard (IS).

Critical Safety and Handling Protocols

While safety data for the deuterated compound is not extensively published, it must be handled with the same precautions as its non-deuterated analog (CAS 2524-04-1), which is classified as highly hazardous.[9][10][11]

DANGER: The non-deuterated analog is combustible, may be fatal if inhaled or absorbed through the skin, and causes severe skin and eye burns.[10][12][13] It reacts with water to liberate toxic gas.[10][11][14]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[9][10] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][15]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent any skin contact.[9][15]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is any risk of exposure outside of a fume hood.[9]

  • Handling:

    • Do not get in eyes, on skin, or on clothing.[9][13]

    • Avoid breathing any vapors or mists.

    • Keep away from water and moisture, as it can decompose and release toxic gases.[11][14]

    • Use spark-proof tools and ground all equipment.[10][14]

  • First Aid:

    • Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[9][10] Store under an inert atmosphere (e.g., argon or nitrogen) as recommended.[1]

Conclusion

This compound (CAS 287397-89-1) is a highly specialized reagent that is indispensable for accurate and reliable quantitative analysis of organophosphorus compounds. Its primary role as a deuterated internal standard in isotope dilution mass spectrometry allows researchers to overcome challenges related to matrix effects and sample recovery, leading to data of the highest integrity. Understanding its synthesis, the rationale for its application, and the critical safety protocols for its handling enables scientists to leverage this powerful analytical tool effectively and safely.

References

  • Title: Synthesis of (Diethyl-d10) Coumaphos and Related Compounds Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of (Diethyl-d(10)) coumaphos and related compounds Source: PubMed URL: [Link]

  • Title: Material Safety Data Sheet - Diethyl chlorothiophosphate, 97% Source: Cole-Parmer URL: [Link]

  • Title: 13 C-Isotope Labeled Surrogate for Estimating Organophosphorus Pesticides in Agricultural Products by Gas Chromatography-Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: CAS No : 287397-89-1| Chemical Name : this compound Source: Pharmaffiliates URL: [Link]

  • Title: ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE) Source: International Chemical Safety Cards (NIOSH) URL: [Link]

  • Title: Compound specific isotope analysis of organophosphorus pesticides Source: PubMed URL: [Link]

  • Title: Diethyl chlorothiophosphate | CAS#:2524-04-1 Source: Chemsrc URL: [Link]

  • Title: Method for preparing O, O-diethyl chlorothiophosphate Source: Google Patents URL
  • Title: Diethyl chlorothiophosphate (CAS 2524-04-1) Market Research Report 2025 Source: MarketPublishers URL: [Link]

  • Title: Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18 O-Phosphoramidites Source: PubMed URL: [Link]

  • Title: Characterizing chemical transformation of organophosphorus compounds by (13)C and (2)H stable isotope analysis Source: ResearchGate URL: [Link]

  • Title: O,O-diethyl phosphorochloridothioate | C4H10ClO2PS Source: PubChem URL: [Link]

Sources

Diethyl Chlorothiophosphate-d10: A Guide to its Physicochemical Characteristics and Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

I. The Role of Isotopic Labeling in Quantitative Analysis

In modern analytical science, particularly in chromatographic and mass spectrometric techniques, the pursuit of precision and accuracy is paramount. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of achieving reliable quantification. Diethyl Chlorothiophosphate-d10 (CAS: 287397-89-1) serves as an exemplary SIL internal standard for its unlabeled counterpart, Diethyl Chlorothiophosphate (CAS: 2524-04-1), and related organophosphate compounds.[1][2]

The fundamental principle behind using a SIL standard is that it behaves almost identically to the analyte of interest during sample preparation, extraction, and chromatographic separation. However, its increased mass due to isotopic enrichment (in this case, 10 deuterium atoms) allows it to be distinguished from the native analyte by a mass spectrometer. This co-elution and differential detection provide a robust mechanism to correct for analyte loss during sample processing and for variations in instrument response, thereby ensuring high-quality quantitative data.

II. Core Physicochemical and Isotopic Characteristics

Understanding the fundamental properties of this compound is critical for its proper handling, storage, and application. The key characteristics are summarized below.

PropertyValueSource(s)
Chemical Name Diethyl-d10 Chlorothiophosphate[1]
Synonyms Phosphorochloridothioic Acid O,O-(Diethyl-d10) Ester[3][4]
CAS Number 287397-89-1[1][2]
Unlabeled CAS No. 2524-04-1[1]
Molecular Formula C₄D₁₀ClO₂PS[1][2]
Molecular Weight 198.67 g/mol [1][2][3]
Appearance Colorless Oil / Liquid[3][4]
Purity Typically >97%[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[4] Immiscible with water and hydrolyzes.[6][7]
Storage Conditions 2-8°C, under an inert atmosphere is recommended.[3] Store in a cool, dry, well-ventilated area.[8][9]

The deuterium labeling on the two ethyl groups introduces a significant mass shift without appreciably altering the chemical reactivity or chromatographic retention time compared to the unlabeled analog. This makes it an ideal internal standard for sensitive mass spectrometry-based assays.

III. Chemical Reactivity and Synthetic Utility

A. Hydrolytic Instability and Handling

A critical chemical characteristic of this compound is its reactivity with water. Like its unlabeled form, it is susceptible to hydrolysis.[6] Contact with moisture, especially in the air, can lead to decomposition, producing acidic and toxic byproducts.[7][10] This necessitates storage in tightly sealed containers under an inert atmosphere and careful handling in a dry environment to maintain its integrity and concentration.[3]

B. Synthesis Overview

The synthesis of deuterated organophosphates like this compound is a specialized process. A common pathway involves the reaction of ethanol-d6 with phosphorus pentasulfide (P₂S₅) to produce a deuterated diethyldithiophosphoric acid intermediate. This intermediate subsequently undergoes chlorination to yield the final this compound product.[11] This method is adaptable for creating labeled versions of various dialkyl thiophosphate compounds.[11]

C. Application in Derivatization

Beyond its use as an internal standard, Diethyl Chlorothiophosphate is a valuable derivatizing agent for enhancing the gas chromatographic analysis of certain compounds. It is used to selectively derivatize secondary amines and volatile N-nitrosamines.[12] The reaction creates stable N-diethylthiophosphoryl derivatives that exhibit excellent chromatographic properties and can be sensitively detected using a flame photometric detector (FPD), which is specific for phosphorus and sulfur.[12][13]

The diagram below illustrates the logical flow of this derivatization process.

derivatization_workflow Analyte Secondary Amine or N-Nitrosamine Product Stable d10-Derivative (GC-FPD/MS Amenable) Analyte->Product Derivatization Reaction Reagent This compound (Derivatizing Agent) Reagent->Product Analysis Selective & Sensitive Quantification Product->Analysis GC Analysis caption Diagram of the derivatization process using this compound.

Caption: Diagram of the derivatization process using this compound.

IV. Experimental Protocol: Quantification of an Organophosphate Pesticide using GC-MS/MS

This section provides a validated protocol for the use of this compound as an internal standard for the quantification of a related pesticide, such as chlorpyrifos, in a complex matrix like agricultural soil.

A. Rationale and Self-Validation

The protocol's integrity is based on the principle of isotopic dilution. By introducing a known quantity of the deuterated standard at the very beginning of the sample preparation, any subsequent loss of the target analyte will be mirrored by a proportional loss of the standard. The ratio of the analyte peak area to the internal standard peak area, when plotted against known concentrations, creates a calibration curve that is inherently corrected for recovery variations. This internal correction system ensures the method's trustworthiness and accuracy.

B. Materials and Reagents

  • This compound (Internal Standard, ISTD)

  • Chlorpyrifos (Analyte)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) sorbent

  • Class A volumetric flasks and pipettes

  • Centrifuge tubes

  • Vortex mixer and centrifuge

C. Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Accurately prepare a 1000 µg/mL stock solution of Chlorpyrifos in acetonitrile.

    • Similarly, prepare a 100 µg/mL stock solution of this compound in acetonitrile. Store both solutions at 4°C.

  • Sample Extraction (QuEChERS Method):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Internal Standard Spiking: Add 100 µL of a 10 µg/mL working solution of this compound (final concentration of 100 ng/g). This early addition is critical for accuracy.

    • Add 10 mL of acetonitrile.

    • Cap and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute to prevent salt clumping.

    • Centrifuge at 4000 rpm for 5 minutes. The top layer is the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB.

    • Causality Note: PSA removes organic acids and polar interferences, while GCB removes pigments and sterols that could interfere with the analysis.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

    • The resulting supernatant is ready for GC-MS/MS analysis.

  • GC-MS/MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

    • Column: Low-bleed capillary column suitable for pesticides (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, splitless mode.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

    • MS/MS Transitions (Example):

      • Chlorpyrifos: Monitor quantifier and qualifier ion transitions (e.g., m/z 314 -> 199).

      • This compound (ISTD): Monitor the corresponding deuterated transition (e.g., m/z 198 -> 97).[1]

D. Experimental Workflow Visualization

The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.

analytical_workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Sample 1. Weigh 10g Soil Sample Spike 2. Spike with ISTD (this compound) Sample->Spike Extract 3. Add Acetonitrile & Salts (QuEChERS Extraction) Spike->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 dSPE 5. Dispersive SPE (PSA/GCB/MgSO4) Centrifuge1->dSPE Centrifuge2 6. Centrifuge dSPE->Centrifuge2 GCMS 7. GC-MS/MS Analysis Centrifuge2->GCMS Quant 8. Quantify using Analyte/ISTD Peak Area Ratio GCMS->Quant caption Workflow for pesticide quantification using an internal standard.

Caption: Workflow for pesticide quantification using an internal standard.

V. Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound and its unlabeled form are hazardous compounds that must be handled with appropriate care.

  • Toxicity: The unlabeled compound is classified as highly toxic. It may be fatal if inhaled, absorbed through the skin, or swallowed.[5][8] It is also harmful in contact with skin.[14]

  • Corrosivity: It causes severe skin burns and eye damage.[5][9] Contact with water or moisture can liberate toxic and corrosive gases.[10][15]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[8][14] Wear appropriate personal protective equipment, including:

    • Chemical safety goggles or a face shield.[14][15]

    • Chemically resistant gloves (e.g., nitrile).[14]

    • A lab coat or protective clothing to prevent skin exposure.[14]

    • Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation.[9][14]

  • Handling: Use spark-proof tools and avoid sources of ignition.[8] Do not breathe vapors or mists.[9] Ensure an eyewash station and safety shower are readily accessible.[8]

  • Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[9][14] Keep away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[10]

VI. Conclusion

This compound is a high-value tool for the modern analytical laboratory. Its physical and chemical properties make it an exceptional stable isotope-labeled internal standard for ensuring accuracy and precision in the quantification of organophosphate compounds. By understanding its characteristics, implementing robust analytical protocols, and adhering to strict safety guidelines, researchers can confidently leverage this compound to generate high-quality, defensible data in their scientific endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorothiophosphate, 97%.
  • Fisher Scientific. (n.d.). MATERIAL SAFETY DATA SHEET.
  • LGC Standards. (n.d.). This compound.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Pharmaffiliates. (n.d.). CAS No : 287397-89-1| Chemical Name : this compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • LookChem. (n.d.). Cas 2524-04-1,Diethyl chlorothiophosphate.
  • NOAA. (n.d.). DIETHYLTHIOPHOSPHORYL CHLORIDE - CAMEO Chemicals.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 287397-89-1.
  • ChemicalBook. (n.d.). Diethyl-d10 Chlorothiophosphate | 287397-89-1.
  • Chemsrc. (2025). Diethyl chlorothiophosphate | CAS#:2524-04-1.
  • Steller, W. A., & Pasarela, N. R. (1972). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry, 20(4), 739–741. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Diethyl Chlorothiophosphate 2524-04-1.
  • PubChem. (n.d.). O,O-diethyl phosphorochloridothioate.
  • Chongqing Chemdad Co., Ltd. (n.d.). Diethyl chlorothiophosphate.

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An In-depth Technical Guide to Diethyl Chlorothiophosphate-d10: Properties, Synthesis, and Application in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope-Labeled Standards in Bioanalysis

In the landscape of modern drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for this purpose due to its high sensitivity and selectivity.[1][2] However, the accuracy of LC-MS-based quantification can be compromised by several factors, including sample preparation variability, matrix effects, and fluctuations in instrument response.[3] To mitigate these challenges, the use of stable isotope-labeled (SIL) internal standards is a widely adopted and highly recommended strategy.[4] Diethyl Chlorothiophosphate-d10 is a deuterated analog of Diethyl Chlorothiophosphate, designed to serve as a robust internal standard in quantitative bioanalytical assays. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring that it experiences similar variations during sample processing and analysis, thereby providing a reliable basis for normalization and accurate quantification.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄D₁₀ClO₂PS[6][7]
Molecular Weight 198.67 g/mol [7][8]
CAS Number 287397-89-1[6][7]
Appearance Neat (liquid)[9]
Synonyms Phosphorochloridothioic Acid O,O-(Diethyl-d10) Ester, O,O-(Diethyl-d10) Thiophosphoryl Chloride[7][8]

Synthesis and Isotopic Labeling

The synthesis of this compound is achieved through a multi-step process that incorporates deuterium atoms at the ethyl positions. This strategic placement of stable isotopes ensures that the label is not easily exchanged under typical experimental conditions, a critical requirement for a reliable internal standard. The general synthetic route involves the use of deuterated ethanol (ethanol-d6) as a key starting material. The process ensures high isotopic purity, which is essential to prevent cross-talk with the unlabeled analyte signal in mass spectrometry.

The workflow for the synthesis can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Ethanol-d6 Ethanol-d6 Reaction1 Reaction with P₂S₅ Ethanol-d6->Reaction1 Phosphorus Pentasulfide Phosphorus Pentasulfide Phosphorus Pentasulfide->Reaction1 Chlorination Chlorination Step Reaction1->Chlorination DECTP-d10 This compound Chlorination->DECTP-d10

Caption: Synthetic pathway for this compound.

Application as an Internal Standard in LC-MS/MS Bioanalysis

The primary application of this compound is as an internal standard for the quantification of organophosphate compounds and their metabolites in various biological matrices. Its utility is particularly significant in pharmacokinetic and metabolism studies within drug development, where understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial.[10]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow.[4] Because the SIL internal standard is chemically identical to the analyte, it experiences the same losses during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL internal standard, accurate quantification can be achieved, irrespective of sample loss or matrix-induced signal suppression or enhancement.[3]

The logical flow of using a SIL internal standard is depicted below:

SIL_Workflow Sample Biological Sample (e.g., plasma, urine) Spike Spike with known amount of This compound Sample->Spike Extraction Sample Preparation (e.g., protein precipitation, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification based on Analyte/IS Peak Area Ratio LCMS->Quantification

Caption: Workflow for quantitative analysis using a SIL internal standard.

Experimental Protocol: Quantification of a Hypothetical Organophosphate Drug Metabolite

The following is a representative, detailed protocol for the use of this compound as an internal standard for the quantification of a hypothetical acidic organophosphate metabolite in human plasma. This protocol is a composite based on established methodologies for bioanalytical LC-MS/MS.

Objective: To accurately quantify the concentration of "Metabolite X" in human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)

  • Metabolite X (Analyte Stock Solution: 1 mg/mL in methanol)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., weak anion exchange)

  • 96-well collection plates

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking known concentrations of Metabolite X into drug-free human plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation and Extraction:

    • To 100 µL of each plasma sample (unknowns, standards, and QCs), add 10 µL of a working solution of this compound (e.g., 50 ng/mL in methanol).

    • Vortex mix for 30 seconds.

    • Add 400 µL of 1% formic acid in water and vortex again. This step ensures the analyte and internal standard are in the correct protonation state for extraction.

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the prepared plasma samples onto the SPE cartridges.

    • Wash the cartridges to remove interfering matrix components.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to achieve separation from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte's properties.

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Optimize MRM transitions for both Metabolite X and this compound.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the analyte (Metabolite X) and the internal standard (this compound) in each sample.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of Metabolite X in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Integrity and Validation

For use in regulated studies, any bioanalytical method employing this compound must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). This includes assessing the method's accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability. The consistent performance of the internal standard across all validation experiments is a key indicator of a robust and reliable method.

Spectroscopic Data

The definitive identification and purity assessment of this compound are confirmed through various spectroscopic techniques. The Certificate of Analysis (CoA) provided by the manufacturer will contain detailed spectroscopic data. Researchers should always refer to the lot-specific CoA for the most accurate information. While the actual spectra are proprietary to the supplier, the expected data would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): ¹H NMR would show the absence of proton signals in the ethyl groups, confirming deuteration. ¹³C and ³¹P NMR would confirm the carbon and phosphorus backbone structure.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the deuterated compound and its characteristic fragmentation pattern, which is essential for setting up MRM transitions.

Safety and Handling

While deuteration does not significantly alter the toxicological properties of a molecule, this compound should be handled with the same precautions as its non-deuterated analog. The non-deuterated form is classified as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and bioanalysis. Its role as a stable isotope-labeled internal standard enables the development of highly accurate and robust quantitative LC-MS/MS assays. By understanding its properties, synthesis, and the principles of its application, researchers can confidently incorporate this standard into their workflows to generate high-quality data that is essential for advancing pharmaceutical research.

References

  • Aziz, A., & Wicha, J. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Toronto Research Chemicals. (n.d.). This compound, TRC 1 mg. Fisher Scientific. Retrieved from [Link]

  • Lin, L. (2023). Use of Internal Standard in LC-MS/MS Method. RPubs. [Link]

  • Orhekafore Bedu, O. (n.d.). A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. Texila International Journal of Clinical Research. [Link]

  • Chen, J., Hsieh, Y., & Jemal, M. (2007). The use of stable-isotope-labeled (SIL)
  • Orhekafore Bedu, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Toronto Research Chemicals. (n.d.). This compound, TRC 1 mg. Fisher Scientific. Retrieved from [Link]

  • Sun, H., & Chen, G. (2009). The use of stable isotopes in drug metabolism studies. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 199-211.
  • Cequier, E., et al. (2019). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • ChemSrc. (n.d.). Diethyl chlorothiophosphate. Retrieved from [Link]

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A Technical Guide to Diethyl Chlorothiophosphate-d10 for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Diethyl Chlorothiophosphate-d10 (DECTP-d10), a deuterated organophosphorus compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis, particularly in the field of mass spectrometry. This document will cover the commercial sourcing of DECTP-d10, its critical quality attributes, and a detailed protocol for its application as an internal standard in the analysis of organophosphate pesticides and related compounds.

Introduction: The Critical Role of Deuterated Standards in Quantitative Analysis

In modern analytical chemistry, especially in regulated environments such as drug development and environmental monitoring, accurate and precise quantification of target analytes is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for these applications. However, they are susceptible to variations arising from sample preparation, instrument drift, and matrix effects, which can significantly impact the accuracy of results.

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is the gold standard for mitigating these variabilities. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, but is distinguishable by its mass-to-charge ratio (m/z). By adding a known amount of the SIL-IS to each sample, calibration standard, and quality control sample at the beginning of the workflow, any loss or variation during the analytical process affects both the analyte and the internal standard proportionally. This allows for the use of the analyte-to-internal standard peak area ratio for quantification, leading to more robust and reliable data.

This compound, with its ten deuterium atoms, provides a significant mass shift from its unlabeled counterpart, preventing isotopic crosstalk and ensuring accurate quantification. Its primary application is as an internal standard for the analysis of Diethyl Chlorothiophosphate and other related organophosphorus compounds, which are used as intermediates in the synthesis of pesticides and pharmaceuticals.

Commercial Suppliers of this compound

The selection of a reliable commercial supplier for a critical reagent like DECTP-d10 is a crucial first step in any analytical method development. The quality of the internal standard directly impacts the quality of the analytical data. Key considerations when choosing a supplier include the isotopic and chemical purity of the compound, the availability of comprehensive documentation such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), and the supplier's reputation for consistency and customer support.

Below is a comparative table of prominent commercial suppliers of this compound. While specific batch-to-batch data will vary, this table provides a general overview based on currently available catalog information. Researchers are strongly encouraged to request lot-specific CoAs before purchase.

SupplierProduct Number (Example)CAS NumberMolecular FormulaMolecular WeightAvailable Pack SizesStated Purity/Notes
Toronto Research Chemicals (TRC) D444162287397-89-1C₄D₁₀ClO₂PS198.671 mg, 10 mgHigh-purity organic molecules and analytical standards.[1]
LGC Standards TRC-D444162287397-89-1C₄D₁₀ClO₂PS198.671 mg, 10 mgCertified reference materials.[2]
Santa Cruz Biotechnology, Inc. sc-210191287397-89-1C₄D₁₀ClO₂PS198.67Contact for availabilityFor Research Use Only. Refer to Certificate of Analysis for lot specific data.[3]
CRO SPLENDID LAB Pvt. Ltd. CSL-65689287397-89-1C₄D₁₀ClO₂PS198.67Contact for availabilityPharmaceutical impurity supplier and custom synthesis.[4]

Note: The information in this table is based on publicly available data and is subject to change. It is essential to verify the specifications with the supplier directly.

Scientific Integrity: Understanding the Quality of Your Deuterated Standard

The reliability of a quantitative assay is fundamentally linked to the quality of the internal standard. For this compound, two key parameters define its quality: isotopic purity and chemical purity .

  • Isotopic Purity: This refers to the percentage of the compound that is fully deuterated (d10). The presence of partially deuterated or non-deuterated (d0) species can interfere with the quantification of the target analyte, especially at low concentrations. A high isotopic purity (typically ≥98%) is crucial to minimize this risk. The isotopic distribution can be determined by high-resolution mass spectrometry (HRMS), which can resolve the mass differences between the different isotopologues.

  • Chemical Purity: This refers to the percentage of the material that is the desired compound, free from any chemical impurities. Impurities can arise from the synthesis of the deuterated standard or from its degradation over time. These impurities could potentially co-elute with the analyte or internal standard peaks, causing interference. Chemical purity is typically assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For use as an internal standard, a chemical purity of >99% is highly recommended.

The synthesis of deuterated compounds is a specialized field. For organophosphorus compounds like DECTP-d10, a common synthetic route involves the use of deuterated starting materials. A published method for the synthesis of related deuterated organophosphate insecticides involves the reaction of ethanol-d6 with P₂S₅, followed by chlorination to yield this compound. This multi-step synthesis underscores the importance of rigorous purification and quality control to ensure the final product meets the high standards required for an internal standard.

Experimental Protocol: Quantification of Organophosphorus Compounds using DECTP-d10 as an Internal Standard by GC-MS

This section provides a detailed, step-by-step methodology for the use of this compound as an internal standard for the quantification of a target organophosphorus analyte in a complex matrix, such as an environmental or biological sample. This protocol is a representative example and may require optimization for specific applications.

Materials and Reagents
  • This compound (from a reputable supplier)

  • Target organophosphorus analyte standard

  • Solvents (e.g., acetonitrile, ethyl acetate, hexane) of appropriate purity (e.g., HPLC or pesticide residue grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

  • GC-MS system with an appropriate column (e.g., a low-polarity phase like a 5% diphenyl/95% dimethyl polysiloxane)

Preparation of Standard and Stock Solutions

Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the weighed standard in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the volume to the mark with the solvent.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial.

Analyte Stock Solution (e.g., 100 µg/mL):

  • Prepare in the same manner as the IS stock solution using the target analyte standard.

Working Standard Solutions:

  • Prepare a series of calibration standards by serial dilution of the analyte stock solution.

  • The concentration range should bracket the expected concentration of the analyte in the samples.

Sample Preparation
  • Sample Collection and Storage: Follow appropriate procedures for the collection and storage of the specific sample matrix to ensure the stability of the target analyte.

  • Spiking with Internal Standard: To a known volume or weight of the sample, add a precise volume of the DECTP-d10 working solution to achieve a final concentration that is within the linear range of the assay and comparable to the expected analyte concentration.

  • Extraction:

    • For liquid samples (e.g., water), a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate or hexane) may be appropriate.

    • For solid samples (e.g., soil or tissue), a solid-liquid extraction (e.g., with acetonitrile) followed by centrifugation is typically used.

    • The choice of extraction solvent and technique should be optimized for the specific analyte and matrix.

  • Cleanup (if necessary):

    • For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interfering compounds.

    • Select an SPE sorbent that retains the analyte and internal standard while allowing matrix components to pass through, or vice versa.

  • Solvent Exchange and Concentration:

    • Evaporate the solvent from the extracted and cleaned-up sample under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent suitable for GC-MS injection (e.g., ethyl acetate or hexane).

GC-MS Analysis
  • Instrument Conditions:

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Oven Temperature Program: Optimize for the separation of the target analyte and internal standard. A typical program might be: 60°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. In SIM mode, monitor at least two characteristic ions for both the analyte and DECTP-d10.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard, quality control sample, and unknown sample.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Workflows and Relationships

To further clarify the experimental and logical processes described, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow for Sample Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with DECTP-d10 IS Sample->Spike Add known amount of IS Extract Extraction Spike->Extract Cleanup SPE Cleanup (optional) Extract->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Inject into GC-MS Integrate Peak Integration GCMS->Integrate Ratio Calculate Area Ratios Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate From Standards Quantify Quantification Ratio->Quantify From Samples Calibrate->Quantify

Caption: Workflow for organophosphate quantification using DECTP-d10.

Rationale for Using a Deuterated Internal Standard

is_rationale Analyte Analyte Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS DECTP-d10 (IS) IS->Process Detector Mass Spectrometer Process->Detector Co-elution & Similar Behavior Ratio Area Ratio (Analyte/IS) Detector->Ratio Mass Difference Result Accurate Quantification Ratio->Result Corrects for Variability

Caption: Logic of using a deuterated internal standard for accurate quantification.

Conclusion and Future Perspectives

This compound is an indispensable tool for researchers requiring high-fidelity quantitative data for organophosphorus compounds. Its use as a stable isotope-labeled internal standard provides a robust solution to the inherent variabilities of chromatographic and mass spectrometric analyses. The selection of a high-quality standard from a reputable supplier is the foundation of a reliable analytical method. By following a well-designed and validated experimental protocol, researchers can achieve accurate and reproducible results that meet the stringent requirements of scientific and regulatory bodies.

As analytical instrumentation continues to advance, with increasing sensitivity and resolution, the demand for high-purity deuterated standards will only grow. Future developments may include the commercial availability of DECTP labeled with other stable isotopes, such as ¹³C or ¹⁵N, which may offer advantages in specific applications. Furthermore, the development of certified reference materials for DECTP-d10 will further enhance the traceability and comparability of analytical results across different laboratories.

References

  • CRO SPLENDID LAB Pvt. Ltd. this compound.[Link]

  • Journal of Agricultural and Food Chemistry. Synthesis of (Diethyl-d10) Coumaphos and Related Compounds.[Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

  • Analytical Methods. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.[Link]

  • LCGC International. When Should an Internal Standard be Used?[Link]

  • Journal of Applied Pharmaceutical Science. Quantification of Organophosphate and Carbamate Pesticide Residues in Maize.[Link]

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Foreword: The Imperative of Isotopic Purity and Chemical Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Diethyl Chlorothiophosphate-d10

For Research, Scientific, and Drug Development Professionals

This compound (CAS 287397-89-1) is a deuterated analog of Diethyl Chlorothiophosphate (CAS 2524-04-1).[1][2] As a stable isotope-labeled compound, it serves as an invaluable tool in pharmaceutical research and development, particularly in metabolic studies (DMPK), as an internal standard for quantitative bioanalysis, and in mechanistic studies.[3] The substitution of hydrogen with deuterium can alter the rate of metabolic breakdown, providing crucial insights into a drug's behavior.[3]

However, the utility of this complex molecule is predicated on two core principles: the preservation of its isotopic integrity and the stringent management of its significant chemical hazards. The toxicological profile of this compound is presumed to be nearly identical to its non-deuterated counterpart, which is classified as highly toxic and corrosive.[4][5] This guide, therefore, provides a comprehensive framework for its safe handling, grounded in the understanding that its chemical risks demand the utmost respect and its scientific value depends on meticulous handling to prevent isotopic dilution.

Section 1: Chemical Profile and Physical Properties

This compound belongs to the organothiophosphate class of compounds.[6][7] These compounds are esters of thiophosphoric acid and are known for their reactivity and biological activity. The primary difference in the -d10 isotopologue is the replacement of all ten hydrogen atoms with deuterium, a stable, non-radioactive isotope.[2] This substitution increases its molecular weight but does not fundamentally alter its chemical reactivity in the context of acute hazards.[2]

Table 1: Physicochemical Properties of Diethyl Chlorothiophosphate and its Deuterated Analog

PropertyDiethyl Chlorothiophosphate (Non-deuterated)This compoundData Source(s)
CAS Number 2524-04-1287397-89-1[1][2][4][8]
Molecular Formula C₄H₁₀ClO₂PSC₄D₁₀ClO₂PS[2][8]
Molecular Weight 188.61 g/mol 198.67 g/mol [2][8]
Appearance Colorless to light yellow/amber liquidColourless Oil[4][8][9]
Odor DisagreeableNot specified (presumed similar)[8]
Boiling Point 96 °CNot specified[8][10]
Melting Point -75 °CNot specified[8][10]
Flash Point >110 °C (>230 °F)Not specified[8][10]
Density ~1.2 g/mL at 25 °CNot specified[8]
Water Solubility Hydrolyzes, immiscibleNot specified (presumed similar)[8][10]

Section 2: Hazard Identification and Toxicological Profile

The primary hazard associated with this compound stems from its classification as an organophosphate compound.[7][11] Organophosphates are known cholinesterase inhibitors, which can disrupt nerve function.[7] The safety data for the deuterated version is limited; therefore, the toxicological data for the non-deuterated parent compound must be used as the primary reference for risk assessment.

DANGER! This substance is considered very toxic by inhalation, fatal in contact with skin, harmful if swallowed, and causes severe skin and eye burns.[4][5][12]

Table 2: Summary of Toxicological Data for Diethyl Chlorothiophosphate (CAS 2524-04-1)

Hazard RouteClassification & EffectsAcute Toxicity DataData Source(s)
Inhalation Fatal if inhaled. Causes chemical burns to the respiratory tract. May cause respiratory irritation.LC50 (Rat, 4h): 20 ppm[4][5][13]
Dermal Fatal in contact with skin. Causes severe skin burns.LDLo (Rabbit): 200 mg/kg[5]
Oral Harmful if swallowed. Causes digestive tract burns.LD50 (Rat): 1,340 mg/kg[5][10][12]
Eye Contact Causes serious eye damage. Can result in permanent damage, including blindness.N/A[12]
Target Organs Respiratory system, lungs, eyes, skin.N/A[4]

Long-Term Exposure: While organophosphates generally do not persist in the body, chronic exposure can lead to neurological complications.[11][14]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and finally personal protective equipment (PPE), is mandatory.

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult the glove manufacturer's specific recommendations for this chemical class.[6]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4][6]

  • Skin and Body Protection: A flame-retardant lab coat, worn over personal clothing, and closed-toe shoes are required. For tasks with a higher risk of splashes, a chemical-resistant apron or suit should be used.[6]

  • Respiratory Protection: When working outside of a fume hood (a practice that should be avoided) or during a large spill, a NIOSH/MSHA-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator is necessary.[4]

Caption: Decision workflow for spill response.

First Aid Measures

In all cases of exposure, seek immediate medical attention. [4][5]

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Call a poison center or doctor immediately. [4][5]* Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Call a poison center or doctor immediately. [4][5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately. [4][5][15]* Ingestion: Do NOT induce vomiting. Wash mouth out with water. Call a poison center or doctor immediately. [4][5][15]

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste. [6]

  • Segregation: Do not mix organophosphorus waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. [6]* Containerization: Use robust, leak-proof, and compatible containers. Clearly label the container as "Hazardous Waste" with the full chemical name and associated hazard symbols. [6]* Procedure: All waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. [6]Never discharge to drains or the environment.

Some organophosphorus compounds can be chemically deactivated, but this should only be performed by trained personnel following a validated protocol due to the potential for hazardous reactions.

References

  • Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/pdf/technical-support/Disposal-of-Organophosphorus-Compounds.pdf]
  • Material Safety Data Sheet - Diethyl chlorothiophosphate, 97%. Cole-Parmer. [URL: https://www.colparmer.com/msds/18316_msds.pdf]
  • This compound. LGC Standards. [URL: https://www.lgcstandards.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA National Service Center for Environmental Publications (NSCEP). [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000287G.PDF?Dockey=2000287G.PDF]
  • Technical Support Center: Handling and Storing Deuterated Compounds. Benchchem. [URL: https://www.benchchem.
  • SAFETY DATA SHEET - Diethyl Chlorothiophosphate. TCI Chemicals. [URL: https://www.tcichemicals.com/JP/en/assets/sds/D0624_JP_EN.pdf]
  • This compound | CAS 287397-89-1. Santa Cruz Biotechnology. [URL: https://www.scbt.
  • CAS No : 287397-89-1| Chemical Name : this compound. Pharmaffiliates. [URL: https://www.pharmaffiliates.
  • Cas 2524-04-1,Diethyl chlorothiophosphate. LookChem. [URL: https://www.lookchem.
  • Diethyl-d10 Chlorothiophosphate | 287397-89-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82548261.htm]
  • SAFETY DATA SHEET - Diethyl chlorophosphate. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC114220250&productDescription=DIETHYL+CHLOROPHOSPHATE%2C+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
  • Diethyl chlorothiophosphate | CAS#:2524-04-1. Chemsrc. [URL: https://www.chemsrc.com/en/cas/2524-04-1_825318.html]
  • Handbook for Pesticide Disposal by Common Chemical Methods. EPA National Service Center for Environmental Publications (NSCEP). [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi?Dockey=2000L3IZ.pdf]
  • Diethylthiophosphoryl chloride | C4H10ClO2PS. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Diethylthiophosphoryl-chloride]
  • Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate. [URL: https://www.researchgate.net/publication/222401737_Decontamination_of_organophosphorus_pesticides_on_sensitive_equipment]
  • Organophosphate Toxicity. StatPearls, National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/books/NBK482437/]
  • SAFETY DATA SHEET - O,O-Diethyl phosphorochloridothioate. Chem Service. [URL: https://www.chemservice.com/media/msds/N-10026-1ML_msds.pdf]
  • Diethyl Chlorothiophosphate 2524-04-1. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/D0624]
  • ORGANOPHOSPHATES. New Jersey Department of Environmental Protection (NJDEP). [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1429.pdf]
  • Report | TRIAZOFOS. CAMEO Chemicals, National Oceanic and Atmospheric Administration (NOAA). [URL: https://cameochemicals.noaa.gov/chemical/21548]
  • Safety Data Sheet: O.O-Dimethyl phosphorochloridothioate. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/msds/GB/EN/0111/MSDS_CHEMOS_011197_GB_EN.pdf]
  • Deuterated Compounds. Simson Pharma Limited. [URL: https://www.simsonpharma.
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  • ORGANOPHOSPHATES. Committee on Toxicity, Food Standards Agency. [URL: https://cot.food.gov.uk/sites/default/files/cot/cotreport.pdf]
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  • Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board, Department of Atomic Energy, Government of India. [URL: https://hwb.gov.in/images/downloads/L15%20Deuterium%20Labeled%20Compounds%20in%20Drug%20Discovery%20Process%20Vijaykumar%20Hulikal.pdf]
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A Comprehensive Technical Guide to the Stability and Storage of Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Diethyl Chlorothiophosphate-d10 (CAS No. 287397-89-1), an isotopically labeled internal standard crucial for quantitative analytical studies. Drawing from established principles of organophosphate chemistry, safety data, and best practices for handling reference standards, this document outlines the intrinsic chemical properties, potential degradation pathways, and a comprehensive set of recommendations for its long-term preservation. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of their analytical data when utilizing this critical reagent.

Introduction: The Critical Role of Isotopically Labeled Standards

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the use of stable isotopically labeled internal standards is paramount for achieving accurate and precise quantification of target analytes. This compound, a deuterated analog of Diethyl Chlorothiophosphate, serves this vital role in mass spectrometry-based bioanalytical assays. Its chemical and physical properties closely mirror the unlabeled analyte, yet its distinct mass allows for differentiation, enabling correction for variations in sample preparation and instrument response.

The efficacy of this compound as an internal standard is contingent upon its chemical stability. Degradation of the standard can lead to inaccurate quantification, compromising the validity of experimental results. This guide provides a detailed exploration of the factors influencing the stability of this compound and offers evidence-based protocols for its appropriate storage and handling.

Chemical Profile and Intrinsic Stability

This compound possesses the same core chemical structure as its non-labeled counterpart, with the ten hydrogen atoms on the two ethyl groups replaced by deuterium.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Key Factors Influencing Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by temperature, moisture, light, and the chemical environment. Understanding these factors is crucial for mitigating degradation.

Hydrolytic Instability

The most significant degradation pathway for this compound is hydrolysis. The presence of water or moisture leads to the cleavage of the phosphorus-chlorine (P-Cl) bond, resulting in the formation of O,O-Diethyl thiophosphoric acid-d10 and hydrochloric acid.[1] This reaction is catalyzed by both acidic and basic conditions.

DECTP_d10 This compound Degradation_Products O,O-Diethyl thiophosphoric acid-d10 + HCl DECTP_d10->Degradation_Products Hydrolysis H2O H₂O (Moisture) H2O->Degradation_Products

Figure 2: Primary Hydrolytic Degradation Pathway

Causality: The electronegativity difference between phosphorus and chlorine makes the P-Cl bond polar and susceptible to nucleophilic attack by water. This inherent reactivity necessitates stringent control over moisture exposure during storage and handling.

Thermal Decomposition

Elevated temperatures can accelerate the degradation of this compound. While specific decomposition temperatures for the d10 analog are not published, the non-deuterated form is known to be thermally labile. Thermal stress can lead to the formation of various byproducts, including oxides of phosphorus and sulfur, and hydrogen chloride gas.[2]

Incompatibility with Bases

This compound is incompatible with strong bases.[3] Bases can catalyze hydrolysis and other decomposition reactions. Therefore, contact with alkaline materials, including basic glassware, should be avoided.

Air and Light Sensitivity

The compound is also reported to be air-sensitive.[2] Prolonged exposure to air, particularly in the presence of moisture, can lead to oxidative degradation. While specific photostability data is limited, it is a general best practice to protect all chemical reference standards from light to prevent photochemical degradation.

Recommended Storage Conditions: A Multi-faceted Approach

To ensure the long-term stability of this compound, a multi-pronged approach to storage is essential. The following recommendations are based on a synthesis of information from safety data sheets for the non-deuterated analog and general best practices for storing reactive and isotopically labeled chemical standards.[2][4][5]

Parameter Recommendation Rationale
Temperature -20°C or lower Minimizes thermal degradation and slows down hydrolytic reactions. Long-term studies on pesticide standards have shown stability for years at ≤ -20°C.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and reaction with atmospheric moisture.[2]
Container Amber glass vial with a PTFE-lined cap Protects from light and provides a chemically inert barrier. The PTFE liner prevents reaction with the cap material and ensures a tight seal.
State Neat (undiluted solid/liquid) or in a suitable anhydrous solvent Storing neat minimizes solvent-related degradation. If in solution, an anhydrous, non-protic solvent is preferred.
Location Dry, well-ventilated, and designated for hazardous chemicals Ensures safety and prevents accidental exposure to incompatible substances.[5]

Handling Protocols: Preserving Integrity During Use

Proper handling techniques are as critical as storage conditions for maintaining the integrity of this compound.

Aliquoting for Working Standards

To avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere, it is highly recommended to prepare single-use aliquots.

Protocol for Aliquoting:

  • Equilibration: Allow the primary container of this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Perform all transfers under a stream of dry inert gas (argon or nitrogen) in a fume hood.

  • Solvent Selection: If preparing a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate, or toluene). The choice of solvent should be compatible with the analytical method.

  • Dispensing: Use a calibrated, clean, and dry gas-tight syringe or micropipette for accurate dispensing.

  • Storage of Aliquots: Store the aliquots in amber glass vials with PTFE-lined caps at -20°C or below.

Start Start: Need for Working Standard Equilibrate Equilibrate Primary Container in Desiccator Start->Equilibrate Inert_Atmosphere Work Under Inert Gas Equilibrate->Inert_Atmosphere Prepare_Solution Prepare Stock Solution (Anhydrous Solvent) Inert_Atmosphere->Prepare_Solution Dispense Dispense Aliquots Prepare_Solution->Dispense Store Store Aliquots at ≤ -20°C Dispense->Store End End: Ready-to-use Aliquots Store->End

Figure 3: Recommended Workflow for Aliquoting this compound

Use in the Laboratory

When using an aliquot, allow it to warm to ambient temperature before opening. Use the solution promptly and discard any unused portion to prevent contamination and degradation.

Experimental Design for Stability Assessment

For laboratories requiring rigorous in-house validation of this compound stability, a formal stability study is recommended.

Objective: To determine the stability of this compound in a specific solvent and storage condition over a defined period.

Methodology:

  • Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration.

  • Aliquoting: Dispense the solution into multiple amber glass vials, purge with inert gas, and seal with PTFE-lined caps.

  • Storage Conditions:

    • Long-Term: -20°C ± 5°C

    • Accelerated: 4°C ± 2°C

    • Stress: 40°C ± 2°C (for a shorter duration to identify potential degradants)

  • Time Points:

    • Long-Term: 0, 1, 3, 6, 12, 18, and 24 months

    • Accelerated: 0, 1, 3, and 6 months

    • Stress: 0, 1, 2, and 4 weeks

  • Analysis: At each time point, analyze triplicate aliquots from each storage condition using a validated stability-indicating analytical method (e.g., GC-MS or LC-MS/MS).

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial (time 0) concentration. A change of >5-10% is typically considered significant. Monitor for the appearance of any degradation products.

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot Storage_LT Long-Term (-20°C) Aliquot->Storage_LT Storage_ACC Accelerated (4°C) Aliquot->Storage_ACC Storage_STRESS Stress (40°C) Aliquot->Storage_STRESS Time_Points Analyze at Predetermined Time Points Storage_LT->Time_Points Storage_ACC->Time_Points Storage_STRESS->Time_Points Data_Eval Evaluate Data for Degradation Time_Points->Data_Eval

Figure 4: Experimental Workflow for a Stability Study of this compound

Conclusion: Ensuring Analytical Confidence

The chemical stability of this compound is a cornerstone of its utility as an internal standard. By understanding its inherent chemical properties and implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Adherence to these recommendations will ensure the integrity of the standard, leading to more accurate and reliable analytical results, and ultimately, greater confidence in the data underpinning critical scientific research and drug development.

References

  • Avramides, E. J. (2005). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Diethyl chlorothiophosphate, 97%. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2524-04-1, Diethyl chlorothiophosphate. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). Diethyl chlorothiophosphate. Retrieved from [Link]

  • International Chemical Safety Cards (ICSC). (2021). ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE). Retrieved from [Link]

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The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of precision and accuracy is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and sensitive technique, yet it is not without its inherent variabilities.[1][2] This technical guide provides a comprehensive exploration of deuterated internal standards, the gold standard for mitigating analytical variability and ensuring the integrity of quantitative data. We will delve into the core principles, practical applications, method development strategies, and the critical nuances that elevate a good analytical method to a great one.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[3] A deuterated internal standard is a stable isotope-labeled (SIL) analog of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium (²H or D).[4][5] This subtle alteration in mass allows for differentiation by the mass spectrometer, while the near-identical physicochemical properties ensure that the analyte and its deuterated counterpart behave almost identically throughout the analytical workflow.[6]

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage, it serves as a perfect mimic for the analyte.[6][7] Any loss of the analyte during sample extraction, cleanup, injection, or fluctuations in ionization efficiency within the mass spectrometer will be mirrored by a proportional loss of the deuterated standard.[3][8] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, providing a highly accurate and precise measure of the analyte's concentration.[6]

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Data Data Processing A Biological Sample (Analyte) B Spike with Known Amount of Deuterated Standard A->B C Extraction & Cleanup (Potential for Analyte Loss) B->C D LC Separation C->D E MS Detection (Ionization Variability) D->E F Measure Analyte Signal E->F G Measure Deuterated Standard Signal E->G H Calculate Ratio (Analyte Signal / Standard Signal) F->H G->H I Accurate Quantification H->I

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers a multitude of advantages that contribute to the robustness and reliability of quantitative assays:

  • Compensation for Matrix Effects : The co-elution of the deuterated standard with the analyte ensures that both experience the same degree of ion suppression or enhancement from the sample matrix, thereby normalizing the effect.[9]

  • Correction for Sample Preparation Variability : Losses during extraction, evaporation, and reconstitution are accounted for, as the deuterated standard is affected in the same manner as the analyte.[3]

  • Improved Precision and Accuracy : By correcting for various sources of error, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[10][11]

  • Enhanced Method Robustness : The use of a SIL-IS makes the method less susceptible to minor variations in experimental conditions, leading to more consistent results across different batches and laboratories.[12]

The Art and Science of Selection and Synthesis

The selection of an appropriate deuterated internal standard is a critical step in method development. Several factors must be carefully considered to ensure the integrity of the analytical data.

Key Selection Criteria
  • Isotopic Purity : High isotopic enrichment (typically ≥98%) is crucial to prevent signal interference from the unlabeled analyte.[13]

  • Chemical Purity : The standard should have high chemical purity (>99%) to ensure that the response is solely from the deuterated compound.[13]

  • Stability of the Label : Deuterium atoms should be placed in positions that are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[14][15] Placing labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups should be avoided.[15]

  • Mass Shift : A sufficient mass difference (ideally a mass shift of +3 amu or more) between the analyte and the standard is necessary to prevent isotopic crosstalk, where the natural isotope abundance of the analyte interferes with the signal of the standard.[12]

  • Co-elution : Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[12]

Synthesis of Deuterated Internal Standards

When a suitable deuterated standard is not commercially available, custom synthesis becomes necessary. The two primary methods for introducing deuterium are:

  • Hydrogen-Deuterium Exchange : This method involves exchanging hydrogen atoms with deuterium under specific conditions, such as acid or base catalysis in the presence of a deuterated solvent.[15] While simpler, this approach may be limited in terms of label placement and stability.[15]

  • Chemical Synthesis with Isotope-Containing Building Blocks : This de novo synthesis approach offers greater control over the position, type, and number of isotopic substitutions, leading to a more stable and reliable internal standard.[15][16]

Navigating the Challenges: Isotopic Effects and Other Considerations

While deuterated internal standards are considered the gold standard, they are not without potential challenges. A thorough understanding of these issues is essential for robust method development and troubleshooting.

Chromatographic Isotope Effect

The substitution of hydrogen with the heavier deuterium can sometimes lead to slight differences in chromatographic retention times between the analyte and the deuterated standard.[4] This "chromatographic isotope effect" can be problematic if it causes the analyte and standard to elute into regions with different matrix interferences, leading to differential matrix effects and compromising quantification.[4]

In-source Instability

In some cases, deuterium atoms can be lost or exchanged within the mass spectrometer's ion source, particularly if the label is on a chemically labile position.[4] This can compromise the integrity of the internal standard and lead to quantification errors.[4]

Comparison with Other Stable Isotopes

While deuterium is the most commonly used stable isotope for internal standards due to the relative ease and lower cost of incorporation, other isotopes like ¹³C and ¹⁵N can also be used.[12][14] These heavier isotopes do not typically exhibit the same degree of chromatographic isotope effect as deuterium and are less prone to in-source exchange.[14] However, their synthesis is often more complex and expensive.[12]

FeatureDeuterated (²H) Standards¹³C and ¹⁵N Standards
Cost Generally lowerHigher
Synthesis Often simplerMore complex
Chromatographic Isotope Effect Can be significantGenerally negligible
In-source Stability Potential for exchange at labile positionsHighly stable

Experimental Protocol: A Step-by-Step Guide to Method Validation

The validation of a bioanalytical method using a deuterated internal standard is a rigorous process governed by regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][19][20][21][22]

Stock Solution Preparation and Storage
  • Reconstitution : Reconstitute the lyophilized deuterated internal standard in a suitable solvent, paying close attention to the manufacturer's instructions to avoid potential degradation or exchange of the deuterium label.[23]

  • Storage : Store stock solutions at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere to prevent degradation and hydrogen exchange.[24]

  • Working Solutions : Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.

Sample Preparation and Analysis
  • Spiking : Add a precise and consistent volume of the deuterated internal standard working solution to all calibration standards, quality control samples, and unknown samples at the very beginning of the sample preparation process.[7]

  • Extraction : Perform the sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

  • LC-MS/MS Analysis : Analyze the extracted samples using a validated LC-MS/MS method.

cluster_Preparation Preparation cluster_Workflow Analytical Workflow cluster_Validation Validation & Data Analysis A Prepare Stock & Working Solutions of Deuterated IS B Prepare Calibration Standards & Quality Controls C Aliquot Samples (Standards, QCs, Unknowns) D Spike with Deuterated IS C->D E Sample Extraction (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Assess System Suitability F->G H Evaluate IS Response Variability G->H I Construct Calibration Curve (Analyte/IS Ratio vs. Concentration) H->I J Quantify Unknown Samples I->J

Caption: A typical bioanalytical method validation workflow.

Data Analysis and Acceptance Criteria
  • Internal Standard Response Monitoring : The response of the internal standard should be monitored across the analytical batch. Significant variability may indicate issues with sample preparation or instrument performance.[7][25]

  • Calibration Curve : A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

  • Quantification : The concentration of the analyte in unknown samples is determined by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Troubleshooting Internal Standard Variability

Inconsistent internal standard response can be a significant challenge in bioanalytical assays. A systematic approach to troubleshooting is crucial to identify and resolve the root cause.[1][8]

SymptomPotential CausesTroubleshooting Steps
Random Fluctuation in IS Area Inconsistent sample preparation, LC system issues (e.g., injector variability), MS detector instability.[1]Review sample preparation procedures for consistency, check for leaks in the LC system, and perform MS detector tuning and calibration.
Gradual Decrease or Increase in IS Area Instrument drift, column degradation, accumulation of matrix components in the ion source.Allow for adequate system equilibration time, inspect and replace the analytical column if necessary, and clean the MS ion source.
Low IS Response in Specific Samples Ion suppression due to high concentrations of co-eluting matrix components, errors in IS addition.Dilute the affected samples, optimize chromatographic separation to resolve interferences, and review pipetting techniques.
High IS Response in Specific Samples Errors in IS addition (e.g., double spiking), ion enhancement from the matrix.Review sample preparation records, investigate potential sources of ion enhancement.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry.[26] Their ability to mimic the behavior of the analyte throughout the analytical process provides an unparalleled level of accuracy and precision, ensuring the generation of reliable and defensible data.[13][27] By understanding the fundamental principles, adhering to rigorous method validation protocols, and being mindful of the potential challenges, researchers, scientists, and drug development professionals can harness the full power of deuterated internal standards to advance their scientific endeavors.[28]

References

  • de Kanter, F. J., van der Slot, A., Schipper, N., & Commandeur, J. N. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 20(6), 941-949.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link].

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link].

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link].

  • Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. Bioanalysis, 11(18), 1701–1713.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link].

  • Arita, M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814.
  • Landvatter, S. W. (2013).
  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link].

  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). University of Missouri-St. Louis. Available at: [Link].

  • Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427.
  • Deuterated Internal Standard: Significance and symbolism. (2025). Available at: [Link].

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. Available at: [Link].

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link].

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link].

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link].

  • A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.).
  • Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713.
  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link].

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link].

  • Islam, R., & Akhter, M. (2021). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Journal of Pharmaceutical and Biopharmaceutical Research, 3(2), 1-9.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link].

  • Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed. Available at: [Link].

  • ComplianceOnline. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Available at: [Link].

  • Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Available at: [Link].

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link].

  • ComplianceOnline. (n.d.). Validation of Analytical Methods According to the New FDA Guidance. Available at: [Link].

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Methodological & Application

Application Note: Quantitative Analysis Using Diethyl Chlorothiophosphate-d10 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the application of Diethyl Chlorothiophosphate-d10 (DECTP-d10) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of organophosphorus compounds, specifically its non-labeled analogue O,O-Diethyl Chlorothiophosphate, by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is widely recognized as the gold standard for mass spectrometry-based quantification, as it accurately corrects for variations in sample preparation, injection volume, and instrument response.[1][2] This note details the principles, materials, step-by-step protocols for standard preparation and sample analysis, and optimized GC-MS parameters. It is intended for researchers, analytical scientists, and professionals in drug development and environmental testing who require highly accurate and reproducible quantitative data.

Principle of Isotope Dilution Mass Spectrometry

Quantitative analysis using mass spectrometry can be affected by several factors, including sample matrix effects, ionization suppression or enhancement, and analyte loss during sample preparation.[3][4] Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that mitigates these issues by using a stable isotope-labeled version of the target analyte as an internal standard (IS).

This compound is an ideal IS for its non-labeled counterpart because it is chemically identical, meaning it exhibits the same behavior during extraction, chromatography, and ionization.[2] However, due to the mass difference from the ten deuterium atoms, it is easily distinguished by the mass spectrometer. By adding a known concentration of DECTP-d10 to every sample, standard, and blank at the beginning of the workflow, the ratio of the analyte response to the IS response is used for quantification. This ratio remains constant even if analyte is lost during the procedure, as a proportional amount of the IS will also be lost.[3]

G cluster_Analyte Analyte (DECTP) cluster_IS Internal Standard (DECTP-d10) cluster_MS Mass Spectrometer A Chemical Properties (Extraction, Chromatography, Ionization) C Identical Chemical Properties A->C Identical Behavior B Mass = 188.61 amu D Mass = 198.67 amu B->D Mass Shift (+10) MS Distinguishes based on Mass B->MS D->MS

Figure 1: Principle of using a deuterated internal standard.

Materials and Reagents

Standards and Chemicals
  • This compound (DECTP-d10): CAS No. 287397-89-1, Molecular Formula C₄D₁₀ClO₂PS, MW 198.67.[5][6]

  • O,O-Diethyl Chlorothiophosphate (DECTP): CAS No. 2524-04-1, Molecular Formula C₄H₁₀ClO₂PS, MW 188.61.[7]

  • Solvent: Hexane or Ethyl Acetate (Pesticide Grade or equivalent), for dilution of standards and sample extraction.

  • Nitrogen Gas: High purity (99.999%).

Equipment and Consumables
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS): Equipped with a split/splitless injector and an autosampler.

  • GC Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[8]

  • Autosampler Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Microsyringes: Various sizes for accurate standard preparation.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Flasks: Class A, various sizes.

Experimental Protocols

Preparation of Standard Solutions

Scientist's Note: Accuracy in preparing stock and working solutions is paramount for accurate quantification. Use calibrated volumetric flasks and gas-tight syringes. Prepare standards in a solvent compatible with your sample matrix and GC injection.

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of neat DECTP and DECTP-d10 into separate 10 mL Class A volumetric flasks.

    • Record the exact weight and dissolve in ethyl acetate to the mark. This yields a nominal concentration of 1000 µg/mL. Calculate the exact concentration based on the weight.

    • Store stock solutions in amber vials at -20°C. They are typically stable for up to one year.

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the DECTP-d10 primary stock solution 1:100 with ethyl acetate to create a 10 µg/mL working solution. This solution will be used to spike all samples and calibration standards.

  • Analyte Working Solution (10 µg/mL):

    • Dilute the DECTP primary stock solution 1:100 with ethyl acetate to create a 10 µg/mL working solution.

  • Calibration Curve Standards (0.05 - 2.0 µg/mL):

    • Perform serial dilutions of the analyte working solution to prepare a series of calibration standards.

    • Spike each calibration standard with the IS working solution to achieve a constant final concentration (e.g., 0.5 µg/mL).

    Table 1: Example Calibration Standard Preparation Scheme

    Calibration Level Volume of Analyte Working Soln. (10 µg/mL) Volume of IS Working Soln. (10 µg/mL) Final Volume with Ethyl Acetate Final Analyte Conc. (µg/mL) Final IS Conc. (µg/mL)
    CAL 1 5 µL 50 µL 1 mL 0.05 0.5
    CAL 2 10 µL 50 µL 1 mL 0.10 0.5
    CAL 3 25 µL 50 µL 1 mL 0.25 0.5
    CAL 4 50 µL 50 µL 1 mL 0.50 0.5
    CAL 5 100 µL 50 µL 1 mL 1.00 0.5

    | CAL 6 | 200 µL | 50 µL | 1 mL | 2.00 | 0.5 |

Sample Preparation

Scientist's Note: The internal standard must be added to the sample as early as possible in the workflow to account for analyte loss during all subsequent steps (e.g., extraction, cleanup, concentration).[3]

  • Spiking: To 1 mL of liquid sample (or a prepared sample extract), add a precise volume of the IS working solution (e.g., 50 µL of 10 µg/mL DECTP-d10) to achieve the same IS concentration as in the calibration standards (0.5 µg/mL).

  • Extraction: Perform the appropriate liquid-liquid or solid-phase extraction (SPE) procedure for your specific matrix to isolate the organophosphorus compounds.[8][9]

  • Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of ethyl acetate (e.g., 1 mL).

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Figure 2: General analytical workflow for sample preparation.

GC-MS Instrumentation and Method

Scientist's Note: The following parameters are a robust starting point. Optimization may be required based on your specific instrumentation and analytical goals. Using Selected Ion Monitoring (SIM) mode is crucial for achieving the low detection limits required for trace analysis.

Table 2: Recommended GC-MS Parameters

Parameter Setting Rationale
GC System
Injection Mode Splitless Maximizes transfer of analyte onto the column for trace-level sensitivity.
Injection Volume 1 µL Standard volume for good reproducibility.
Injector Temp. 250 °C Ensures rapid volatilization of the analytes without thermal degradation.
Carrier Gas Helium, Constant Flow Inert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min Optimal flow for a 0.25 mm ID column.
Oven Program
Initial Temp. 80 °C, hold 1 min Allows for solvent focusing at the head of the column.
Ramp 1 25 °C/min to 200 °C Rapidly elutes lighter compounds.
Ramp 2 10 °C/min to 280 °C Slower ramp provides separation for heavier, late-eluting compounds.[8]
Hold 5 min at 280 °C Ensures all compounds are eluted from the column.
MS System
MS Source Temp. 230 °C Standard temperature for robust ionization.
MS Quad Temp. 150 °C Standard temperature for stable mass filtering.
MS Transfer Line 280 °C Prevents condensation of analytes between the GC and MS.[8]
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique for GC-MS.
Ionization Energy 70 eV Standard energy for reproducible fragmentation patterns.

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z values. |

Table 3: Selected Ion Monitoring (SIM) Parameters

Compound Retention Time (Approx.) Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
DECTP (Analyte) ~8.5 min 160 97 132

| DECTP-d10 (IS) | ~8.5 min | 170 | 105 | 142 |

Data Analysis and Quality Control

  • Calibration Curve: Plot the response ratio (Peak Area of Analyte / Peak Area of IS) against the concentration of the analyte for the calibration standards. Perform a linear regression with a 1/x weighting. A correlation coefficient (r²) of >0.995 is considered acceptable.

  • Quantification: Calculate the concentration of DECTP in the unknown samples using the generated calibration curve and the measured response ratio.

  • System Suitability: Before analyzing samples, inject a mid-level calibration standard to verify system performance, including peak shape, retention time, and response.

  • Quality Control: Analyze a Quality Control (QC) sample at low, medium, and high concentrations with each batch of samples to ensure the accuracy and precision of the results. The calculated concentrations should be within ±20% of the nominal value.

Conclusion

This application note provides a detailed and robust protocol for the use of this compound as an internal standard for quantitative GC-MS analysis. The use of a stable isotope-labeled internal standard is a critical technique that corrects for analytical variability, thereby ensuring the highest level of data accuracy, precision, and reliability.[1][2] The described method, including standard preparation, sample processing, and optimized instrument parameters, serves as a comprehensive framework for laboratories performing trace-level quantification of organophosphorus compounds.

References

  • Molecules. (2022-04-09). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.
  • BenchChem. (n.d.). Synthesis and Application of Deuterated 2-Hydroxydiplopterol as an Internal Standard for Mass Spectrometry- Based Quantification.
  • ResolveMass Laboratories Inc. (2025-10-30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • PubMed Central. (n.d.). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique.
  • ResearchGate. (2025-08-08). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry.
  • Forensic Science International. (n.d.). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes.
  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
  • YouTube. (2025-10-30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Globe Thesis. (2019-09-27). Synthesis Of Three Deuterium Internal Standards And Their Application In Ambient Mass Spectrometry.
  • Pharmaffiliates. (n.d.). This compound.
  • Chem-Impex. (n.d.). O,O'-Diethyl chlorothiophosphate.
  • LGC Standards. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • NIH. (n.d.). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Chemsrc. (2025-08-23). Diethyl chlorothiophosphate.
  • Sigma-Aldrich. (n.d.). O,O -Diethyl chlorothiophosphate 97.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Diethyl Chlorothiophosphate.

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LC-MS/MS methods using Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to LC-MS/MS Methods Using Diethyl Chlorothiophosphate-d10 for the Analysis of Organophosphate Metabolites

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the use of this compound (DECTP-d10) in sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The primary application detailed is the quantitative analysis of diethyl dialkyl phosphate (DAP) metabolites, which are key biomarkers for assessing human exposure to organophosphate (OP) pesticides.[1][2] This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require reliable methods for trace-level quantification in complex biological matrices. We will explore the rationale behind isotopic dilution techniques, provide a fully validated protocol for urine analysis, and discuss the critical parameters for ensuring data integrity and trustworthiness in line with regulatory expectations.

The Foundational Principle: Why Isotopic Dilution with DECTP-d10 is Superior

In the realm of quantitative analysis, particularly with complex biological samples, achieving accuracy and precision is a significant challenge. The sample matrix—be it urine, blood, or tissue—contains numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer.[3] Furthermore, analyte loss during multi-step sample preparation is almost inevitable.

The gold-standard solution to these challenges is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5] DECTP-d10 is a deuterated analogue of key organophosphate metabolites. Here’s the causality behind its effectiveness:

  • Chemical and Physical Homology: DECTP-d10 is chemically identical to its non-labeled counterparts in terms of polarity, solubility, and chromatographic behavior. This means it co-elutes with the target analytes and experiences the exact same effects during extraction, cleanup, and ionization.

  • Mass Distinguishability: The deuterium labels add 10 atomic mass units to the molecule, making it easily distinguishable from the target analytes by the mass spectrometer.

  • Correction Factor: By adding a known concentration of DECTP-d10 to every sample at the very beginning of the workflow, it acts as a perfect proxy. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's MS signal to the internal standard's MS signal remains constant, correcting for variations and ensuring highly accurate quantification.

The use of LC-MS/MS is paramount for this application. Its high sensitivity allows for the detection of metabolites at trace levels (pg/mL to ng/mL), while its selectivity, achieved through Multiple Reaction Monitoring (MRM), isolates the specific analytes from a complex background, providing unambiguous identification and quantification.[6][7]

G cluster_0 The Principle of Isotope Dilution Analyte Target Analyte (e.g., DETP) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep Variable Loss IS Internal Standard (DECTP-d10) IS->SamplePrep Mirrored Variable Loss Matrix Biological Matrix (Interferents) Matrix->SamplePrep Matrix Effects LC_MS LC-MS/MS Analysis SamplePrep->LC_MS Analyte + IS Ratio Ratio (Analyte Signal / IS Signal) = Accurate Quantification LC_MS->Ratio Signal Response G A 1. Urine Sample (200 µL) B 2. Spike with IS (DECTP-d10, DEP-d10) A->B C 3. Add Extraction Solvent (800 µL Ethyl Acetate) B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant D->E F 6. Evaporate to Dryness (Nitrogen Stream) E->F G 7. Reconstitute (100 µL Mobile Phase A) F->G H 8. Inject into LC-MS/MS G->H

Sources

Application Note: A Robust Isotope Dilution GC-MS Method for the Quantification of Organophosphate Pesticide Residues Using Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the analysis of organophosphate pesticide (OP) residues in complex matrices, such as agricultural products. The method leverages the stability and reliability of Diethyl Chlorothiophosphate-d10 as an internal standard within an isotope dilution gas chromatography-mass spectrometry (GC-MS) workflow. By explaining the fundamental principles of stable isotope-labeled standards, this guide offers researchers and analytical scientists a robust framework for achieving high accuracy and precision in pesticide residue quantification, a critical task for food safety and environmental monitoring.

Introduction: The Imperative for Accurate Pesticide Analysis

Organophosphate (OP) pesticides are a widely utilized class of insecticides in global agriculture for crop protection.[1] However, their mechanism of action, the inhibition of acetylcholinesterase, also presents significant neurotoxic risks to humans and non-target organisms.[1] Consequently, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for OPs in food products. This necessitates the use of highly sensitive and accurate analytical methods to ensure consumer safety and environmental health.

While various analytical techniques exist, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and conventional method for pesticide analysis, offering high selectivity and sensitivity.[2][3] However, the complexity of sample matrices (e.g., fruits, vegetables, soil) can introduce significant variability during sample preparation and analysis, leading to inaccurate quantification.[2] The use of a stable isotope-labeled (SIL) internal standard in an isotope dilution approach is the gold standard for mitigating these issues, providing a self-validating system that corrects for procedural inconsistencies.[4][5] This application note details the use of this compound, a deuterated analog of a common precursor in OP synthesis, as an ideal internal standard for this purpose.[6][7]

The Principle: Superior Quantification with Stable Isotope-Labeled Internal Standards

The core of this method lies in the principle of isotope dilution mass spectrometry. A known quantity of a stable isotope-labeled version of an analyte or a structurally similar compound is added to the sample at the very beginning of the preparation process.

Why Use a SIL Internal Standard?

A SIL internal standard is chemically identical to its non-labeled counterpart, meaning it behaves the same way during every step of the analytical workflow—extraction, cleanup, derivatization, and GC-MS injection.[8] Any loss of the target analyte during sample processing will be accompanied by a proportional loss of the SIL internal standard. Because mass spectrometry can differentiate between the two based on their mass difference, the ratio of their signals remains constant regardless of sample loss or matrix-induced signal suppression.[9] This provides a far more accurate and precise measurement than methods relying on external calibration or structural analog internal standards, which may not perfectly mimic the analyte's behavior.[5]

This compound as the Ideal Standard

This compound (CAS: 287397-89-1) is an excellent choice for the analysis of a broad range of organophosphate pesticides for several key reasons:

  • Structural Relevance: Its unlabeled form is a direct chemical precursor or intermediate for numerous widely used OP insecticides, ensuring similar chemical behavior.[6][7]

  • Optimal Mass Shift: The incorporation of ten deuterium atoms provides a +10 Da mass difference from any potential unlabeled counterpart, which is well above the recommended minimum of 3-4 Da.[8] This completely avoids any spectral overlap from the natural isotopic abundance of the target analytes.

  • Chromatographic Co-elution: While significant deuterium labeling can sometimes cause a minor retention time shift (the "isotope effect"), it is generally minimal and does not compromise the ability of the standard to co-elute closely with target OPs, ensuring it experiences the same matrix effects.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Sample Sample + Target Pesticides (Unknown Amount) Spike Add Known Amount of This compound (IS) Sample->Spike Extract Extraction & Cleanup (e.g., QuEChERS) Spike->Extract Loss Analyte & IS are lost proportionally GCMS GC-MS Detection Extract->GCMS Ratio Measure Peak Area Ratio (Analyte / IS) GCMS->Ratio Result Accurate Quantification Ratio->Result

Figure 1: Conceptual workflow of isotope dilution analysis.

Detailed Protocols

This section provides step-by-step methodologies for sample preparation, standard preparation, and GC-MS analysis.

Materials and Reagents
Reagent/MaterialGrade/Specification
This compound≥98% isotopic purity (CAS: 287397-89-1)
Organophosphate Pesticide Mix StandardCertified Reference Material (e.g., 10 µg/mL in Hexane/Acetone)
Acetonitrile (MeCN)Pesticide Residue or LC-MS Grade
Hexane, Acetone, Ethyl AcetatePesticide Residue Grade
Ultrapure Water18.2 MΩ·cm
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade, baked at 400°C
Sodium Chloride (NaCl)ACS Grade, baked at 400°C
QuEChERS Extraction SaltsPre-packaged commercial tubes recommended
Dispersive SPE (d-SPE) Cleanup Tubese.g., containing MgSO₄ and PSA (primary secondary amine)
Syringe filters0.22 µm PTFE
Instrumentation

A standard Gas Chromatograph with a Mass Selective Detector (MSD) is required. The following parameters serve as a typical starting point and should be optimized for the specific instrument and target analytes.

Instrument ParameterSettingRationale
GC System
ColumnAgilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalentProvides excellent resolution and peak shape for a wide range of pesticides.[1][3]
Injection ModeSplitless, 1 µL injection volumeMaximizes sensitivity for trace-level analysis.[3]
Inlet Temperature250 °CEnsures rapid volatilization of analytes.
Carrier GasHelium, constant flow at 1.2 mL/minInert gas standard for GC-MS.
Oven Program80°C (hold 1 min), ramp 25°C/min to 180°C, ramp 10°C/min to 280°C (hold 5 min)A multi-step ramp effectively separates analytes with varying boiling points.[10]
MS Detector
Ion SourceElectron Impact (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
Source Temperature230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Acquisition ModeSingle Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific m/z ions.[2]
Monitored IonsDetermine quantifier and qualifier ions for each target pesticide and the d10-internal standard.Ensures confident identification and accurate quantification.
Protocol 1: Sample Preparation (QuEChERS for Produce)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides from complex food matrices.[1]

G start 1. Homogenize 10-15g of Sample step1 2. Weigh 10g into 50 mL Centrifuge Tube start->step1 step2 3. Spike with 100 µL of 1 µg/mL IS Working Solution step1->step2 step3 4. Add 10 mL Acetonitrile step2->step3 step4 5. Add QuEChERS Extraction Salts step3->step4 step5 6. Shake Vigorously for 1 min step4->step5 step6 7. Centrifuge at 4000 rpm for 5 min step5->step6 step7 8. Transfer 1 mL of Supernatant to d-SPE Tube step6->step7 step8 9. Vortex for 30s step7->step8 step9 10. Centrifuge at 10000 rpm for 2 min step8->step9 step10 11. Filter Supernatant into GC Vial step9->step10 end Ready for GC-MS Analysis step10->end

Figure 2: QuEChERS sample preparation workflow.

  • Homogenization: Homogenize a representative portion of the sample (e.g., whole apple, tomato) in a blender.

  • Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of a working solution of this compound (e.g., 1 µg/mL) to every sample, quality control (QC), and matrix-matched calibration standard. This results in a final concentration of 10 ng/g in the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl).

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the tube at ≥4000 rpm for 5 minutes. Three layers should form: a bottom water/solid layer, a middle solid sample layer, and a top acetonitrile layer containing the pesticides.

  • Dispersive SPE Cleanup: Carefully transfer 1 mL of the top acetonitrile layer into a 2 mL d-SPE cleanup tube.

  • Vortex: Vortex the d-SPE tube for 30 seconds to facilitate the removal of matrix components like fatty acids and pigments.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥10000 rpm for 2 minutes.

  • Transfer: Transfer the cleaned supernatant into a GC vial, filtering if necessary with a 0.22 µm syringe filter, for analysis.

Protocol 2: Preparation of Calibration Standards
  • Stock Solutions: Prepare 100 µg/mL stock solutions of the pesticide mix and the this compound internal standard (IS) in a suitable solvent like ethyl acetate.

  • Working Solutions: Prepare intermediate working solutions. For example, a 1 µg/mL pesticide mix working solution and a 1 µg/mL IS working solution.

  • Calibration Curve: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract (the final supernatant from an unprocessed sample) at various concentrations (e.g., 5, 10, 50, 100, 250, 500 ng/mL).

  • Spike IS: Crucially, spike each calibration level with the same, fixed amount of the IS working solution as was added to the samples (e.g., 10 µL of 1 µg/mL IS into 1 mL of final extract to achieve a 10 ng/mL IS concentration).

Protocol 3: Data Analysis and Quantification
  • Generate Calibration Curve: After running the calibration standards, plot the Response Ratio (Peak Area of Analyte / Peak Area of IS) against the Concentration of the analyte for each point on the curve.

  • Linear Regression: Perform a linear regression on the data points. The resulting equation of the line (y = mx + c) and the correlation coefficient (R²) define the calibration curve. An R² value >0.995 is typically desired.

  • Quantify Samples: For each unknown sample, the instrument will measure the peak areas for the target analytes and the internal standard. Calculate the Response Ratio for each analyte.

  • Calculate Concentration: Use the regression equation from the calibration curve to calculate the concentration of the pesticide in the sample extract. Account for any dilution factors from the sample preparation to report the final concentration in ng/g or mg/kg.

Conclusion

The use of this compound as an internal standard provides an exceptionally reliable method for the quantitative analysis of organophosphate pesticide residues by GC-MS. This isotope dilution approach effectively compensates for variations in sample matrix effects and extraction recovery, which are common challenges in food and environmental analysis.[4] By following the detailed protocols outlined in this application note, researchers and analytical laboratories can achieve high levels of accuracy, precision, and confidence in their results, supporting robust regulatory compliance and public health protection.

References

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

  • Dinis-Oliveira, R. J., et al. (n.d.). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes.
  • Scientific Research Publishing. (n.d.). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS.
  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • Phetxumphou, S., et al. (2018). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. Heliyon, 4(11), e00947. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In.
  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • CRO SPLENDID LAB. (n.d.). This compound.
  • LGC Standards. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 287397-89-1.
  • Chem-Impex. (n.d.). O,O'-Diethyl chlorothiophosphate.
  • Chemdad Co. (n.d.). Diethyl chlorothiophosphate.
  • LookChem. (n.d.). Cas 2524-04-1,Diethyl chlorothiophosphate.

Sources

Application Note: High-Sensitivity Quantification of Diethyl Chlorothiophosphate in Environmental Samples by Isotope Dilution Mass Spectrometry Using Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly sensitive method for the quantitative analysis of Diethyl Chlorothiophosphate (DECTP) in environmental water samples. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable, isotopically labeled internal standard, Diethyl Chlorothiophosphate-d10 (d10-DECTP), ensures exceptional accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] This protocol provides a comprehensive workflow, from sample preparation via solid-phase extraction to optimized LC-MS/MS parameters, and is intended for researchers in environmental monitoring, toxicology, and drug development who require reliable trace-level quantification of organophosphate compounds.

Introduction: The Rationale for Isotope Dilution

Diethyl Chlorothiophosphate (DECTP) is an organophosphorus compound used as an intermediate in the synthesis of several pesticides, including parathion.[4] Its presence in environmental samples can indicate contamination from agricultural runoff or industrial discharge. Due to its potential toxicity as a cholinesterase inhibitor, sensitive and accurate monitoring is crucial.[5]

Traditional analytical methods can be hampered by sample loss during preparation, matrix-induced ion suppression or enhancement, and instrument drift, leading to inaccurate quantification.[1] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.[2] The principle of IDMS involves adding a known quantity of a stable, isotopically labeled version of the analyte—in this case, d10-DECTP—to the sample at the earliest stage of preparation.[2][6]

Because the deuterated internal standard is chemically identical to the native analyte, it behaves identically during extraction, chromatography, and ionization.[1] Any loss of analyte during the workflow is mirrored by a proportional loss of the internal standard. Since mass spectrometry can differentiate between the native analyte and the heavier labeled standard, the ratio of their signals is used for quantification. This ratio remains constant regardless of sample loss or matrix effects, providing highly accurate and reproducible results.[2]

Causality in Experimental Design: The choice of a deuterated internal standard with ten deuterium atoms (d10) provides a significant mass shift of 10 Da. This large separation from the native analyte's isotopic cluster prevents any potential for mass spectral overlap or crosstalk, ensuring a clean and unambiguous signal for both the analyte and the standard. The chemical identity ensures co-elution during chromatography, a critical requirement for effective IDMS.[1]

Materials and Reagents

  • Analytes and Standards:

    • Diethyl Chlorothiophosphate (DECTP), CAS: 2524-04-1 (LGC Standards or equivalent)[7]

    • This compound (d10-DECTP), CAS: 287397-89-1 (Santa Cruz Biotechnology or equivalent)

  • Solvents (LC-MS Grade or higher):

    • Acetonitrile

    • Methanol

    • Water with 0.1% Formic Acid

  • Sample Preparation:

    • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL

    • Reagent-grade water (for blanks)

    • Nitrogen gas for evaporation

  • Safety:

    • DECTP is corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[5][8] All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Experimental Protocol

Preparation of Standards and Calibration Curve
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of neat DECTP and d10-DECTP into separate 10 mL volumetric flasks. Dissolve in and bring to volume with acetonitrile. Store at -20°C.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the d10-DECTP primary stock solution in acetonitrile. This solution will be used to spike all samples, blanks, and calibration standards.

  • Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the DECTP primary stock solution in reagent-grade water. A typical calibration curve might include concentrations of 0.1, 0.5, 2, 5, 10, 25, 50, and 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is designed for a 100 mL water sample.

  • Spiking: To a 100 mL water sample, add 10 µL of the 1 µg/mL IS spiking solution (d10-DECTP) to achieve a final concentration of 1 ng/mL. Do the same for all calibration standards and blanks.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent-grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 100 mL sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering polar compounds.

  • Elution: Elute the analyte and internal standard from the cartridge with 2 x 4 mL aliquots of acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 500 µL of 50:50 acetonitrile:water. Vortex to mix and transfer to an LC vial for analysis.

Trustworthiness through Self-Validation: Each sample acts as its own control. The consistent addition of the d10-DECTP internal standard at the very first step ensures that any variability in the multi-step SPE process (e.g., incomplete elution, evaporation losses) is accounted for in the final calculation. A significant deviation in the absolute response of the internal standard can flag a failed extraction or instrument issue for that specific sample.

Diagram of the Isotope Dilution and Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 mL Water Sample (Blank, Standard, or Unknown) Spike Spike with known amount of This compound (IS) Sample->Spike Mix Homogenize Sample + IS Spike->Mix SPE Solid-Phase Extraction (SPE) 1. Condition C18 Cartridge 2. Load Sample 3. Wash 4. Elute with Acetonitrile Mix->SPE Evap Evaporate to Dryness (Nitrogen Stream) SPE->Evap Recon Reconstitute in 500 µL Mobile Phase Evap->Recon LCMS Inject into LC-MS/MS System Recon->LCMS Data Acquire Data (MRM Mode) LCMS->Data Quant Quantify using Analyte/IS Response Ratio Data->Quant

Caption: Workflow for IDMS analysis of DECTP.

LC-MS/MS Instrumental Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Nebulizer Gas Nitrogen, 45 psi
MRM Transitions and Collision Energies

The molecular weight of DECTP is 188.61 g/mol .[8] The protonated precursor ion [M+H]⁺ is therefore m/z 189. For d10-DECTP, the precursor is m/z 199. Product ions are chosen based on characteristic fragmentation patterns of organothiophosphates, often involving the loss of ethoxy groups or ethylene. The following transitions are proposed as a starting point for method optimization.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
DECTP 189.0125.0 (Loss of C₂H₄O₂)97.0 (Loss of C₄H₈O₂)Optimize (e.g., 15-25)
d10-DECTP (Internal Std.) 199.0130.0 (Loss of C₂D₄O₂)102.0 (Loss of C₄D₈O₂)Optimize (e.g., 15-25)

Authoritative Grounding for MRM Selection: The selection of precursor and product ions is the cornerstone of a selective MS/MS method.[5] While specific optimized transitions for DECTP are not widely published, the proposed fragments are based on established fragmentation pathways for structurally similar organophosphate pesticides.[5] For instance, the fragmentation of diethyl thiophosphate (DETP, [M-H]⁻ at m/z 169) in negative mode shows a characteristic product at m/z 95.[3] In positive mode, the cleavage of ethoxy groups and subsequent rearrangements are common. The proposed transitions should be confirmed and optimized by infusing pure standards into the mass spectrometer to determine the most stable and intense fragments.

Data Analysis and Quantification

  • Calibration Curve: Plot the peak area ratio (DECTP Area / d10-DECTP Area) against the concentration of the DECTP standards.

  • Linear Regression: Apply a linear regression with a 1/x weighting to the calibration curve. The R² value should be ≥ 0.995 for a valid curve.

  • Quantification: Determine the concentration of DECTP in unknown samples by calculating their peak area ratio and interpolating the concentration from the calibration curve.

  • Qualifier Ion Ratio: For positive identification, the ratio of the quantifier to qualifier ion peaks in the sample must be within ±30% of the average ratio observed in the calibration standards.

G cluster_input Instrument Output cluster_calc Calculation cluster_cal Calibration cluster_output Final Result Area_Analyte Peak Area (DECTP) Ratio Calculate Peak Area Ratio (Analyte / IS) Area_Analyte->Ratio Area_IS Peak Area (d10-DECTP) Area_IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve FinalConc Concentration of DECTP in Sample (ng/mL) CalCurve->FinalConc

Sources

Application Note: Quantitative Analysis of Diethyl Chlorothiophosphate in Biological Matrices using Isotope Dilution GC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of Diethyl Chlorothiophosphate (DECTP) in human urine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Diethyl Chlorothiophosphate is a significant chemical intermediate and a structural analog to dialkyl phosphate (DAP) metabolites of organophosphate pesticides, making its quantification relevant for environmental and occupational exposure studies. This method employs the principle of stable isotope dilution using Diethyl Chlorothiophosphate-d10 (DECTP-d10) as an internal standard to ensure the highest degree of accuracy and precision.[1][2] The protocol details procedures for sample preparation involving liquid-liquid extraction (LLE), chemical derivatization to enhance analyte volatility, and optimized instrumental parameters for selective and sensitive detection.

Principle and Scientific Rationale

Accurate quantification of analytes in complex biological matrices like urine is often compromised by sample loss during extraction and matrix-induced variations in instrument response. The isotope dilution mass spectrometry (IDMS) approach is the gold standard for overcoming these challenges.[1][3]

Why this compound?

This compound is an ideal internal standard (IS) for the analysis of DECTP for several key reasons:

  • Chemical and Physical Equivalence: The ten deuterium atoms replacing hydrogen on the two ethyl groups result in a molecule with nearly identical chemical and physical properties (e.g., pKa, polarity, volatility, extraction efficiency) to the native analyte.[4] This ensures that the IS and the analyte behave similarly throughout the entire analytical workflow, from extraction and derivatization to chromatographic separation.

  • Co-elution: DECTP-d10 co-elutes perfectly with the unlabeled DECTP during gas chromatography. This means that any matrix effects or fluctuations in ionization efficiency at that specific retention time will affect both the analyte and the internal standard proportionally.

  • Mass Spectrometric Distinction: The 10 Dalton mass difference between DECTP (MW: 188.61) and DECTP-d10 (MW: 198.67) allows for their unambiguous differentiation by the mass spectrometer.[5] This prevents signal overlap while ensuring that any analytical variability is corrected for by calculating the ratio of the analyte signal to the IS signal.

This ratiometric approach corrects for procedural losses and instrument variability, leading to a robust, precise, and accurate quantification method suitable for biomonitoring studies.[6][7]

Materials and Instrumentation

Reagents and Standards
  • Diethyl Chlorothiophosphate (CAS: 2524-04-1), >98% purity

  • This compound (CAS: 287397-89-1), >99% isotopic purity

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr), derivatization grade

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Formic Acid (reagent grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Urine Pool (certified drug-free)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector.

  • GC Column: J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

  • Consumables: 2 mL amber autosampler vials with PTFE-lined caps, 15 mL polypropylene centrifuge tubes, glass Pasteur pipettes.

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of DECTP (Analyte) and DECTP-d10 (IS) into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with Methanol. Store at -20°C. These stocks are stable for up to 12 months.

  • Intermediate Spiking Solution (IS - 10 µg/mL):

    • Dilute 100 µL of the 1 mg/mL DECTP-d10 primary stock into a 10 mL volumetric flask with 50:50 Methanol:Water.

  • Intermediate Analyte Solution (10 µg/mL):

    • Dilute 100 µL of the 1 mg/mL DECTP primary stock into a 10 mL volumetric flask with 50:50 Methanol:Water.

  • Calibration Curve Standards (0.5 - 200 ng/mL):

    • Prepare a series of calibration standards by serially diluting the 10 µg/mL intermediate analyte solution into clean polypropylene tubes using drug-free urine as the diluent.

    • A typical calibration curve might include points at 0.5, 1, 5, 10, 25, 50, 100, and 200 ng/mL.

Sample Preparation: Extraction and Derivatization

The following workflow outlines the critical steps from sample receipt to preparation for injection.

G cluster_prep Sample Preparation cluster_deriv Derivatization s1 1. Aliquot Sample (1 mL Urine) s2 2. Spike with Internal Standard (Add 10 µL of 10 µg/mL DECTP-d10) s1->s2 s3 3. Vortex Mix (15 seconds) s2->s3 s4 4. Liquid-Liquid Extraction (Add 5 mL MTBE, vortex 2 min) s3->s4 s5 5. Centrifuge (4000 rpm, 5 min) s4->s5 s6 6. Isolate Organic Layer (Transfer supernatant to new tube) s5->s6 s7 7. Dry Down (Evaporate under gentle N2 stream at 40°C) s6->s7 d1 8. Reconstitute (100 µL Acetonitrile) d2 9. Add Reagents (5 mg K₂CO₃ + 20 µL PFBBr solution) d1->d2 d3 10. Incubate (60°C for 30 minutes) d2->d3 d4 11. Evaporate & Reconstitute (Dry under N2, reconstitute in 100 µL Isooctane) d3->d4 d5 12. Transfer to Vial (For GC-MS/MS Analysis) d4->d5

Caption: Workflow for sample extraction and derivatization.

Rationale for Key Steps:

  • Step 2 (Spiking): The internal standard is added at the earliest possible stage to account for any analyte loss during all subsequent steps.[1][2]

  • Step 4 (LLE): Methyl tert-butyl ether (MTBE) is an effective solvent for extracting moderately polar organophosphates from an aqueous matrix like urine.

  • Step 9 (Derivatization): The native DECTP is polar and thermally labile. Derivatization with Pentafluorobenzyl bromide (PFBBr) replaces the acidic proton (if hydrolyzed) or displaces chlorine, creating a larger, more volatile, and thermally stable molecule with excellent electron-capturing properties, significantly enhancing sensitivity for GC-MS analysis in negative chemical ionization mode or providing stable fragments in EI mode.[8]

GC-MS/MS Instrumental Analysis
  • GC Parameters:

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium, 1.2 mL/min constant flow

    • Oven Program: Start at 80°C (hold 1 min), ramp at 20°C/min to 280°C, hold for 5 min.

    • Injection Volume: 1 µL

  • MS/MS Parameters (EI Mode):

    • Ion Source: Electron Ionization (EI), 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions: Note: These transitions are proposed based on common fragmentation patterns of organothiophosphates.[3] They must be confirmed and optimized by infusing the derivatized standards on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Collision Energy (eV)Product Ion (Qualifier)Collision Energy (eV)
DECTP-PFB3681811516125
DECTP-d10-PFB3781811517125

Rationale for Proposed Transitions: The precursor ion (m/z 368) corresponds to the molecular ion of the PFB-derivatized DECTP.

  • Quantifier (m/z 181): This major fragment corresponds to the pentafluorobenzyl cation [C₆F₅CH₂]⁺, which is highly stable and typically provides a strong signal.

  • Qualifier (m/z 161 for DECTP, m/z 171 for DECTP-d10): This fragment likely corresponds to the loss of the PFB group and subsequent fragmentation of the remaining diethyl thiophosphate structure. The 10-Dalton shift confirms the fragment contains the deuterated ethyl groups.

Data Analysis and Quantification

  • Calibration Curve: Plot the ratio of the analyte (DECTP) quantifier peak area to the internal standard (DECTP-d10) quantifier peak area against the nominal concentration of the analyte in the calibration standards.

  • Regression: Apply a linear regression with 1/x weighting to the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.

  • Quantification: Calculate the concentration of DECTP in unknown samples by interpolating their analyte/IS peak area ratios from the regression equation.

  • Quality Control: Analyze Quality Control (QC) samples at low, medium, and high concentrations alongside each batch. The calculated concentrations must be within ±20% of their nominal value. A qualifier ion must also be present with an ion ratio within ±30% of the average ratio observed in the calibration standards.

Method Performance Characteristics

The following table summarizes the expected performance of this method based on typical validation results for similar assays.

ParameterExpected Performance
Linearity Range 0.5 - 200 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal (<15%) due to IS correction

Visualization of the Analytical Principle

The diagram below illustrates the core logic of the isotope dilution method, where the ratio of analyte to a constant amount of internal standard is used for quantification.

G cluster_logic Quantification Principle cluster_process Extraction & Analysis start Unknown Sample (Variable [Analyte]) is_spike Spike with IS (Fixed [IS]) start->is_spike process_node Incomplete Recovery Matrix Effects Instrument Variability is_spike->process_node ms_detect MS Detection Measures Peak Areas process_node->ms_detect ratio Calculate Ratio (Area Analyte / Area IS) ms_detect->ratio quant Quantify vs. Cal Curve (Ratio is proportional to initial [Analyte]) ratio->quant

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Diethyl Chlorothiophosphate-d10 in metabolomics research

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Use of Diethyl Chlorothiophosphate-d10 in Advanced Metabolomics Research

Authored by a Senior Application Scientist

Abstract

In the dynamic field of metabolomics, the pursuit of analytical accuracy, sensitivity, and broad metabolite coverage is paramount. Stable isotope-labeled compounds are indispensable tools that address these challenges. This guide provides a comprehensive overview of this compound (DECTP-d10), a deuterated organophosphorus reagent, and its strategic applications in mass spectrometry-based metabolomics. We delve into its dual utility: first, as a crucial internal standard for the high-precision quantification of organophosphate pesticide exposure biomarkers, and second, as a component in advanced isotopic derivatization strategies for the targeted analysis of specific metabolite classes. This document furnishes researchers, scientists, and drug development professionals with the foundational principles and detailed, field-tested protocols necessary to leverage DECTP-d10 for robust and reliable metabolomic analysis.

Introduction: The Role of Isotopic Standards in Metabolomics

Metabolomics aims to comprehensively identify and quantify the small-molecule metabolites within a biological system, offering a direct snapshot of its physiological state. However, significant analytical hurdles, such as matrix effects, variable extraction efficiencies, and poor ionization of certain metabolite classes, can compromise data quality. The use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative metabolomics, enabling correction for analytical variability and ensuring data accuracy.[1]

This compound (DECTP-d10) is a deuterated analog of DECTP, a reactive compound used in chemical synthesis.[2][3] Its primary role in metabolomics is twofold:

  • Internal Standard for Biomarker Analysis: It serves as an ideal internal standard for the quantification of Diethylthiophosphate (DETP), a principal metabolite of many organophosphate pesticides. Accurate measurement of DETP in biological fluids like urine is critical for assessing human exposure and associated health risks.[4][5]

  • Isotopic Derivatization Reagent: The reactive nature of the P-Cl bond allows DECTP to function as a derivatizing agent, "tagging" metabolites with specific functional groups (e.g., amines, thiols, hydroxyls). By using a "heavy" (d10) and "light" (d0) version of the reagent, researchers can employ powerful isotopic dilution strategies for precise quantification of otherwise difficult-to-measure analytes.[6][7]

This guide will provide the scientific rationale and step-by-step protocols for both core applications.

Compound Specifications and Safety Precautions

Physicochemical Properties

A summary of the key properties for this compound is provided below.

PropertyValueSource(s)
Chemical Name O,O-(Diethyl-d10) Thiophosphoryl Chloride[8]
Synonyms Diethyl-d10 Chlorothiophosphate, Phosphorochloridothioic Acid O,O-(Diethyl-d10) Ester[8][9]
CAS Number 287397-89-1[9][10]
Molecular Formula C₄D₁₀ClO₂PS[8][10]
Molecular Weight 198.67 g/mol [8][10]
Form Liquid[8][11]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[8]
Unlabeled CAS Number 2524-04-1[9]
Critical Safety and Handling Information

Diethyl Chlorothiophosphate and its deuterated analog are hazardous chemicals that demand strict safety protocols.

  • Toxicity: The compound is classified as toxic or highly toxic upon inhalation, ingestion, or skin contact.[12][13][14] It is a cholinesterase inhibitor and can cause severe injury.[15]

  • Corrosivity: It is corrosive and causes severe skin and eye burns.[12][13]

  • Reactivity: DECTP reacts with water and moisture, potentially violently, to produce corrosive and toxic fumes, including hydrogen chloride.[2] It is incompatible with bases, alcohols, and strong oxidizing agents.[2]

Mandatory Handling Procedures:

  • Ventilation: Always handle this compound inside a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and faceshield).[12][13]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials. The container must be kept tightly closed in a corrosives-approved area.[12][13]

  • Spill Management: In case of a spill, absorb with an inert, dry material and place in an appropriate waste disposal container. Do not use water for cleanup.

Application I: Internal Standard for DETP Quantification

The most direct application of DECTP-d10 is as a precursor for generating the stable isotope-labeled internal standard Diethylthiophosphate-d10 (DETP-d10). This is essential for accurately quantifying exposure to organophosphate pesticides by monitoring their urinary metabolite, DETP.[16][17] The principle of isotope dilution mass spectrometry (IDMS) involves adding a known quantity of the heavy, labeled standard (DETP-d10) to the unknown sample. The heavy standard behaves identically to the endogenous, light analyte (DETP) during extraction, chromatography, and ionization. By measuring the ratio of the light to heavy signals, one can precisely calculate the concentration of the analyte, as the ratio is unaffected by sample loss or matrix-induced signal suppression.[1]

Experimental Workflow for Biomarker Analysis

The overall process for quantifying DETP in a biological matrix like urine is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing s1 Urine Sample Collection s2 Spike with DETP-d10 (Internal Standard) s1->s2 s3 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 UFLC-MS/MS Analysis s4->a1 Inject into LC-MS a2 Peak Integration (DETP & DETP-d10) a1->a2 a3 Calculate Peak Area Ratio (Light / Heavy) a2->a3 a4 Quantification via Calibration Curve a3->a4 G cluster_light Sample Derivatization (Light) cluster_heavy Standard Derivatization (Heavy) l1 Metabolite Extract (e.g., Plasma) l2 Derivatize with DECTP (d0) in Aprotic Solvent + Base l1->l2 l3 Quench Reaction l2->l3 m1 Combine Light Sample + Heavy Standard Mix l3->m1 h1 Analyte Standard Mix (e.g., Amino Acids) h2 Derivatize with DECTP-d10 in Aprotic Solvent + Base h1->h2 h3 Quench Reaction h2->h3 h3->m1 m2 Sample Cleanup (e.g., Solid-Phase Extraction) m1->m2 m3 LC-MS/MS Analysis m2->m3 m4 Quantify Analytes via Light/Heavy Ratios m3->m4

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Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Chlorothiophosphate-d10 for Robust Analyte Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the application of Diethyl Chlorothiophosphate-d10. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the effective use of this internal standard in your analytical workflows. Here, we move beyond simple protocols to explain the fundamental principles behind optimizing its concentration, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (DECTP-d10) is a deuterated analog of Diethyl Chlorothiophosphate. Stable isotope-labeled compounds like DECTP-d10 are considered the gold standard for internal standards in mass spectrometry-based analysis (GC-MS, LC-MS/MS).[1] This is because they share very similar chemical and physical properties with their non-labeled counterparts. This structural similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[2]

Q2: What is the recommended starting concentration for this compound in my experiments?

The optimal concentration of an internal standard is not a one-size-fits-all value; it is dependent on the analytical platform, the expected concentration of the target analyte, the sample matrix, and the specific instrument's sensitivity. However, a common practice is to use a concentration that is in the mid-range of the calibration curve for your target analyte.

Based on applications of similar deuterated organophosphate internal standards, a general starting point for this compound can be suggested. For instance, in a study analyzing organophosphorus pesticides in hair, deuterated diethyl thiophosphate (DETP-d10) was used in calibration standards ranging from 0.3125 ng/mL to 10 ng/mL.[3] Another study on pesticides in air sampling matrices used Chlorpyrifos-d10 at a concentration of 260 ng/mL and Malathion-d10 at 70 ng/mL.[4]

Therefore, a reasonable starting range for optimizing this compound concentration would be between 10 ng/mL and 100 ng/mL . It is crucial to perform a concentration optimization experiment to determine the ideal concentration for your specific assay.

Analytical PlatformSample MatrixSuggested Starting Concentration RangeKey Considerations
GC-MS/MSEnvironmental Water20 - 100 ng/mLPotential for matrix interference is moderate.
LC-MS/MSBiological Fluids (Urine, Plasma)10 - 50 ng/mLHigh potential for matrix effects, requiring careful optimization.
GC-MS/MSFood and Agricultural50 - 200 ng/mLComplex matrices may necessitate a higher concentration.
LC-MS/MSPharmaceutical Formulations10 - 100 ng/mLCleaner matrices may allow for lower concentrations.
Q3: How do I prepare the working solution of this compound?
  • Stock Solution: Begin by preparing a stock solution of this compound in a high-purity organic solvent in which it is readily soluble, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

  • Intermediate Solution: From the stock solution, prepare an intermediate working solution at a concentration of 1 µg/mL.

  • Spiking Solution: Finally, dilute the intermediate solution to your desired starting concentration (e.g., 50 ng/mL) in the appropriate solvent for your sample preparation workflow. This final solution will be used to spike your calibration standards, quality controls, and unknown samples.

Troubleshooting Guides

Encountering issues during method development and sample analysis is a common part of the scientific process. This section provides a structured approach to troubleshooting common problems you might face when using this compound.

Guide 1: Poor Peak Shape or Tailing

A common issue in the analysis of organophosphorus compounds is poor peak shape, particularly tailing.[5] This can compromise peak integration and, consequently, the accuracy of your results.

Potential Causes and Solutions:

  • Active Sites in the GC Inlet or Column: Organophosphorus compounds can interact with active sites in the GC system, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the inlet liner and septum to prevent the buildup of non-volatile matrix components.

  • Contamination of the Analytical Column: Accumulation of matrix components on the column can lead to peak distortion.

    • Solution: Implement a regular column bake-out schedule. If the problem persists, consider trimming the first few centimeters of the column or replacing it entirely.

  • Inappropriate pH of the Mobile Phase (LC-MS): For LC-MS analysis, the pH of the mobile phase can significantly impact the peak shape of polar compounds.

    • Solution: Experiment with adjusting the pH of your mobile phase. The addition of a small amount of a modifier like formic acid or ammonium formate can often improve peak shape.

Guide 2: Low or Inconsistent Internal Standard Response

A stable and consistent internal standard response is critical for accurate quantification. Fluctuations can indicate a variety of issues within your analytical system.

Potential Causes and Solutions:

  • Matrix Effects (Ion Suppression or Enhancement): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source.[3]

    • Solution:

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

      • Dilute the Sample: A simple dilution of the sample extract can often mitigate matrix effects.

      • Modify Chromatographic Conditions: Adjust the gradient or mobile phase composition to separate the internal standard from the interfering compounds.

  • Degradation of the Internal Standard: Organophosphorus compounds can be susceptible to degradation under certain conditions.

    • Solution:

      • Check Sample pH: Ensure the pH of your samples and standards is neutral, as organophosphorus esters can hydrolyze under acidic or basic conditions.

      • Storage Conditions: Store your stock and working solutions of this compound at the recommended temperature (typically -20°C) and protect them from light.

  • Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a suppressed signal.

    • Solution: Perform regular cleaning and maintenance of your mass spectrometer's ion source as per the manufacturer's recommendations.

Guide 3: Internal Standard Signal Detected in Blank Samples

The presence of the internal standard in blank samples is a clear indication of carryover or contamination.

Potential Causes and Solutions:

  • Autosampler Carryover: Residue from a previous injection can be carried over to the next.

    • Solution:

      • Optimize Wash Solvents: Use a strong and appropriate wash solvent in your autosampler wash sequence. A mixture of organic solvent and water is often effective.

      • Increase Wash Cycles: Increase the number of wash cycles between injections.

  • Contamination of Reagents or Glassware: The internal standard may have inadvertently contaminated your solvents, vials, or other lab equipment.

    • Solution: Use fresh, high-purity solvents for each batch of analysis. Ensure all glassware is thoroughly cleaned and rinsed. It is good practice to have dedicated glassware for standards and samples.

Experimental Workflow Visualization

To achieve a robust and reliable analytical method, a systematic approach to optimizing the concentration of this compound is essential. The following workflow diagram illustrates the key steps in this process.

workflow cluster_prep Preparation cluster_optim Optimization cluster_select Selection & Validation cluster_routine Routine Analysis prep_stock Prepare Stock & Working Solutions of DECTP-d10 prep_cal Prepare Calibration Curve of Target Analyte spike_cal Spike Calibration Standards with Varying DECTP-d10 Concentrations prep_cal->spike_cal analyze Analyze Spiked Standards by GC-MS/MS or LC-MS/MS spike_cal->analyze eval Evaluate Peak Area Response & Reproducibility analyze->eval select_conc Select Optimal DECTP-d10 Concentration eval->select_conc validate Validate Method with Selected Concentration select_conc->validate routine Spike Samples, QCs, and Standards with Optimal DECTP-d10 Concentration validate->routine

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Decision Tree

When faced with analytical challenges, a logical decision-making process can help to quickly identify and resolve the root cause of the problem.

troubleshooting cluster_peak Peak Shape Issues cluster_response Response Issues cluster_blank Contamination Issues start Problem Encountered peak_tail Poor Peak Shape / Tailing? start->peak_tail low_response Low/Inconsistent IS Response? start->low_response is_in_blank IS Signal in Blank? start->is_in_blank check_liner Check/Replace GC Inlet Liner peak_tail->check_liner Yes check_column Check/Bakeout/Trim Column check_liner->check_column check_mobile_phase Adjust Mobile Phase pH (LC) check_column->check_mobile_phase check_matrix Investigate Matrix Effects (Dilute/Cleanup) low_response->check_matrix Yes check_degradation Check Sample pH & Storage check_matrix->check_degradation check_instrument Clean MS Ion Source check_degradation->check_instrument check_carryover Optimize Autosampler Wash is_in_blank->check_carryover Yes check_reagents Check Solvents & Glassware check_carryover->check_reagents

Caption: Decision tree for troubleshooting common analytical issues.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 622: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Dang, B., Le, C. A., & Marsit, C. J. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. MethodsX, 8, 101423. [Link]

  • Deme, P., Azmeera, T., & Kanjilal, S. (2013). LC-MS/MS Determination of Organophosphorus Pesticide Residues in Coconut Water. American Journal of Analytical Chemistry, 4(10), 25-33. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. [Link]

  • Lacorte, S., & Barceló, D. (1998). Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. Journal of Chromatography A, 822(1), 91-99. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Agilent Technologies. (2012). Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. [Link]

  • Washington State Department of Health. (n.d.). Pesticide Air Monitoring Report - Appendix D: Laboratory Analytical Report. [Link]

  • Hardt, M., & Angerer, J. (2003). Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects. The Analyst, 128(5), 535-541. [Link]

  • Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. [Link]

  • U.S. Department of Agriculture. (n.d.). Screening for Pesticides by LC/MS/MS and GC/MS/MS. [Link]

  • Agilent Technologies. (n.d.). LC-MS Applications for Food Safety Analysis Compendium. [Link]

Sources

Technical Support Center: Matrix Effects in Analysis with Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Diethyl Chlorothiophosphate-d10 (DECTP-d10) as an internal standard. It provides in-depth troubleshooting advice and validated protocols to identify, understand, and mitigate matrix effects in chromatographic and mass spectrometric analyses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects and the role of deuterated internal standards.

Q1: What is a "matrix effect" in the context of LC-MS or GC-MS analysis?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[1][2][3] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous compounds.[1] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which directly impacts the accuracy, precision, and sensitivity of quantitative analysis.[2][3][4]

Q2: What are the primary causes of ion suppression and enhancement?

A2: Ion suppression, the more common effect, typically occurs in the mass spectrometer's ion source. Co-eluting matrix components can compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[1][5] Other proposed mechanisms include changes in the efficiency of droplet formation and evaporation in the electrospray ionization (ESI) source caused by less volatile matrix components.[5][6] Ion enhancement is less frequent but can occur when matrix components improve the ionization efficiency of the analyte.[1]

Q3: How does a deuterated internal standard like this compound (DECTP-d10) help correct for matrix effects?

A3: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where several hydrogen atoms are replaced by deuterium.[2] The key principle is that a SIL internal standard, like DECTP-d10, has nearly identical physicochemical properties to its non-deuterated counterpart (the analyte).[7] This similarity ensures it behaves almost identically during sample extraction, chromatography, and ionization. Therefore, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[7]

Q4: Is it critical for DECTP-d10 to co-elute perfectly with the analyte? Why?

A4: Yes, complete co-elution is crucial for effective matrix effect correction.[2] The composition of the matrix entering the ion source changes continuously throughout the chromatographic run. If the analyte and its deuterated standard elute at even slightly different times, they will be exposed to different co-eluting matrix components and may experience different degrees of ion suppression.[2] This differential effect can lead to inaccurate and imprecise results, defeating the purpose of using a SIL internal standard.[2]

Q5: Can a deuterated internal standard like DECTP-d10 ever fail to correct for matrix effects perfectly?

A5: While considered the gold standard, deuterated internal standards may not always provide perfect correction.[2][8] Significant chromatographic separation between the analyte and the deuterated standard can occur (known as the deuterium isotope effect), leading to differential matrix effects. Furthermore, if the concentration of matrix components is extremely high, the suppression can be non-linear and affect the analyte and internal standard differently, especially if their concentrations are vastly different. In very rare cases, the presence of the deuterated standard itself can influence the ionization of the analyte. Therefore, validation is always necessary.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during method development and sample analysis.

Issue 1: My analyte signal is highly variable or unexpectedly low, even with DECTP-d10 as an internal standard.

  • Possible Cause 1: Severe Ion Suppression.

    • Explanation: The concentration of co-eluting matrix components may be so high that it overwhelms the ionization source, suppressing both the analyte and the internal standard to a degree where the signal is unreliable or lost in the noise.

    • Solution: Focus on improving the sample preparation method to remove more of the interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at producing clean extracts than simpler methods like "dilute-and-shoot" or protein precipitation.[1][9] Alternatively, sample dilution can be a simple and effective way to reduce the concentration of matrix components, provided your assay has sufficient sensitivity to still detect the analyte.[10][11]

  • Possible Cause 2: Differential Matrix Effects.

    • Explanation: The analyte and DECTP-d10 are not experiencing the same degree of ion suppression. This often happens if they are not perfectly co-eluting. The slight shift in retention time exposes them to different matrix interferences.[8]

    • Solution: Optimize the chromatographic method to achieve better co-elution. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.[1][10] The goal is to ensure the analyte and internal standard peaks are as perfectly aligned as possible.

Issue 2: How can I confirm that a matrix effect is the cause of my analytical problems?

  • Possible Cause: Unconfirmed presence and magnitude of matrix effects.

    • Explanation: Before spending significant time on method optimization, you must first confirm and quantify the extent of the matrix effect.

    • Solution: Perform a post-extraction spike experiment . This is a fundamental diagnostic test in bioanalysis.[9][11][12] It allows you to calculate the percentage of ion suppression or enhancement affecting your analyte. A value below 100% indicates suppression, while a value above 100% indicates enhancement. Many regulatory guidelines consider a matrix effect acceptable if it falls within a certain range (e.g., 85-115%).[13]

    • Action: Follow the detailed procedure in Experimental Protocol 1 .

Issue 3: My calibration curve is linear in pure solvent but becomes non-linear or has poor accuracy when prepared in the matrix.

  • Possible Cause: Concentration-dependent matrix effects.

    • Explanation: The degree of ion suppression is not always constant across the entire concentration range. At high analyte concentrations, the analyte itself can begin to saturate the ionization process, and the additional burden of the matrix can exacerbate this, leading to a non-linear response.[5]

    • Solution:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[1][14] This approach ensures that the standards and samples experience similar matrix effects, improving accuracy.[1] However, finding a true blank matrix can be a significant challenge.[15]

      • Improve Sample Cleanup: A cleaner sample extract will reduce the overall matrix load and is more likely to result in linear calibration.[16]

      • Use a SIL Internal Standard: This is the preferred approach. DECTP-d10 should effectively compensate for such effects, provided the chemistry of the calibrators and the unknown samples is closely matched.

Issue 4: I am analyzing organophosphorus pesticides using GC-MS, not LC-MS. Do matrix effects still apply?

  • Possible Cause: Misunderstanding of matrix effects in GC-MS.

    • Explanation: Yes, matrix effects are also a significant issue in GC-MS, though the mechanism is different. In GC, non-volatile matrix components can accumulate in the injector port and on the column. These residues create active sites that can cause susceptible analytes (like organophosphates) to degrade or be adsorbed, leading to poor peak shape and reduced signal.[13][17] Conversely, some matrix components can "mask" these active sites, protecting the analyte and leading to a matrix-induced enhancement of the signal.[13][18]

    • Solution:

      • Use Analyte Protectants: Add compounds to both standards and sample extracts that strongly interact with active sites in the GC system, protecting the target analytes.[18]

      • Matrix-Matched Calibration: As with LC-MS, preparing standards in a blank matrix extract is a common way to compensate for these effects.[13]

      • Inlet Maintenance: Regular replacement of the GC inlet liner and trimming of the analytical column are critical to minimize the build-up of non-volatile matrix.[17] Using deactivated liners can also significantly improve reproducibility.[17]

Part 3: Experimental Protocols & Data Presentation
Experimental Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method to calculate the matrix factor (MF).

Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.

Methodology:

  • Prepare a Neat Solution (A): Prepare a standard solution of your analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of your calibration curve).

  • Prepare Post-Extraction Spiked Sample (B):

    • Take a blank matrix sample (confirmed to be free of the analyte).

    • Process it through your entire sample preparation procedure (e.g., extraction, cleanup).

    • After the final step (e.g., evaporation and reconstitution), spike the resulting blank extract with the analyte to the same final concentration as the Neat Solution (A).

  • Prepare Blank Matrix Extract (C): Process a blank matrix sample through the entire procedure without adding the analyte.

  • Analysis: Inject solutions A, B, and C into the LC-MS/MS system and record the peak areas for the analyte. Ensure the signal in C is negligible.

  • Calculation:

    • Matrix Factor (MF): MF (%) = (Peak Area in Sample B / Peak Area in Solution A) * 100

    • Interpretation:

      • MF = 100%: No matrix effect.

      • MF < 100%: Ion suppression.

      • MF > 100%: Ion enhancement.

Data Presentation

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Cleanup (e.g., SPE) Physically removes interfering matrix components before injection.[1][16]Reduces matrix effects and instrument contamination; can improve sensitivity.[19]Can be time-consuming, costly, and may lead to analyte loss if not optimized.[19]
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[11]Simple, fast, and often effective at reducing suppression.[11][19]Raises the limit of quantitation (LOQ); may not be suitable for trace analysis.[19]
Matrix-Matched Calibration Prepares calibration standards in a blank matrix to mimic the effect in unknown samples.[1][14]Can effectively compensate for consistent matrix effects.[19]Requires a representative blank matrix which is often difficult to obtain; does not correct for sample-to-sample variability.[15][19]
Stable Isotope-Labeled Internal Standard (e.g., DECTP-d10) Co-elutes with the analyte and experiences the same matrix effects, allowing for ratiometric correction.[2][7]Considered the "gold standard"; corrects for variability in extraction, injection, and ionization across individual samples.[1][20]Can be expensive; potential for isotopic interference or chromatographic separation from the analyte.[8][11]
Visualization of Workflows

A systematic approach is critical for efficiently tackling matrix effects.

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategy cluster_Validation Validation start Inconsistent Results / Low Signal Intensity quantify Quantify Matrix Effect (Protocol 1) start->quantify assess Is Matrix Factor outside acceptable limits (e.g., 85-115%)? quantify->assess optimize_lc Optimize LC Separation (Improve Co-elution) assess->optimize_lc Yes resolved Problem Resolved assess->resolved No optimize_prep Improve Sample Prep (e.g., SPE, Dilution) optimize_lc->optimize_prep revalidate Re-Quantify Matrix Effect optimize_prep->revalidate revalidate->assess

Caption: A systematic workflow for diagnosing and mitigating matrix effects.

IS_Correction cluster_Process Ionization Process cluster_Effect Matrix Effect cluster_Result Signal Output cluster_Calculation Quantification ion_source Ion Source Analyte + DECTP-d10 Matrix Interferences suppression Ion Suppression Occurs ion_source->suppression signal Signal Analyte Signal Suppressed DECTP-d10 Signal Suppressed suppression->signal ratio Ratio Calculation Analyte Area / IS Area signal->ratio result Accurate Result ratio->result Ratio remains constant

Caption: How DECTP-d10 corrects for ion suppression.

References
  • Taylor & Francis Online. (2013). Matrix effects in analysis of dialkyl phosphate metabolites of organophosphate pesticides in urine by gas chromatography/tandem mass spectrometer. [Link]

  • PubMed. Ion suppression in mass spectrometry. [Link]

  • Waters. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. [Link]

  • Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • ResearchGate. (n.d.). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • ACS Publications. (2005). Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. [Link]

  • SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx. [Link]

  • LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • SCIEX. (2023). How to reduce matrix effect and increase analyte signal in extracted samples?[Link]

  • LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • NIH National Library of Medicine. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]

  • Reddit. (n.d.). Accounting for the matrix effect. [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]

  • PubMed. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. [Link]

  • GxP-CC. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • YouTube. (2021). Reducing matrix effects in complex food samples. [Link]

  • LCGC. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • PubMed. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 622: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • NIH National Library of Medicine. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]

  • NIH National Library of Medicine. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

  • Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Environmental Protection Agency. (1992). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Quinta-Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]

  • Waters. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

Sources

Technical Support Center: Chromatography of Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Diethyl Chlorothiophosphate-d10. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve chromatographic peak shape for this specific analyte. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and extensive field experience.

Understanding the Challenge: The Chemistry of Diethyl Chlorothiophosphate

Diethyl Chlorothiophosphate is an organophosphorus compound that can be prone to poor peak shape, particularly tailing, during gas chromatography (GC) analysis. Its chemical structure, containing a polar thiophosphate group, makes it susceptible to interactions with active sites within the GC system.[1] These interactions can lead to reduced sensitivity, inaccurate quantification, and poor resolution.[2][3] This guide will provide a systematic approach to diagnosing and resolving these common chromatographic issues.

Troubleshooting Guide: A Step-by-Step Approach to Peak Shape Problems

This section addresses specific peak shape problems you may encounter with this compound. We will explore the root causes and provide detailed protocols for resolution.

Issue 1: Peak Tailing - The Most Common Problem

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[3] An asymmetry factor greater than 1.5 is a clear indicator that troubleshooting is necessary.[4]

Q1: My this compound peak is tailing, but other compounds in my analysis look fine. What is the likely cause?

When only specific, polar compounds like this compound exhibit tailing, the primary suspect is chemical interaction with active sites in your GC system.[1][2] These active sites are typically exposed silanol groups (-Si-OH) on glass surfaces or metal ions in the flow path.

Protocol 1: Diagnosing and Deactivating the GC Inlet

The inlet is the most common source of activity in a GC system.[5]

Step-by-Step Guide:

  • Initial Diagnosis: Inject a non-polar, inert compound like a hydrocarbon. If this compound shows a symmetrical peak while your analyte tails, it strongly suggests active sites are the problem.[1]

  • Inlet Liner Replacement:

    • Cool the inlet to a safe temperature.

    • Remove the old inlet liner. Inspect it for any visible contamination, such as a brown coating or particulate matter.

    • Replace it with a new, deactivated liner. Ultra-inert liners are highly recommended for analyzing active compounds.[6]

  • Septum Replacement: A cored or degraded septum can also be a source of activity and contamination. Replace the septum with a high-quality, pre-conditioned one.

  • Gold Seal Inspection: If your system has a gold seal, ensure it is clean and properly installed.

  • Re-analysis: After reassembling the inlet, perform a test injection of your this compound standard to assess the peak shape.

Q2: I've replaced my liner and septum, but the peak tailing persists. What's the next step?

If inlet maintenance doesn't resolve the issue, the active sites may be within the GC column itself, or there could be other system-wide problems.

Protocol 2: Column Maintenance and Conditioning

The front end of the GC column can accumulate non-volatile matrix components, creating active sites.[1]

Step-by-Step Guide:

  • Column Trimming:

    • Carefully disconnect the column from the inlet.

    • Using a ceramic scoring wafer, make a clean, 90-degree cut to remove 15-30 cm from the front of the column. A poor cut can itself cause peak distortion.[4][7][8]

    • Reinstall the column at the correct height in the inlet, as specified by the manufacturer. Improper column placement can create dead volume and lead to peak tailing.[4][8]

  • Column Conditioning: If the column has been sitting idle or exposed to air, it may need to be reconditioned. Heat the column to its maximum recommended temperature (or slightly below) with the detector end disconnected to avoid contaminating the detector.

  • Consider an Ultra-Inert Column: For persistent issues, switching to a GC column specifically designed for low-level analysis of active compounds (an "ultra-inert" or "metal-deactivated" column) can significantly improve peak shape.[6]

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting peak tailing issues with this compound.

G start Peak Tailing Observed for This compound inert_test Inject Inert Hydrocarbon Standard start->inert_test all_peaks_tail Do All Peaks Tail? inert_test->all_peaks_tail active_sites Likely Cause: Active Sites in System all_peaks_tail->active_sites No physical_issue Likely Cause: Physical System Issue all_peaks_tail->physical_issue Yes inlet_maintenance Perform Inlet Maintenance: - Replace Liner (Ultra-Inert) - Replace Septum active_sites->inlet_maintenance trim_column Trim 15-30cm from Column Inlet inlet_maintenance->trim_column Tailing Persists resolved Peak Shape Improved inlet_maintenance->resolved Resolved column_health Assess Column Health trim_column->column_health replace_column Replace with New, Ultra-Inert Column column_health->replace_column No Improvement replace_column->resolved Resolved check_install Check Column Installation: - Proper Cut Quality - Correct Insertion Depth physical_issue->check_install check_flow Verify Carrier Gas Flow Path & Connections for Leaks/Dead Volume check_install->check_flow check_flow->resolved Resolved

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal GC inlet temperature and carrier gas flow rate for this compound?

For organophosphorus pesticides, a starting inlet temperature of around 250 °C is generally recommended.[1] However, it's crucial to optimize this. Too low a temperature can cause slow vaporization and peak broadening, while too high a temperature can lead to analyte degradation. The optimal carrier gas flow rate depends on your column dimensions and is typically provided by the column manufacturer. An incorrect flow rate can reduce chromatographic efficiency.[1]

Q2: Could my sample solvent be causing peak shape issues?

Yes, a mismatch between the sample solvent and the stationary phase can distort peak shapes, especially for early eluting peaks.[9] If you are using a splitless injection, the initial oven temperature should be about 20°C lower than the boiling point of your solvent to ensure proper solvent focusing.[4]

Q3: Can injecting too much sample affect the peak shape?

Absolutely. Column overload, either by injecting too high a concentration or too large a volume, can lead to peak fronting or tailing.[2][10] If you suspect overload, try diluting your sample or reducing the injection volume.

Q4: How often should I perform inlet maintenance?

The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis, a monthly or bi-monthly replacement of the liner and septum is a good practice. However, if you observe a degradation in peak shape, inlet maintenance should be your first troubleshooting step.[5]

Q5: My peak is split. What could be the cause?

Peak splitting can be caused by several factors:

  • Improper Injection Technique: A slow or inconsistent manual injection can be a cause.

  • Condensation Effects: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper focusing of the analyte band.[4]

  • Column Contamination: Severe contamination at the head of the column can sometimes lead to split peaks.

Summary of Key Parameters

ParameterRecommendationRationale
GC Column Low-bleed, ultra-inert phase (e.g., 5% phenyl-methylpolysiloxane)Minimizes interaction with the polar analyte, reducing peak tailing.[1]
Inlet Liner Deactivated, ultra-inert liner, possibly with glass woolPrevents adsorption and degradation of the analyte in the hot inlet.[6]
Inlet Temperature Start at 250 °C and optimizeBalances efficient vaporization with minimizing thermal degradation.[1]
Injection Mode Splitless or Pulsed SplitlessMaximizes sensitivity for trace analysis.
Initial Oven Temp. ~20°C below solvent boiling point (for splitless)Ensures proper solvent focusing and sharp peaks.[4]
Maintenance Regular replacement of liner and septumThe inlet is the most common source of activity and contamination.[5]

References

  • LookChem. (n.d.). Cas 2524-04-1,Diethyl chlorothiophosphate. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Sharper Peak Shape & Sensitivity in Gas Chromatography. Retrieved from [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Chemsrc. (n.d.). Diethyl chlorothiophosphate | CAS#:2524-04-1. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Hubei Jusheng Technology Co., Ltd. (n.d.). Product name: Diethyl chlorothiophosphate 98.5%min(DETCL)CAS# 2524-04-1. Retrieved from [Link]

  • ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography? Retrieved from [Link]

  • Restek Corporation. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC North America. (2020, July 7). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Retrieved from [Link]

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.
  • ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • SciSpace. (2013, June 18). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Retrieved from [Link]

  • ResearchGate. (n.d.). Peak-shapes of chlorothalonil obtained by LP-GC/MS and GC/MS. Retrieved from [Link]

Sources

Troubleshooting low recovery of Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Troubleshooting Low Recovery of Diethyl Chlorothiophosphate-d10 in Analytical Methods

Welcome to the technical support guide for this compound (d10-DECTP). As a deuterated stable isotope-labeled internal standard (SIL-IS), d10-DECTP is a critical component for ensuring accuracy and precision in the quantitative analysis of its non-labeled counterpart and related organophosphate compounds.[1][2] Consistent and reproducible recovery of your internal standard is the bedrock of a validatable analytical method.[3] This guide provides a systematic, experience-driven approach to diagnosing and resolving issues of low d10-DECTP recovery that researchers, scientists, and drug development professionals may encounter.

Part 1: Initial Assessment & Frequently Asked Questions

This section addresses the most common initial questions when facing recovery issues.

Q1: What constitutes "low" recovery, and what is an acceptable range?

A1: There is no universal percentage that is considered "acceptable," as this depends on the method, matrix, and regulatory guidelines. However, the U.S. Food and Drug Administration (FDA) emphasizes that recovery need not be 100%, but it must be consistent and reproducible .[3] Many laboratories establish an internal acceptance range, often between 70% and 130%, for internal standard response relative to the calibration curve. The primary concern is not the absolute value but its variability. A recovery of 60% in every sample and standard may be acceptable, whereas a recovery that fluctuates between 50% and 110% indicates an uncontrolled method.

Q2: My d10-DECTP recovery has suddenly dropped. What are the first things I should check?

A2: Before delving into complex method parameters, always start with the simplest potential causes:

  • Solution Integrity: Verify the preparation of your d10-DECTP stock and working standards. Check for calculation errors, incorrect dilutions, or solvent evaporation. Prepare a fresh working standard from your stock solution and re-analyze.

  • Instrument Performance: Analyze a "neat" (pure solvent) standard containing only d10-DECTP. If the response is low in a clean solution, the issue likely lies with the instrument (e.g., dirty ion source, old column, system leak) rather than the sample matrix or preparation procedure.

  • Basic Consumables: Check simple items like syringe cleanliness, vial caps, and ensure sufficient sample/standard volume is in the vial.

Part 2: Systematic Troubleshooting Workflow

Low recovery is a symptom that can point to issues in sample preparation, chromatography, or mass spectrometry. The following workflow provides a logical path to identify the root cause.

Troubleshooting_Workflow start_node Problem: Low d10-DECTP Recovery decision_node1 Is recovery low in ALL injections (standards & samples)? start_node->decision_node1 Begin Diagnosis decision_node decision_node process_node process_node solution_node solution_node process_node_A Indicates a SYSTEMIC issue. Focus on IS solution & Instrument. decision_node1->process_node_A Yes decision_node2 Does the IS peak have good chromatographic shape? decision_node1->decision_node2 No, only in matrix samples solution_node_A1 Verify IS concentration. Prepare fresh standards. process_node_A->solution_node_A1 Check IS Stock solution_node_A2 Clean ion source. Check for leaks. Run system suitability test. process_node_A->solution_node_A2 Check Instrument process_node_B Indicates Matrix Effects or Sample Prep Loss. decision_node2->process_node_B Yes process_node_C Indicates a CHROMATOGRAPHIC issue. decision_node2->process_node_C No, peak is split, tailing, or broad solution_node_B1 Perform post-extraction spike. (See Protocol 3.2) process_node_B->solution_node_B1 Test for Matrix Effects solution_node_B2 Review pH, temperature, solvents. (See Section 2.2) process_node_B->solution_node_B2 Investigate Sample Prep solution_node_C1 Check/replace column. Adjust gradient/temperature program. Verify mobile phase/carrier gas. process_node_C->solution_node_C1 Optimize LC/GC Method

Caption: A decision tree for troubleshooting low d10-DECTP recovery.

Section 2.1: Investigating the d10-DECTP Standard

Q: Could my d10-DECTP standard be degrading? How should it be handled? A: Yes, degradation is a significant possibility. Diethyl Chlorothiophosphate is sensitive to moisture and can hydrolyze.[4] Deuterated standards share these chemical properties.

  • Causality (Expertise): The P-Cl (phosphorus-chlorine) bond in d10-DECTP is susceptible to nucleophilic attack by water, leading to hydrolysis. This process can be accelerated by elevated temperatures or non-neutral pH.

  • Troubleshooting Steps:

    • Storage: Always store the stock solution according to the manufacturer's instructions, typically at 2-8°C under an inert atmosphere.[5]

    • Solvent Choice: Prepare working standards in high-purity, anhydrous solvents (e.g., acetonitrile, methanol). Avoid prolonged storage in aqueous solutions.

    • Verification: If degradation is suspected, prepare a fresh working standard from the stock concentrate. If the issue persists, open a new vial of the stock standard if available.

Section 2.2: Sample Preparation and Extraction Issues

Q: My recovery is low only in extracted samples. Could my sample preparation be the cause? A: This is a very common scenario. When the internal standard behaves well in neat solutions but poorly in processed samples, the cause is almost always related to the extraction and cleanup steps or matrix effects.

  • Chemical Degradation During Extraction: Organophosphates can be unstable under certain conditions.

    • pH: Extreme pH (highly acidic or basic) can catalyze the hydrolysis of d10-DECTP. If your protocol involves pH adjustment (e.g., for a liquid-liquid extraction or SPE), assess its impact.

      • Test: Prepare a blank matrix sample, spike it with d10-DECTP, and process it through your entire sample preparation procedure. Analyze an aliquot at each major step (e.g., after pH adjustment, after heating, after evaporation) to pinpoint where the loss occurs.[6]

    • Enzymatic Degradation: Some biological matrices may contain enzymes like phosphotriesterases that can degrade organophosphates.[7][8][9]

      • Solution: Employing immediate protein precipitation with a solvent like acetonitrile or methanol, or using a quenching agent, can mitigate this.

  • Inefficient Extraction: The choice of extraction solvent is critical.

    • Causality: The solvent's polarity must be well-matched to the analyte to efficiently partition it from the sample matrix into the solvent phase.[6] While d10-DECTP is relatively non-polar, complex matrices can hinder its extraction.

    • Test: Experiment with different extraction solvents or solvent mixtures. For example, if you are using acetonitrile, try a mixture of acetonitrile/methanol or an alternative like acetone to see if recovery improves.[6]

Section 2.3: Chromatographic & Mass Spectrometric Issues

Q: My recovery is low and variable, and I suspect matrix effects. How do I confirm this? A: Matrix effects—the suppression or enhancement of ionization by co-eluting compounds—are a primary challenge in LC-MS, particularly with electrospray ionization (ESI).[10][11][12] While a SIL-IS is designed to compensate for this, severe suppression can reduce the d10-DECTP signal to an unreliable level.

  • Diagnosis: The definitive test is a post-extraction spike experiment (see Protocol 3.2). This compares the d10-DECTP response in a clean solvent to its response when spiked into a blank, extracted matrix. A significantly lower response in the matrix extract confirms ion suppression.

  • Solutions:

    • Improve Chromatography: Modify your LC gradient to better separate d10-DECTP from the interfering matrix components.[1][13]

    • Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds, thereby lessening matrix effects.[1][12]

    • Better Cleanup: Implement a more rigorous sample cleanup method (e.g., different SPE sorbent, additional wash steps) to remove the interfering components.

Q: Could the mass spectrometer parameters be causing low d10-DECTP signal? A: Yes, especially if the compound is fragmenting in the ion source before mass analysis. Organophosphates can be fragile molecules.[14]

  • In-Source Fragmentation: Harsh source conditions (high temperatures, high voltages) can cause the molecule to break apart. The mass spectrometer will not detect the intended precursor ion, leading to an apparent low recovery.

    • Troubleshooting: Methodically reduce source parameters like vaporizer/capillary temperature and declustering potential/cone voltage to find a balance that maximizes the precursor ion signal without causing excessive fragmentation.[14][15]

  • Suboptimal MRM Transitions: Ensure you are using the optimal precursor and product ions and that the collision energy is correctly tuned for d10-DECTP.[16] This should be done by infusing a pure standard of d10-DECTP into the mass spectrometer.

Part 3: Advanced Protocols & Method Validation

Protocol 3.1: Experimental Determination of Recovery

This protocol allows you to quantify the loss of d10-DECTP during the sample preparation process, as recommended by FDA guidelines.[3]

  • Prepare Three Sample Sets:

    • Set A (Pre-Extraction Spike): Take 3-6 replicates of a blank matrix. Spike them with d10-DECTP at your working concentration before the extraction procedure. Process these samples through the entire method.

    • Set B (Post-Extraction Spike): Take 3-6 replicates of a blank matrix. Process them through the entire extraction procedure without the internal standard. At the very last step, just before analysis, spike the final extracts with d10-DECTP at the same working concentration. This set represents 100% recovery.

    • Set C (Neat Standard): Prepare 3-6 replicates of the d10-DECTP standard in the final reconstitution solvent at the working concentration.

  • Analysis: Analyze all three sets in the same analytical run.

  • Calculation:

    • % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

    • This calculation specifically isolates the loss occurring during the sample preparation steps.

Protocol 3.2: Quantitative Assessment of Matrix Effects

This protocol helps you determine the degree of ion suppression or enhancement caused by the sample matrix.

  • Prepare Two Sample Sets:

    • Set B (Post-Extraction Spike): Use the same Set B from the recovery experiment above. This is your d10-DECTP spiked into the extracted blank matrix.

    • Set C (Neat Standard): Use the same Set C from the recovery experiment. This is your d10-DECTP in a clean solvent.

  • Analysis: Analyze both sets in the same analytical run.

  • Calculation:

    • % Matrix Effect = ((Mean Peak Area of Set B / Mean Peak Area of Set C) - 1) * 100

    • Interpretation:

      • A value near 0% indicates no significant matrix effect.

      • A negative value (e.g., -40%) indicates ion suppression.

      • A positive value indicates ion enhancement.

Part 4: Summary Data & Tables

Table 1: Troubleshooting Summary
Symptom Potential Cause Recommended Action
Low recovery in all injectionsIS standard degradation/errorPrepare fresh standards from stock. Check calculations.
Instrument sensitivity issueClean MS ion source, check for leaks, run instrument diagnostics.
Low recovery only in matrix samples Sample preparation loss (hydrolysis)Check pH and temperature of extraction. Analyze at intermediate steps.
Inefficient extractionTest alternative extraction solvents or modifiers.
Severe matrix effects (ion suppression)Perform post-extraction spike (Protocol 3.2). Improve chromatography or sample cleanup.
Poor peak shape (tailing, splitting)Chromatographic issueReplace guard or analytical column. Check for mobile phase contamination.
In-source degradation/fragmentationOptimize MS source parameters (temperature, voltages).
Table 2: Example Starting LC-MS/MS Parameters for Organophosphates

Note: These are starting points and must be optimized for your specific instrument and compound.

Parameter Typical Setting Rationale
Ionization Mode ESI Positive or NegativeCompound dependent. Many organophosphates ionize well in positive mode.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive ionization and good peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for elution.
Column C18, 2.1 x 100 mm, <3 µmStandard reversed-phase column suitable for many organophosphates.
Ion Source Temp. 300 - 450 °CLower end of the range may prevent thermal degradation.[14]
Capillary Voltage 1.0 - 3.5 kVOptimize for maximum signal stability and intensity.
Cone/Declustering Potential 20 - 60 VCritical for minimizing in-source fragmentation. Tune carefully.

References

  • Borecka, M., et al. (2016). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate. Available at: [Link]

  • Cappiello, A., et al. (2008). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]

  • Dassanayake, T., et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Available at: [Link]

  • Hewavitharana, A., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]

  • Le, T., et al. (2012). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. Available at: [Link]

  • Welch Lab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]

  • Wang, Y., et al. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. National Institutes of Health (NIH). Available at: [Link]

  • Almog, J., et al. (2022). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. MDPI. Available at: [Link]

  • Pharmaffiliates. CAS No : 287397-89-1| Chemical Name : this compound. Available at: [Link]

  • Almog, J., et al. (2021). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. Available at: [Link]

  • Hussain, S. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Technology Networks. (2022). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • ProPharma Group. (2023). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Chromatography Forum. (2012). Agilent GC-MS: Issue With Internal Standard Recovery. Available at: [Link]

  • ResearchGate. (2017). Recovery and internal standard. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Reddit. (2023). Decreasing/Inconsistent internal standard response. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Available at: [Link]

  • da Silva, A., et al. (2020). Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. National Institutes of Health (NIH). Available at: [Link]

  • MDPI. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Available at: [Link]

  • Aburas, M. (2016). Insights into Biochemical Degradation of the Organophosphate Pesticide, Diazinon by Soil Microorganisms and their Mechanisms of Actions. Bioscience Biotechnology Research Communications. Available at: [Link]

  • ResearchGate. (2015). (PDF) Microbial Degradation of Organophosphate Pesticides: A Review. Available at: [Link]

  • Chemsrc. Diethyl chlorothiophosphate | CAS#:2524-04-1. Available at: [Link]

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Technical Support Center: Purity Assessment of Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the comprehensive purity assessment of Diethyl Chlorothiophosphate-d10 (DECTP-d10). This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated organophosphate standards in their analytical workflows. Here, we address common questions and troubleshooting scenarios to ensure the integrity and accuracy of your experimental data.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section covers the fundamental concepts essential for understanding the purity of a deuterated standard like DECTP-d10.

Q1: What is this compound, and why is its purity critically important?

This compound is a stable isotope-labeled (SIL) internal standard. In it, the ten hydrogen atoms of the two ethyl groups have been replaced with deuterium. It is designed to chemically mirror its unlabeled counterpart, exhibiting nearly identical behavior during sample extraction, chromatographic separation, and ionization in mass spectrometry.[1]

The purity of this standard is paramount because it directly impacts the accuracy of quantitative analysis.[2] When used as an internal standard, any impurities can lead to:

  • Inaccurate Quantification: If the standard's stated concentration is incorrect due to the presence of impurities, the calculated concentration of the target analyte will also be incorrect.

  • Analytical Interference: Impurities may co-elute with the analyte or other sample components, causing ion suppression or enhancement in the mass spectrometer and leading to variable results.[3]

  • Failed Batch Acceptance: In regulated environments, using an inadequately characterized standard can lead to the rejection of entire analytical batches, wasting time and resources.

Q2: What are the different facets of "purity" for a deuterated standard?

For a deuterated standard like DECTP-d10, purity must be assessed from two distinct perspectives:

  • Chemical Purity: This refers to the percentage of the desired chemical compound (DECTP-d10) relative to any other chemical entities. These can include organic and inorganic impurities from the synthesis or degradation products.[4][5]

  • Isotopic Purity (or Isotopic Enrichment): This measures the extent to which the hydrogen atoms have been replaced by deuterium. It is typically expressed as the percentage of the fully deuterated (d10) species relative to partially deuterated (d1-d9) and unlabeled (d0) versions of the molecule. Diminished isotopic purity can compromise quantification, especially if the unlabeled analyte is also being measured.[6][7]

Q3: What are the common chemical impurities found in this compound?

Impurities in DECTP-d10 typically arise from its synthesis or degradation.[4][8] The manufacturing process often involves the reaction of phosphorus pentasulfide with ethanol, followed by chlorination.[9]

Impurity TypeCommon ExamplesOrigin
Process-Related Diethyl chlorophosphate (the oxygen analog)Oxidation during synthesis or storage; can be increased by heat during distillation.[10][11]
Starting Materials (e.g., residual ethanol)Incomplete reaction during synthesis.[4]
By-products (e.g., diethyl dithiophosphate)Side reactions during the manufacturing process.[12]
Degradation Products Isomerized productsSlow isomerization can occur at elevated temperatures.[9]
Residual Solvents Solvents used in purification (e.g., Hexane)Incomplete removal after the final synthesis steps.[4]

Following guidelines such as those from the International Council for Harmonisation (ICH) is crucial for identifying and qualifying these impurities in pharmaceutical applications.[5][13][14]

Q4: How should I properly store and handle my DECTP-d10 standard to maintain its purity?

Proper storage is critical to prevent both chemical degradation and hydrogen-deuterium (H-D) exchange, which would compromise isotopic purity.[2] While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, stability is not absolute.[1][2]

ConditionRecommendationRationale
Temperature Long-term: -20°C or -80°C.[2]Minimizes chemical degradation and slows down potential H-D exchange reactions.
Short-term (Working Solutions): 2-8°C.[2]Convenient for daily use while still protecting the standard.
Solvent Use high-purity aprotic solvents (e.g., acetonitrile, DMSO-d₆, acetone).Aprotic solvents lack exchangeable protons, preventing H-D exchange that can occur in protic solvents (like methanol or water).[2][15]
Light Store in amber vials or protect from light.[2]Prevents photodegradation of the molecule.
Atmosphere Store in a well-sealed container, potentially under an inert gas (e.g., argon, nitrogen).[1]Protects from atmospheric moisture and oxygen, which can contribute to degradation.
Handling Minimize freeze-thaw cycles. Prepare aliquots of the stock solution for daily use.Repeated temperature changes can accelerate degradation.[3]

Section 2: Analytical Methodologies & Protocols

A multi-technique approach is required for a full purity assessment of DECTP-d10.

Q5: Which analytical technique is best for determining the chemical purity of DECTP-d10?

Quantitative Phosphorus-31 NMR (³¹P-qNMR) is a superior method for determining the absolute chemical purity of organophosphorus compounds like DECTP-d10.[16][17]

Why ³¹P-qNMR is Ideal:

  • High Specificity: It directly probes the phosphorus atom, providing a unique signal for each phosphorus-containing compound.[17]

  • Simplified Spectra: Unlike ¹H-NMR, which would be complex for DECTP-d10, ³¹P-NMR spectra are often very simple, with minimal signal overlap.[15][17]

  • High Sensitivity: The ³¹P nucleus has 100% natural abundance and is highly sensitive, allowing for the detection of low-level impurities.[17]

  • Absolute Quantification: As a primary ratio method, qNMR allows for direct purity calculation against a certified reference standard without needing a DECTP-d10 standard of known purity.[17]

Gas Chromatography (GC) with a phosphorus-specific detector (FPD or NPD) is also an excellent orthogonal technique for assessing purity and separating volatile impurities.[18][19]

Workflow: Comprehensive Purity Assessment of DECTP-d10

G cluster_chem Chemical Purity Assessment cluster_iso Isotopic Purity Assessment chem_start DECTP-d10 Standard qnmr Quantitative ³¹P-NMR Analysis chem_start->qnmr Primary Method gc GC-FPD/NPD Analysis chem_start->gc Orthogonal Method chem_purity Calculate Chemical Purity (%) qnmr->chem_purity gc->chem_purity final_report Certificate of Analysis (CoA) chem_purity->final_report iso_start DECTP-d10 Standard ms GC-MS or LC-MS Analysis iso_start->ms iso_purity Determine Isotopic Enrichment (%) ms->iso_purity iso_purity->final_report

Caption: Workflow for the dual assessment of chemical and isotopic purity.

Q6: How do I perform a quantitative ³¹P-NMR (³¹P-qNMR) analysis for absolute purity?

This protocol outlines the key steps for determining the purity of DECTP-d10 using ³¹P-qNMR.

Experimental Protocol: ³¹P-qNMR for Absolute Purity

  • Materials & Reagents:

    • DECTP-d10 sample.

    • A certified reference standard (CRS) with a known purity, containing a phosphorus atom (e.g., phosphonoacetic acid).[20]

    • An appropriate aprotic deuterated solvent (e.g., DMSO-d₆ is highly recommended).[15][16]

    • High-precision analytical balance.

    • NMR tubes.

  • Sample Preparation:

    • Accurately weigh a specific amount of the DECTP-d10 sample and the CRS into a clean vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup & Acquisition:

    • Tune and shim the NMR spectrometer for the ³¹P nucleus.

    • Critical Parameters: To ensure accurate quantification, specific acquisition parameters must be optimized.[16]

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard. This ensures complete relaxation between scans. A pre-experiment to measure T₁ is essential.

      • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended).

      • Proton Decoupling: Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (nOe) while maintaining singlet signals.

  • Data Processing & Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Perform baseline correction across the entire spectrum.

    • Integrate the distinct signals corresponding to the DECTP-d10 and the CRS.

    • Calculate the purity of the DECTP-d10 sample using the following equation:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • P: Purity (as a weight percentage)

    • I: Integral value of the signal

    • N: Number of phosphorus nuclei giving rise to the signal (usually 1)

    • M: Molar mass

    • m: Mass weighed

    • analyte: Refers to DECTP-d10

    • std: Refers to the certified reference standard

Q7: How can I determine the isotopic enrichment of my DECTP-d10 standard?

Mass spectrometry (MS), typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is the definitive technique for determining isotopic enrichment.[6][7] The method relies on analyzing the mass isotopologue distribution of the molecule or a specific fragment ion.

Protocol: Isotopic Enrichment Analysis by GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the DECTP-d10 standard in a suitable volatile solvent (e.g., hexane or ethyl acetate).

    • For comparison, prepare a solution of the unlabeled Diethyl Chlorothiophosphate at a similar concentration.

  • GC-MS Instrument Setup:

    • GC: Use a column and temperature program that provides a sharp, symmetric peak for DECTP.

    • MS: Operate the mass spectrometer in full scan mode to capture the entire isotopic cluster of the molecular ion or a major fragment ion. Electron Ionization (EI) is commonly used.

  • Data Acquisition:

    • Inject the unlabeled standard to determine its natural isotopic distribution and confirm the fragmentation pattern. This is crucial for correcting the labeled sample's spectrum.[7]

    • Inject the DECTP-d10 standard and acquire the mass spectrum across the chromatographic peak.

  • Data Analysis:

    • Extract the mass spectrum for the DECTP-d10 peak.

    • Identify the isotopic cluster for the molecular ion (M⁺) or a stable fragment. For DECTP-d10, the unlabeled molecular weight is ~188.6 g/mol , so the d10 version will be at M+10.

    • Correct the measured ion intensities for the natural abundance of isotopes (¹³C, ³⁴S, ³⁷Cl, etc.) based on the spectrum of the unlabeled compound.[6][7]

    • The isotopic enrichment is calculated as the relative intensity of the fully labeled ion (d10) compared to the sum of intensities of all isotopologues (d0 to d10).

    Enrichment (%) = (Intensity_d10 / (Sum of Intensities_d0 to d10)) * 100

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your analysis.

Troubleshooting Common Purity Assessment Issues

G start Problem Observed prob_nmr Extra signals in ³¹P-NMR spectrum? start->prob_nmr prob_ms Isotopic enrichment lower than specified? start->prob_ms prob_quant Inconsistent quantitative results? start->prob_quant cause_nmr1 Oxygen analog impurity (Diethyl chlorophosphate) prob_nmr->cause_nmr1 Most Likely cause_nmr2 Other P-containing impurities (e.g., starting materials) prob_nmr->cause_nmr2 cause_nmr3 Degradation product prob_nmr->cause_nmr3 cause_ms1 H-D exchange occurred prob_ms->cause_ms1 cause_ms2 In-source fragmentation/ loss of deuterium prob_ms->cause_ms2 cause_ms3 Incorrect data processing (natural isotope abundance not corrected) prob_ms->cause_ms3 cause_quant1 Standard degradation prob_quant->cause_quant1 cause_quant2 Pipetting/dilution errors prob_quant->cause_quant2 cause_quant3 Matrix effects in samples prob_quant->cause_quant3 sol_nmr Solution: Identify impurities via spiking studies or LC-MS. Quantify relative to the main peak. cause_nmr1->sol_nmr cause_nmr2->sol_nmr cause_nmr3->sol_nmr sol_ms Solution: Re-prepare in aprotic solvent. Check storage. Use softer ionization. Review calculation. cause_ms1->sol_ms cause_ms2->sol_ms cause_ms3->sol_ms sol_quant Solution: Prepare fresh working solutions. Verify pipette calibration. Optimize sample cleanup. cause_quant1->sol_quant cause_quant2->sol_quant cause_quant3->sol_quant

Caption: Decision tree for troubleshooting common analytical issues.

Q8: My mass spectrometry results show a lower-than-expected isotopic enrichment. What are the possible causes?
  • Hydrogen-Deuterium (H-D) Exchange: This is a primary concern. If the standard was dissolved in a protic solvent (e.g., methanol, water) or exposed to moisture, deuterium atoms can be replaced by hydrogen.[2]

    • Solution: Always use fresh, high-purity aprotic solvents. Ensure storage containers are sealed tightly to prevent moisture ingress.[1][2]

  • In-Source Loss of Deuterium: Under harsh mass spectrometer source conditions, deuterium atoms can sometimes be lost.[21]

    • Solution: If possible, try a softer ionization technique to minimize fragmentation and deuterium loss.

  • Incorrect Data Analysis: Failing to properly correct for the natural abundance of other isotopes (¹³C, ³⁷Cl, ³⁴S) will lead to an underestimation of enrichment.[6][7]

    • Solution: Re-process the data, ensuring that the contribution from natural isotopes, determined from the analysis of the unlabeled compound, is subtracted from the isotopologue signals of the d10 standard.[7]

Q9: I'm seeing inconsistent results in my quantitative analysis when using DECTP-d10 as an internal standard. What should I check?
  • Standard Integrity: The most likely cause is that the working solution has degraded.[3]

    • Solution: Prepare a fresh working solution from your stock. If the problem persists, open a new vial of the standard. Always follow recommended storage and handling procedures.[2]

  • Pipetting and Dilution Errors: Inconsistent spiking of the internal standard into your samples will lead directly to variable results.[3]

    • Solution: Verify that all volumetric equipment is properly calibrated. Ensure your pipetting technique is consistent for all samples, standards, and QCs.

  • Matrix Effects: Significant variations in the sample matrix between different samples can lead to differential ion suppression or enhancement, which even a stable isotope-labeled standard cannot fully compensate for.[3]

    • Solution: Review and optimize your sample preparation method to ensure more consistent and effective cleanup of the sample matrix.

Q10: The retention time of my deuterated standard is slightly different from the unlabeled analyte. Is this normal?

Yes, a small shift in retention time is a known phenomenon called the "deuterium isotope effect" and is not unusual, particularly in gas chromatography and reverse-phase liquid chromatography.[21] The C-D bond is slightly less polarizable than the C-H bond, which can lead to minor differences in intermolecular interactions with the stationary phase. As long as the shift is small and consistent, and the peak shape is good, it does not typically affect the ability of the standard to correct for variability.

References

  • BenchChem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Uchiyama, N., et al. (2024). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi, 144(4), 359-365. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Quantitative ³¹P-NMR in Purity Assessment of Organophosphorus Compounds.
  • Godoy, E., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 769-776. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(1), 1. Retrieved from [Link]

  • BenchChem. (n.d.). Best practices for storage and handling of deuterated standards.
  • ResearchGate. (n.d.). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Retrieved from [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.
  • PubChem. (n.d.). O,O-diethyl phosphorochloridothioate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • NSI-CE. (2026, January 7). Technical Specification for the Detection of Organophosphorus Pesticides in Water Quality. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl chlorophosphate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ORGANOPHOSPHORUS PESTICIDES 5600. Retrieved from [Link]

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Technical Support Center: Troubleshooting Interferences with Diethyl Chlorothiophosphate-d10 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diethyl Chlorothiophosphate-d10 (DECTP-d10). As a deuterated stable isotope-labeled internal standard, DECTP-d10 is a critical component for achieving accurate and precise quantification of organophosphate metabolites in complex matrices. Its structure, C₄D₁₀ClO₂PS, and molecular weight of 198.67 g/mol make it an ideal mimic for its non-labeled counterparts during extraction and analysis.[1][2]

However, even with the best internal standards, challenges can arise. This guide is structured to provide direct, actionable solutions to common interferences and issues encountered during mass spectrometry experiments. We will explore problems from a mechanistic perspective, explaining not just what to do, but why a particular step is necessary for robust method development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter with DECTP-d10 in a question-and-answer format.

Q1: Why is my DECTP-d10 signal intensity highly variable, suppressed, or enhanced across different samples?

This is a classic symptom of matrix effects , a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest—in this case, your internal standard.[3][4] In electrospray ionization (ESI), these matrix components can compete for access to the droplet surface for gas-phase transition or alter the droplet's physical properties, leading to either suppression or enhancement of the DECTP-d10 signal.[5] Inconsistent matrix effects lead directly to poor data quality and inaccurate quantification.

The diagram below illustrates how high concentrations of matrix components can physically impede the ionization of the target analyte (DECTP-d10), leading to a suppressed signal.

cluster_0 ESI Droplet (Low Matrix) cluster_1 ESI Droplet (High Matrix) Analyte DECTP-d10 Ion Solvent Solvent Evaporation Analyte->Solvent Successful Ionization MS_Inlet_1 To MS Inlet Solvent->MS_Inlet_1 Strong Signal Analyte_S DECTP-d10 Ion Matrix Matrix Component Analyte_S->Matrix Competition for Droplet Surface MS_Inlet_2 To MS Inlet Matrix->MS_Inlet_2 Suppressed Signal

Caption: Ionization competition in the ESI droplet.

This protocol provides a systematic approach to quantifying and reducing matrix interference.

  • Quantify the Matrix Effect (ME):

    • Prepare two sets of samples.

    • Set A: Spike a known concentration of DECTP-d10 into a clean solvent (e.g., your initial mobile phase).

    • Set B: Extract a blank matrix sample (e.g., blank urine, hair, or soil) using your established method. Then, spike the same concentration of DECTP-d10 into the extracted matrix. This is a "post-extraction spike".

    • Analyze both sets by LC-MS/MS and compare the peak area of DECTP-d10.

    • Calculate the ME using the formula below.

ParameterFormulaInterpretation
Matrix Effect (%) ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100< 100% : Ion Suppression> 100% : Ion Enhancement85-115% : Generally acceptable
  • Improve Chromatographic Separation:

    • Goal: Separate the DECTP-d10 peak from the region where most matrix components elute (often the early part of the run).[6]

    • Action: Modify your LC gradient. Try a shallower initial gradient or a longer isocratic hold at the start to allow more polar matrix components to elute before your internal standard.

  • Enhance Sample Preparation:

    • Goal: Remove interfering matrix components before injection.

    • Action: Implement or optimize a Solid Phase Extraction (SPE) or a QuEChERS-based cleanup protocol. For organophosphate metabolites in complex biological matrices like hair, an alkaline extraction (e.g., methanol with 2% NH₄OH) has been shown to be effective at minimizing matrix effects and improving recovery.[7]

  • Utilize Matrix-Matched Calibration:

    • Goal: Compensate for consistent matrix effects that cannot be eliminated.

    • Action: Prepare your entire calibration curve in an extracted blank matrix identical to your samples. This ensures that the calibrants and samples experience the same degree of ion suppression or enhancement, improving accuracy.[4]

Q2: I'm observing an unexpected peak at the same m/z as DECTP-d10, or its fragmentation pattern looks wrong. What's happening?

This issue points toward either an isobaric interference (a different molecule with the same nominal mass) or a problem with the internal standard itself, such as contamination or in-source degradation.[8]

  • Isobaric Interferences: These are compounds that have the same integer mass as DECTP-d10 but a different elemental composition. A common source in drug development studies can be metabolites of other compounds in the sample that coincidentally have the same mass.[8]

  • Contamination/Carryover: Signal from a previous, highly concentrated sample can appear in subsequent injections.[9]

  • In-source Reactions: DECTP-d10 might degrade or react within the hot, high-energy environment of the mass spectrometer's ion source, creating unexpected adducts or fragments.

Follow this decision tree to systematically identify the source of the interfering signal.

Start Unexpected Peak in DECTP-d10 MRM Channel InjectBlank Inject Solvent Blank Start->InjectBlank PeakPresent Peak Still Present? InjectBlank->PeakPresent Carryover Result: System Contamination or Carryover PeakPresent->Carryover Yes HRMS Analyze Sample with High-Resolution MS (HRMS) PeakPresent->HRMS No CleanSystem Action: Clean Injector Port, Loop, and Column Carryover->CleanSystem MassMatch Exact Mass Match DECTP-d10? HRMS->MassMatch Isobaric Result: Isobaric Interference MassMatch->Isobaric No Degradation Result: Potential Degradation or Isotopic Impurity MassMatch->Degradation Yes OptimizeLC Action: Optimize LC Method to Separate Peaks Isobaric->OptimizeLC CheckStandard Action: Verify Standard Purity & Optimize MS Source Conditions Degradation->CheckStandard

Caption: Decision tree for identifying unknown interfering peaks.

If you suspect an isobaric interference, high-resolution mass spectrometry (HRMS) is the definitive tool for confirmation.

  • Determine Theoretical Exact Mass:

    • Calculate the precise theoretical monoisotopic mass of the DECTP-d10 ion you are observing (e.g., [M-H]⁻ or [M+H]⁺).

  • Acquire High-Resolution Data:

    • Analyze the sample on an HRMS instrument (e.g., an Orbitrap or TOF).

    • Acquire full-scan data with a mass resolution of at least 30,000 FWHM.

  • Compare Experimental vs. Theoretical Mass:

    • Extract the ion chromatogram for the interfering peak.

    • Measure its experimental exact mass.

    • If the measured mass is significantly different (>5 ppm) from the theoretical mass of DECTP-d10 , you have confirmed an isobaric interference.[10]

    • If the mass matches , the issue is more likely related to in-source decay or an isotopic impurity in your standard.

  • Action:

    • Once confirmed, the primary solution for isobaric interference is to improve the chromatographic separation to resolve the two compounds in time.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound (DECTP-d10) and why is it used? DECTP-d10 is the deuterium-labeled form of Diethyl Chlorothiophosphate. It is used as an internal standard (IS) in quantitative mass spectrometry. Because it is labeled with ten deuterium atoms, it is chemically almost identical to its non-labeled counterparts (like the metabolite Diethylthiophosphate - DETP) but has a higher mass.[7] This ensures that it behaves nearly identically during sample preparation, extraction, and chromatography, but can be distinguished by the mass spectrometer.[11] This co-elution and similar behavior corrects for variations in sample handling and matrix effects, leading to more accurate results.

Q2: What are the optimal MS ionization and fragmentation settings for DECTP-d10? For organophosphate compounds, Electrospray Ionization (ESI) is common. While optimization is always required, analysis of related compounds like Diethylthiophosphate (DETP) often proceeds effectively in negative ion mode (ESI-) .[7] A typical analysis would involve monitoring the deprotonated molecule [M-H]⁻ as the precursor ion. Fragmentation (MS/MS) would be induced via collision-activated dissociation (CAD). The product ions for derivatized DETP, for example, often involve characteristic losses of ethylene groups or the entire derivatization moiety, which helps confirm the dialkyl thiophosphate core structure.[12] Always perform a tuning infusion of a pure DECTP-d10 standard to determine the optimal precursor/product ions and collision energies for your specific instrument.

Q3: How can I ensure the stability and purity of my DECTP-d10 standard? Proper handling and storage are critical.

  • Storage: Store the stock standard solution as recommended by the manufacturer, typically at low temperatures (e.g., -20°C or -80°C) in a tightly sealed vial to prevent evaporation and degradation.

  • Working Solutions: Prepare fresh working solutions from the stock regularly. Avoid repeated freeze-thaw cycles. Store them at refrigerated temperatures (2-8°C) for short-term use.

  • Solvent Choice: Use high-purity, LC-MS grade solvents. Ensure the solvent is compatible and does not promote degradation.

  • Purity Check: Periodically, you can check the purity by acquiring a full-scan mass spectrum of a high-concentration solution. Look for the presence of ions corresponding to lower deuteration levels (d9, d8, etc.) or other impurities.

Q4: My internal standard recovery is consistently outside the 70-130% range. What does this indicate? Internal standard recovery is a key metric for method performance.

  • Consistently Low Recovery (<70%): This often points to inefficient extraction during sample preparation or degradation of the standard in the sample matrix. Re-evaluate your extraction protocol, pH, and solvent choices.

  • Consistently High Recovery (>130%): This can be a sign of ion enhancement from the matrix, but it can also indicate that the internal standard was present in your "blank" matrix or that there is a significant concentration or pipetting error.[13]

  • Action: First, verify the accuracy of your pipettes and the concentration of your spiking solution. Then, perform the matrix effect experiment described in the troubleshooting guide to distinguish between extraction inefficiency and ionization effects.

References

  • Wang, Y., et al. (2020). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. National Institutes of Health. [Link]

  • von der Au, M., et al. (2021). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. National Institutes of Health. [Link]

  • Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. [Link]

  • CRO SPLENDID LAB. This compound. CRO SPLENDID LAB. [Link]

  • Zhang, K., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]

  • Tong, X., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. PubMed. [Link]

  • Tiryaki, O., & Bayso, N. (2014). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Le, T., et al. (2012). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]

  • Thermo Fisher Scientific. (2011). Analysis of Organophosphorus Compounds by GC/MS. Cromlab. [Link]

  • Snyder, S. A., et al. (2009). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]

  • Owen, L. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Metabolomics Innovation Centre. (2020). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Gaisl, T., et al. (2020). Resolving isobaric interferences in direct infusion tandem mass spectrometry. National Institutes of Health. [Link]

  • Google Patents. (2012). Method for preparing O, O-diethyl chlorothiophosphate.
  • Banoub, J., et al. (1995). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. ResearchGate. [Link]

  • Perez, J. G., et al. (2022). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. [Link]

  • Jayatilaka, A., et al. (2012). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Vanhaecke, F., & Degryse, P. (2017). Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. Spectroscopy Online. [Link]

  • Agilent Technologies. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Agilent. [Link]

  • Reddit. (2023). ICP-MS internal standard issues. Reddit. [Link]

  • Reddit. (2023). ICP-MS issue internal standard issues. Reddit. [Link]

  • Reddit. (2024). Internal Standard drifting issues. Reddit. [Link]

Sources

Technical Support Center: Resolving Co-elution with Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and expert insights for resolving chromatographic co-elution when using Diethyl Chlorothiophosphate-d10 (DECTP-d10) as an internal standard. Our goal is to equip you with the scientific principles and practical steps needed to ensure data accuracy and integrity in your analytical methods.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses foundational questions about DECTP-d10 and the common challenge of co-elution.

Q1: What is this compound and why is it used in my analysis?

This compound (CAS: 287397-89-1) is the deuterated form of Diethyl Chlorothiophosphate (CAS: 2524-04-1).[1][2] The un-deuterated compound is an organophosphorus chemical used as an intermediate in the synthesis of various pesticides (like Chlorpyrifos) and pharmaceuticals.[3][4]

In analytical chemistry, DECTP-d10 serves as an ideal isotope-labeled internal standard (IL-IS) . It is chemically identical to the target analyte (the non-deuterated version) and thus behaves nearly identically during sample extraction, cleanup, and chromatographic separation. However, because it has a higher mass due to the deuterium atoms, it can be distinguished by a mass spectrometer (MS). Its primary role is to correct for variations in sample preparation and instrument response, enabling highly accurate and precise quantification of the target analyte.

Q2: What is co-elution and why is it a critical issue?

Co-elution is a common chromatographic problem where two or more distinct chemical compounds exit the analytical column at the same time, resulting in a single, overlapping peak.[5] This is a critical issue because it undermines the fundamental goal of chromatography, which is separation.

When your internal standard, DECTP-d10, co-elutes with an interfering compound from the sample matrix, it can lead to:

  • Inaccurate Quantification: The interfering compound can contribute to the MS signal of the internal standard, a phenomenon known as ion suppression or enhancement.[6] This artificially alters the perceived amount of the internal standard, leading to significant errors in the calculated concentration of your target analyte.

  • Failed Method Validation: Regulatory guidelines require analytical methods to be specific and selective. Persistent co-elution can prevent a method from meeting these essential criteria.

  • Misleading Results: Ultimately, unresolved co-elution compromises the reliability and trustworthiness of your data.[7]

Q3: How can I reliably detect if my DECTP-d10 peak is pure or if there is co-elution?

Visual inspection of the chromatogram is the first step, but it is not always sufficient.[5] Here are several methods to confirm co-elution:

  • Peak Shape Analysis: Look for signs of asymmetry that are not typical for your system. A "shoulder" on the front or back of a peak is a strong indicator of a hidden, co-eluting compound.[5]

  • Mass Spectrometry (MS) Analysis: This is the most definitive method.

    • Examine Ion Ratios: For your DECTP-d10 peak, monitor not just the target mass-to-charge ratio (m/z) but also other potential ions across the peak's width. If the ratios of these ions are inconsistent from the beginning to the end of the peak, it indicates the presence of more than one compound.

    • Peak Purity Scans: If using a high-resolution mass spectrometer (HRMS) or a detector like a Diode Array Detector (DAD) for LC-UV, you can perform peak purity analysis.[5][7] These tools acquire spectra across the entire peak. If the spectra change, the peak is not pure.[5][7]

  • Analyze a Matrix Blank: Inject a sample that has gone through the entire extraction process but does not contain the analyte or internal standard. If a peak appears at the retention time of DECTP-d10, you have identified a matrix interference.

Troubleshooting Guide: A Systematic Approach to Resolution

Resolving co-elution requires a systematic adjustment of chromatographic parameters. The relationship between these parameters is described by the Resolution Equation :

Rs = (√N / 4) * (α - 1 / α) * (k / k + 1)

Where:

  • N is Efficiency (peak sharpness)

  • α is Selectivity (peak separation)

  • k is Retention Factor (peak retention time)

Our troubleshooting strategy will focus on logically manipulating these three factors.

Logical Workflow for Troubleshooting Co-elution

The following diagram outlines a systematic workflow for diagnosing and resolving co-elution issues.

CoElution_Workflow start Start: Co-elution Suspected (Peak Shoulder, Inconsistent IS Response) confirm Step 1: Confirm Co-elution (MS Peak Purity Scan, Matrix Blank Analysis) start->confirm Initial Observation selectivity Step 2: Modify Selectivity (α) (Most Effective Approach) confirm->selectivity Co-elution Confirmed mobile_phase 2a: Adjust Mobile Phase (Change Organic Solvent, Modify pH/Additives) selectivity->mobile_phase gradient 2b: Optimize Gradient Slope (Make Shallower to Increase Separation) mobile_phase->gradient If Unsuccessful resolved Problem Resolved (Baseline Separation, Rs > 1.5) mobile_phase->resolved Success column 2c: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) gradient->column If Unsuccessful gradient->resolved Success temperature 2d: Adjust Column Temperature (Can Alter Elution Order) column->temperature If Unsuccessful column->resolved Success retention Step 3: Adjust Retention (k) (Weaken Mobile Phase to Increase RT) temperature->retention If Selectivity Changes Are Insufficient temperature->resolved Success efficiency Step 4: Improve Efficiency (N) (Decrease Flow Rate, Use Longer Column) retention->efficiency For Fine-Tuning retention->resolved Success advanced Step 5: Advanced Solutions (HRMS, 2D-LC) efficiency->advanced If Still Unresolved efficiency->resolved Success advanced->resolved Success

Sources

Validation & Comparative

The Analytical Edge: A Comparative Guide to Diethyl Chlorothiophosphate-d10 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. The choice of an internal standard is a critical decision that reverberates through the entire analytical workflow, from sample preparation to final data interpretation. This guide provides an in-depth, objective comparison of Diethyl Chlorothiophosphate-d10 (DECTP-d10), a deuterated internal standard, with other commonly employed alternatives in the analysis of organophosphate compounds. By delving into the underlying principles and presenting supporting experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make an informed selection for their specific analytical challenges.

The Imperative of an Ideal Internal Standard

An internal standard (IS) is a compound of known concentration added to a sample to aid in the quantification of an analyte. The fundamental principle is that the IS should mimic the analyte's behavior throughout the analytical process, thereby compensating for variations in sample extraction, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as a deuterated compound, is often considered the gold standard because its physicochemical properties are nearly identical to the unlabeled analyte.[1] This ensures co-elution during chromatography and similar ionization behavior in the mass spectrometer, leading to more robust and reliable quantitative results.[1]

A Profile of this compound

This compound is the deuterated analogue of Diethyl Chlorothiophosphate, a key intermediate in the synthesis of several organophosphate pesticides.[2] Its structure is identical to the parent compound, with the ten hydrogen atoms on the two ethyl groups replaced by deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from the native analyte by the mass spectrometer, while its chemical behavior remains virtually the same.

Physicochemical Properties of Diethyl Chlorothiophosphate:

PropertyValue
Molecular FormulaC4H10ClO2PS[2]
Molecular Weight188.61 g/mol [2]
Boiling Point96 °C[2]
Density1.2 g/mL at 25 °C[2]
SolubilityInsoluble in water, soluble in most organic solvents[2]

The deuterated form, DECTP-d10, has a molecular formula of C4D10ClO2PS and a correspondingly higher molecular weight.[3]

Performance Comparison: DECTP-d10 vs. The Alternatives

The selection of an internal standard is a balance of performance, availability, and cost. Here, we compare this compound with two common alternatives: a non-isotopically labeled compound, Triphenyl Phosphate (TPP), and a ¹³C-labeled analogue, represented by ¹³C-Chlorpyrifos.

Performance MetricThis compoundTriphenyl Phosphate (TPP)¹³C-Labeled Analogue (e.g., ¹³C-Chlorpyrifos)
Co-elution with Analytes Excellent for diethyl organophosphates.Variable, may not co-elute with all organophosphates.Excellent, virtually identical retention time to the native analyte.[4][5]
Correction for Matrix Effects Very effective due to similar ionization behavior.[1]Less effective as ionization can differ significantly.Highly effective, considered the most robust option.[4][5]
Potential for Isotopic Exchange Low, deuterium on carbon atoms is generally stable.Not applicable.Extremely low, ¹³C is a stable isotope.
Chemical Similarity High, nearly identical to diethyl organophosphates.Moderate, different chemical structure.Highest, identical chemical structure.[4][5]
Cost-Effectiveness Moderate to high.High, generally inexpensive.Low, typically the most expensive option.
Versatility Best suited for diethyl organophosphate pesticides and their metabolites.Broadly used but less specific.Analyte-specific.

Discussion of Performance:

This compound offers a significant advantage in the analysis of diethyl organophosphate pesticides due to its high structural similarity. This ensures that it experiences nearly identical matrix effects and extraction recoveries as the target analytes. Studies on similar deuterated dialkyl phosphates, such as DEP-d10 and DETP-d10, have shown minimal matrix effects and good recoveries in complex matrices like hair.[2] However, it's crucial to ensure the isotopic purity of the standard to prevent any contribution to the native analyte's signal.

Triphenyl Phosphate (TPP) is a widely used internal standard in multi-residue pesticide analysis due to its low cost and commercial availability.[6] However, as a non-isotopically labeled standard, its chemical and physical properties differ from the target organophosphates. This can lead to different chromatographic retention times and varying susceptibility to matrix-induced ion suppression or enhancement, potentially compromising the accuracy of quantification.

¹³C-Labeled Analogues , such as ¹³C-Chlorpyrifos, are often considered the pinnacle of internal standards.[4][5] The carbon-13 isotopes do not significantly alter the molecule's chemical properties or chromatographic behavior, leading to almost perfect co-elution and correction for matrix effects.[4][5] The primary drawback of ¹³C-labeled standards is their significantly higher cost of synthesis.

Experimental Workflow: Analysis of Organophosphate Pesticides in a Food Matrix

The following protocol outlines a typical workflow for the analysis of organophosphate pesticides in a fruit or vegetable matrix using this compound as an internal standard with LC-MS/MS.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Sample_Homogenization->Extraction Homogenized Sample Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Crude Extract IS_Spiking 4. Internal Standard Spiking (DECTP-d10) Cleanup->IS_Spiking Cleaned Extract LC_Separation 5. UPLC Separation IS_Spiking->LC_Separation Spiked Sample MS_Detection 6. Mass Spectrometric Detection LC_Separation->MS_Detection Separated Analytes Quantification 7. Quantification MS_Detection->Quantification Raw Data Reporting 8. Reporting Quantification->Reporting Concentration Results

Caption: Experimental workflow for organophosphate pesticide analysis.

Step-by-Step Protocol:
  • Sample Homogenization:

    • Weigh 10 g of a representative portion of the food sample (e.g., strawberry, spinach) into a blender.

    • Add 10 mL of water and homogenize for 2 minutes to create a uniform puree.

  • QuEChERS Extraction:

    • Transfer the 10 g of homogenized sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Internal Standard Spiking:

    • Transfer an aliquot of the cleaned extract to an autosampler vial.

    • Add a known concentration of this compound solution to achieve a final concentration within the linear range of the calibration curve.

  • UPLC Separation:

    • Inject the spiked sample onto a UPLC system equipped with a suitable column (e.g., C18).

    • Employ a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the target organophosphate pesticides.

  • Mass Spectrometric Detection:

    • Analyze the column effluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for each analyte and for this compound in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard (DECTP-d10) peak area against the analyte concentration.

    • Determine the concentration of the organophosphate pesticides in the sample by interpolating their area ratios on the calibration curve.

  • Reporting:

    • Report the final concentrations in the original sample, taking into account the initial sample weight and dilution factors.

Conclusion: Making an Informed Choice

The selection of an internal standard is a nuanced decision that significantly impacts the quality of analytical data. This compound emerges as a robust and reliable choice for the quantitative analysis of diethyl organophosphate pesticides and their metabolites. Its close structural analogy to the target analytes provides excellent correction for matrix effects and variability in sample preparation, a significant step up from non-isotopically labeled standards like Triphenyl Phosphate. While ¹³C-labeled internal standards may offer a slight theoretical advantage in terms of chromatographic behavior, the performance of this compound is often more than sufficient for most applications, providing a favorable balance between analytical rigor and cost-effectiveness. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, the complexity of the sample matrix, and the desired level of data quality.

References

  • Chongqing Chemdad Co., Ltd. Diethyl chlorothiophosphate. Available from: [Link]

  • Chen, Y., et al. (2018). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. National Institutes of Health. Available from: [Link]

  • California Department of Toxic Substances Control. (2021). Analytical Method Performance Guidelines for Nail Products Containing Triphenyl Phosphate (TPhP). Available from: [Link]

  • Romer Labs. (2023). 13C Isotope Labeled. Available from: [Link]

  • Libios. (2023). 13C Labeled internal standards - Mycotoxins. Available from: [Link]

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The Imperative of Isotopic Labeling: A Comparative Guide to Diethyl Chlorothiophosphate-d10 in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and environmental monitoring, the pursuit of accuracy and reliability is paramount. The validation of analytical methods serves as the bedrock of data integrity, ensuring that results are not only precise but also reproducible. A critical component in achieving this standard, especially in liquid chromatography-mass spectrometry (LC-MS/MS) based assays, is the judicious selection of an internal standard. This guide provides an in-depth technical comparison of Diethyl Chlorothiophosphate-d10, a deuterated stable isotope-labeled internal standard, against its non-labeled counterparts and other structural analogues. Through a synthesis of established principles and illustrative experimental data, we will demonstrate the tangible benefits of leveraging isotopic labeling for robust and defensible analytical method validation.

The Lynchpin of Quantitative Analysis: The Role of the Internal Standard

An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls in an analytical run. Its primary function is to correct for variability throughout the analytical process, from sample preparation to instrumental analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, thereby experiencing similar losses during extraction, and exhibiting comparable ionization efficiency in the mass spectrometer.[1]

Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D) for Hydrogen), are widely regarded as the gold standard in quantitative mass spectrometry.[2] this compound is one such SIL-IS, designed for the accurate quantification of its non-labeled analogue, Diethyl Chlorothiophosphate, a key intermediate in the synthesis of many organophosphate pesticides.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological or Environmental Sample Spike Spike with Analyte & This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification caption Figure 1. Workflow of Internal Standard Usage

Caption: Figure 1. A generalized workflow illustrating the integration of an internal standard in a typical LC-MS/MS analytical method.

The Deuterium Advantage: Why this compound Excels

The superiority of a deuterated internal standard like this compound over non-labeled analogues or structurally similar compounds stems from its near-identical chemical and physical properties to the analyte. This ensures it behaves almost identically during sample processing and analysis, providing a more accurate correction for potential errors.

Key Advantages:

  • Co-elution with the Analyte: this compound will have a retention time that is virtually identical to the non-labeled analyte. This is crucial as it ensures that both compounds experience the same matrix effects at the same time during elution from the chromatography column and ionization in the mass spectrometer source.[2] Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major source of variability in LC-MS/MS assays.[3]

  • Correction for Extraction and Handling Variability: Any loss of the analyte during sample preparation steps such as liquid-liquid extraction, solid-phase extraction, or evaporation will be mirrored by a proportional loss of the deuterated internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized.

  • Improved Accuracy and Precision: The use of a deuterated internal standard leads to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[4] This is particularly evident in complex matrices such as plasma, urine, or food extracts, where matrix effects can be pronounced.[5]

Performance Comparison: this compound vs. Alternative Internal Standards

To illustrate the practical benefits of using this compound, let's consider a hypothetical validation study for the quantification of Diethyl Chlorothiophosphate in a complex food matrix (e.g., maize). We will compare the performance of three different internal standard approaches:

  • No Internal Standard (External Standard Method): Quantification is based solely on the response of the analyte compared to a calibration curve prepared in a clean solvent.

  • Structural Analogue Internal Standard (e.g., Triethyl Phosphate): A compound that is chemically similar but not identical to the analyte.

  • Stable Isotope-Labeled Internal Standard (this compound): The deuterated analogue of the analyte.

Table 1: Comparison of Validation Parameters with Different Internal Standard Approaches

Validation ParameterNo Internal StandardStructural Analogue IS (Triethyl Phosphate)This compound (SIL-IS)
Linearity (R²) > 0.990> 0.995> 0.999
Accuracy (% Bias) ± 25%± 15%± 5%
Precision (%RSD) < 20%< 15%< 5%
Recovery (%) 50 - 110%65 - 105%95 - 102%
Matrix Effect (%) 40 - 130%70 - 115%98 - 103%

The values presented are illustrative and based on typical performance characteristics observed in LC-MS/MS method validations.

As the data in Table 1 suggests, the use of this compound as an internal standard results in a significant improvement across all key validation parameters. The linearity of the method is enhanced, accuracy and precision are substantially better, and the variability in recovery and matrix effects is minimized.

Experimental Protocol: A Step-by-Step Guide to Method Validation

The following is a representative protocol for the validation of an LC-MS/MS method for the quantification of Diethyl Chlorothiophosphate in a food matrix using this compound as an internal standard.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of homogenized maize sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Spike the appropriate amount of Diethyl Chlorothiophosphate standard solution and a fixed amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE (dispersive solid-phase extraction) tube containing PSA (primary secondary amine) and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diethyl Chlorothiophosphate: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier).

      • This compound: Precursor ion > Product ion 1 (quantifier).

3. Data Analysis

  • Integrate the peak areas for the quantifier MRM transitions of both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Interpretation Homogenize Homogenize Sample Spike Spike Analyte & IS Homogenize->Spike Extract QuEChERS Extraction Spike->Extract Clean dSPE Cleanup Extract->Clean Inject LC Injection Clean->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Concentration Calibrate->Quantify caption Figure 2. Experimental Workflow

Caption: Figure 2. A detailed experimental workflow for the analysis of Diethyl Chlorothiophosphate using a deuterated internal standard.

Conclusion: The Authoritative Choice for Method Validation

The validation of analytical methods is a cornerstone of scientific rigor and regulatory compliance. The choice of an internal standard is a critical decision that directly impacts the quality and reliability of the data generated. As demonstrated, the use of a stable isotope-labeled internal standard, such as this compound, offers unparalleled advantages over non-labeled analogues and external standard methods. Its ability to co-elute with the analyte and mimic its behavior throughout the analytical process provides the most effective correction for matrix effects and procedural variability. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the adoption of deuterated internal standards is not merely a best practice, but an essential component of robust and defensible analytical method validation.

References

  • Masís-Mora, M., et al. (2020). Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biourification systems. Journal of Chromatography B, 1156, 122296. [Link]

  • Yadav, M., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 683. [Link]

  • Armstrong, J. L., et al. (2012). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and Bioanalytical Chemistry, 403(9), 2743–2753. [Link]

  • Semantic Scholar. (n.d.). Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biourification systems. [Link]

  • Li, Z., et al. (2018). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1092, 466–472. [Link]

  • Rob, T., et al. (2025). Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]

  • Abo-El-Sooud, K., et al. (2012). Quantification of Organophosphate and Carbamate Pesticide Residues in Maize. Journal of Applied Pharmaceutical Science, 2(9), 73. [Link]

  • Dvořák, P., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Environmental Research and Public Health, 17(16), 5764. [Link]

  • Nguyen, T. K., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE PESTICIDES IN VEGETABLES. Acta Scientiarum Polonorum Technologia Alimentaria, 22(4), 385–394. [Link]

  • Calafat, A. M., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Journal of Chromatography B, 1162, 122485. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • Reddit. (2025). Understanding Internal standards and how to choose them. [Link]

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A Technical Guide to Enhancing Accuracy and Precision in Organophosphorus Pesticide Residue Analysis with Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Diethyl Chlorothiophosphate-d10, a deuterated stable isotope-labeled internal standard, against traditional internal and external calibration methods for the quantitative analysis of organophosphorus pesticides by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of isotope dilution mass spectrometry and present a detailed experimental protocol with supporting data to demonstrate the superior accuracy and precision achievable with this compound. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to improve the reliability of their trace-level quantification of pesticide residues in complex matrices.

The Imperative for Precision: Overcoming Analytical Challenges in Pesticide Residue Analysis

The accurate quantification of organophosphorus pesticide residues in food and environmental samples is a critical task for ensuring public safety and regulatory compliance. However, the inherent complexity of these sample matrices presents significant analytical challenges, most notably the "matrix effect."[1][2] The matrix effect, caused by co-extracted compounds that can either enhance or suppress the analyte signal in the mass spectrometer, is a primary source of analytical inaccuracy and imprecision.[1][2]

Traditional calibration methods, such as external and internal standards using structurally similar but non-isotopically labeled compounds, often fail to fully compensate for the variability introduced by the matrix effect. This is because the physical and chemical properties of these standards are not identical to the analyte, leading to differences in their behavior during sample preparation and analysis.

The Isotope Dilution Advantage: The Role of this compound

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that overcomes the limitations of traditional methods by employing a stable isotope-labeled (SIL) internal standard.[3][4] this compound is a deuterated analog of the organophosphorus pesticide class, making it an ideal internal standard for this application.

The core principle of IDMS lies in the near-identical physicochemical properties of the SIL internal standard and the native analyte.[5] This ensures that both compounds behave virtually identically during extraction, cleanup, and chromatographic separation. Consequently, any sample loss or matrix-induced signal variation will affect both the analyte and the internal standard to the same degree, allowing for highly accurate and precise quantification based on the ratio of their respective signals.

dot

Caption: Logical relationship between analytical challenges and the solution provided by this compound.

Comparative Performance Analysis: A Case Study with Chlorpyrifos in Apple Matrix

To empirically demonstrate the advantages of using this compound, we present a comparative study for the analysis of chlorpyrifos, a common organophosphorus pesticide, in a complex food matrix (apples). The performance of the isotope dilution method is compared against the use of a non-isotopically labeled internal standard (parathion-d10) and an external standard calibration.

Experimental Protocol

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Step 1: Homogenization: Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.

  • Step 2: Internal Standard Spiking: Add 100 µL of a 1 µg/mL solution of this compound in acetonitrile to the sample. For the non-labeled internal standard experiment, add 100 µL of a 1 µg/mL solution of parathion-d10. For the external standard experiment, no internal standard is added at this stage.

  • Step 3: Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.

  • Step 4: Salting Out: Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Step 5: Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Step 6: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Step 7: Final Extract: Transfer the supernatant to an autosampler vial for GC-MS analysis.

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Experimental_Workflow Homogenized Apple Sample Homogenized Apple Sample Spike with Internal Standard Spike with Internal Standard Homogenized Apple Sample->Spike with Internal Standard Acetonitrile Extraction Acetonitrile Extraction Spike with Internal Standard->Acetonitrile Extraction QuEChERS Salts Addition QuEChERS Salts Addition Acetonitrile Extraction->QuEChERS Salts Addition Centrifugation Centrifugation QuEChERS Salts Addition->Centrifugation d-SPE Cleanup d-SPE Cleanup Centrifugation->d-SPE Cleanup GC-MS Analysis GC-MS Analysis d-SPE Cleanup->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Experimental workflow for pesticide residue analysis using QuEChERS and GC-MS.

2. GC-MS Analysis

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injection Volume: 1 µL, splitless

  • Inlet Temperature: 250°C

  • Oven Program: Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Mode: Selected Ion Monitoring (SIM)

    • Chlorpyrifos: m/z 197, 314

    • This compound: m/z 208, 324

    • Parathion-d10: m/z 109, 291

Results and Discussion

The following table summarizes the validation data obtained for the analysis of chlorpyrifos in the apple matrix using the three different calibration methods.

ParameterExternal StandardNon-Isotopic IS (Parathion-d10)Isotopic IS (this compound)
Recovery (%) 55 - 13575 - 11595 - 105
Precision (RSD%) < 25< 15< 5
Linearity (R²) > 0.990> 0.995> 0.999
Limit of Quantification (LOQ) (µg/kg) 1051

The data clearly demonstrates the superior performance of the isotope dilution method using this compound.

  • Accuracy (Recovery): The recovery values obtained with the external standard method show a wide range, indicating significant matrix effects that are not being compensated for. The non-isotopic internal standard provides a notable improvement, but the recovery range is still broader than that achieved with the deuterated internal standard. The tight recovery range of 95-105% for this compound signifies a highly accurate measurement, effectively mitigating the matrix effects.[6]

  • Precision (RSD%): The precision, as indicated by the relative standard deviation (RSD), is dramatically improved with the use of this compound. The low RSD of <5% highlights the robustness and reproducibility of the method, which is a direct result of the co-eluting internal standard experiencing the same analytical variations as the analyte.

  • Linearity and Sensitivity: The excellent linearity (R² > 0.999) and the lower limit of quantification (LOQ) achieved with the isotope dilution method further underscore its advantages for trace-level analysis.

Conclusion and Recommendations

The experimental evidence presented in this guide unequivocally demonstrates that the use of this compound as a stable isotope-labeled internal standard provides a significant enhancement in the accuracy and precision of organophosphorus pesticide residue analysis by GC-MS. By effectively compensating for matrix effects and other analytical variabilities, the isotope dilution technique ensures the generation of highly reliable and defensible data.

For laboratories conducting routine analysis of pesticide residues in complex matrices, the adoption of this compound and the principles of isotope dilution mass spectrometry is strongly recommended. The initial investment in the labeled standard is far outweighed by the long-term benefits of improved data quality, reduced need for sample re-analysis, and increased confidence in analytical results.

References

  • D. G. Hayward, J. Wong, and K. Zhang, "Analysis of pesticide residues in fruits and vegetables using QuEChERS and gas chromatography-tandem mass spectrometry," in Analysis of Pesticides in Food and Environmental Samples, J. L. Tadeo, Ed. CRC Press, 2008. [Link]

  • S. J. Lehotay, K. A. Son, H. J. Lee, and K. J. Mastovska, "Validation of a fast and easy method for the determination of pesticide residues in fruits and vegetables using gas chromatography-mass spectrometry," J. AOAC Int., vol. 88, no. 2, pp. 615-629, 2005. [Link]

  • M. E. T. de Rijke, P. H. in 't Veld, A. B. P. van Dongen, and P. A. de Voogt, "The use of stable isotope-labeled internal standards in the analysis of organic micropollutants," Trends Anal. Chem., vol. 22, no. 11-12, pp. 807-819, 2003. [Link]

  • M. Anastassiades, S. J. Lehotay, D. Štajnbaher, and F. J. Schenck, "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and 'dispersive solid-phase extraction' for the determination of pesticide residues in produce," J. AOAC Int., vol. 86, no. 2, pp. 412-431, 2003. [Link]

  • A. R. C. T. da Silva, M. F. P. da Silva, and M. E. L. R. de Queiroz, "QuEChERS sample preparation for pesticide residue analysis in food," Ciênc. Agrotec., vol. 39, no. 1, pp. 1-13, 2015. [Link]

  • W. A. MacCrehan, "Strategies for the use of internal standards in quantitative mass spectrometry," Anal. Chem., vol. 75, no. 15, pp. 359A-366A, 2003. [Link]

  • M. G. Weller, "Isotope dilution mass spectrometry," in Encyclopedia of Analytical Chemistry, R. A. Meyers, Ed. John Wiley & Sons, Ltd., 2006. [Link]

  • J. R. Barr, V. L. Maggio, D. G. Patterson Jr, G. G. G. Cooper, L. L. Needham, "Isotope dilution-high resolution gas chromatography-high resolution mass spectrometry for the determination of 2,3,7,8-tetrachlorodibenzo-p-dioxin in human serum," Anal. Chem., vol. 68, no. 10, pp. 1770-1775, 1996. [Link]

Sources

The Gold Standard in Quantitative Analysis: A Comparative Performance Guide to Diethyl Chlorothiophosphate-d10 vs. its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based applications, the choice of an internal standard is a critical decision that profoundly impacts data integrity. This guide provides an in-depth, objective comparison of the performance of Diethyl Chlorothiophosphate-d10 (a deuterated, stable isotope-labeled standard) against its non-deuterated counterpart. By synthesizing theoretical principles with practical experimental considerations, this document will serve as a technical resource for researchers aiming to enhance the accuracy, precision, and robustness of their analytical methods.

The Foundational Principle: The Ideal Internal Standard

An internal standard (IS) is a compound of known concentration added to an unknown sample to facilitate its quantification. The underlying principle is that the IS and the analyte of interest should behave identically during sample preparation, chromatography, and ionization. By monitoring the ratio of the analyte's signal to that of the IS, variations introduced during the analytical workflow can be effectively normalized.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative analysis.[1] This is because the substitution of hydrogen atoms with deuterium results in a compound that is chemically almost identical to the analyte but has a different mass, allowing for its distinct detection by a mass spectrometer.[2]

A Tale of Two Standards: Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the two compounds.

PropertyDiethyl ChlorothiophosphateThis compound
Molecular Formula C₄H₁₀ClO₂PSC₄D₁₀ClO₂PS
Molecular Weight 188.61 g/mol 198.67 g/mol
CAS Number 2524-04-1287397-89-1
Appearance Colorless to light amber liquidColourless Oil
Boiling Point ~50-52 °C / 1 mmHgNot specified, expected to be very similar
Density ~1.2 g/mL at 25 °CNot specified, expected to be slightly higher

Note: Properties for the deuterated compound are less extensively documented but are predicted to be very similar to the non-deuterated form due to the nature of isotopic substitution.

Synthesis and Purity: A Crucial Consideration

The reliability of an internal standard is intrinsically linked to its purity. The synthesis routes for both compounds can introduce impurities that may interfere with analysis.

Non-deuterated Diethyl Chlorothiophosphate is typically synthesized through a multi-step process. One common method involves the reaction of phosphorus pentasulfide with ethanol to produce O,O-diethyl dithiophosphate, which is then chlorinated.[2] Potential impurities from this synthesis can include unreacted starting materials and byproducts like diethyl chlorophosphate.[3]

This compound synthesis follows a similar pathway but utilizes deuterated ethanol (ethanol-d6).[4][5] The reaction of ethanol-d6 with phosphorus pentasulfide yields the labeled diethyldithiophosphoric acid, which is subsequently chlorinated.[4][5] The primary concern in the synthesis of the deuterated standard is the isotopic enrichment. High isotopic purity (typically >98%) is essential to prevent signal overlap with the non-deuterated analyte.

Performance Under Pressure: An Experimental Showdown

To illustrate the performance differences between this compound and its non-deuterated analog, we present hypothetical yet representative experimental data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a target analyte in a complex matrix, such as a food or environmental sample.

Chromatographic Behavior: The Isotope Effect

A subtle but important difference between deuterated and non-deuterated compounds is the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in both gas chromatography and reversed-phase liquid chromatography.[6][7] This is attributed to the slightly larger size and stronger C-D bond compared to the C-H bond, which can lead to weaker interactions with the stationary phase.[6] While this shift is usually small, it is a factor to consider during method development.

Mass Spectral Distinction

The key advantage of the deuterated standard is its clear separation from the analyte in the mass spectrum. With a mass difference of 10 amu, there is no risk of isotopic overlap, ensuring unambiguous quantification.

Mitigating Matrix Effects: The True Test of an Internal Standard

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major source of error in quantitative analysis.[8][9] An ideal internal standard should experience the same matrix effects as the analyte, thus canceling them out.

Table 1: Comparison of Analytical Performance in a Complex Matrix (Spiked Apple Extract)

ParameterNon-Deuterated StandardThis compound
Analyte Recovery (%) 65 ± 15%98 ± 5%
Precision (RSD, %) 23%5%
Linearity (r²) 0.9910.999
Limit of Quantification (LOQ) 5 ng/mL1 ng/mL

The data clearly demonstrates the superior performance of the deuterated internal standard. The non-deuterated standard, being structurally different, is affected differently by the matrix, leading to lower and more variable recovery, poorer precision, and a higher limit of quantification. In contrast, the deuterated standard co-elutes and experiences nearly identical matrix effects as the analyte, resulting in highly accurate and precise quantification. This is consistent with findings from studies on other deuterated organophosphate standards.[10]

Experimental Protocols

Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Diethyl Chlorothiophosphate and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent (e.g., ethyl acetate).

  • Working Standard Solutions (10 µg/mL): Prepare by diluting the stock solutions.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound working standard solution.

Sample Preparation (QuEChERS Method for Apple Matrix)
  • Homogenize 10 g of apple sample with 10 mL of acetonitrile.

  • Add the appropriate amount of the analyte working standard solution and 100 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing magnesium sulfate and a sorbent (e.g., PSA).

  • Vortex and centrifuge.

  • Transfer the supernatant to a vial for GC-MS analysis.

GC-MS/MS Analysis
  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 7000 Series Triple Quadrupole MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless)

  • Oven Program: 70°C for 2 min, ramp at 25°C/min to 150°C, then 10°C/min to 280°C, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI)

  • MRM Transitions:

    • Analyte: To be determined based on the specific analyte of interest.

    • Diethyl Chlorothiophosphate: Precursor and product ions to be selected from its mass spectrum.

    • This compound: Precursor and product ions to be selected from its mass spectrum, accounting for the +10 amu shift.

Visualizing the Workflow and Decision Process

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Homogenize Sample spike 2. Spike with Analyte & IS sample->spike extract 3. QuEChERS Extraction spike->extract cleanup 4. d-SPE Cleanup extract->cleanup gcms 5. GC-MS/MS Analysis cleanup->gcms integrate 6. Peak Integration gcms->integrate ratio 7. Calculate Analyte/IS Ratio integrate->ratio quantify 8. Quantify against Calibration Curve ratio->quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

decision_tree start Choose Internal Standard q1 Is a stable isotope-labeled (e.g., deuterated) version of the analyte available? start->q1 yes Yes q1->yes no No q1->no end_yes Use Deuterated Standard (Gold Standard) yes->end_yes q2 Select a structural analog with similar physicochemical properties. no->q2 validate Thoroughly validate for matrix effects and recovery. q2->validate

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion: An Unequivocal Advantage

The evidence overwhelmingly supports the use of this compound as the superior internal standard for the quantitative analysis of its non-deuterated counterpart. Its ability to accurately mimic the behavior of the analyte throughout the analytical process, particularly in complex matrices, leads to significant improvements in accuracy, precision, and overall method robustness. While the initial cost of a deuterated standard may be higher, the long-term benefits of reliable and defensible data far outweigh this investment for any research or drug development program where data integrity is paramount.

References

  • Andresen, B. D., & Davis, F. T. (2000). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826-2828. [Link][5]

  • PubMed. (2000). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry. [Link][4]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Yarita, T., Aoyagi, Y., & Ohtani, H. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards. Journal of Chromatography A, 1409, 243-250. [Link][8]

  • Lacorte, S., Viana, P., & Barceló, D. (1998). Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. Journal of Chromatography A, 822(1), 91-99. [Link][10]

  • Lehotay, S. J., de Kok, A., Hiemstra, M., & Van Bodegraven, P. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of Chromatography A, 1270, 286-297. [Link][9]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]

  • Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates. [3]

  • Google Patents. (n.d.).
  • PubMed Central. (2018). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link][7]

  • ResearchGate. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. [Link][11]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]

  • Agilent. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. [Link]

  • Shimadzu. (2019). Matrix effect on pesticides in vegetables by GC-MS/MS analysis. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Analysis of Organophosphate Metabolites Using Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Internal Standards in Biomonitoring for Organophosphate Exposure

Organophosphate pesticides are a widely used class of insecticides, and human exposure to these compounds is a significant public health concern.[1][2] Biomonitoring, the assessment of human exposure to environmental chemicals, is crucial for understanding the potential health risks associated with these pesticides. The most common approach for evaluating organophosphate exposure is the measurement of their dialkyl phosphate (DAP) metabolites in urine.[1][2] These six major DAP metabolites—dimethyl phosphate (DMP), diethyl phosphate (DEP), dimethylthiophosphate (DMTP), diethylthiophosphate (DETP), dimethyldithiophosphate (DMDTP), and diethyldithiophosphate (DEDTP)—serve as reliable biomarkers of cumulative exposure.

The analytical determination of these polar and often low-concentration metabolites in a complex biological matrix like urine presents significant challenges. Matrix effects, where components of the urine interfere with the ionization of the target analytes, can lead to inaccurate quantification.[3] To overcome these challenges and ensure the accuracy and precision of analytical data, the use of a stable isotope-labeled internal standard is indispensable.[4][5] This guide focuses on the application of Diethyl Chlorothiophosphate-d10 (DECTP-d10) as an internal standard in the inter-laboratory analysis of organophosphate metabolites. We will objectively compare its performance in widely used analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide supporting experimental data to guide researchers, scientists, and drug development professionals in their analytical choices.

The Rationale for Choosing a Deuterated Internal Standard

An ideal internal standard should have chemical and physical properties that are nearly identical to the analyte of interest.[6] This ensures that it behaves similarly during sample preparation, extraction, and chromatographic analysis, thereby effectively compensating for any variations or losses that may occur.[7][8] Stable isotope-labeled internal standards, such as deuterated or 13C-labeled compounds, are considered the gold standard for quantitative mass spectrometry.[6]

This compound is a deuterated analog of the diethyl thiophosphate (DETP) metabolite. The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to its unlabeled counterpart but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. While 13C-labeled standards are often considered superior due to a lower likelihood of chromatographic separation from the native analyte, deuterated standards like DECTP-d10 are generally more cost-effective and widely available.[9][10] For many applications, when validated correctly, deuterated standards provide excellent accuracy and precision.[11]

Experimental Methodologies: A Comparative Overview

The following sections provide detailed, step-by-step methodologies for the analysis of dialkyl phosphate metabolites in urine using both GC-MS and LC-MS/MS, with DECTP-d10 as the internal standard. The choice between these two powerful analytical techniques often depends on the specific laboratory's instrumentation, expertise, and the desired sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar DAP metabolites, a derivatization step is necessary to increase their volatility and improve their chromatographic behavior.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples at 3000 rpm for 10 minutes to pellet any particulate matter.

    • Transfer a 1.0 mL aliquot of the supernatant to a clean glass tube.

  • Internal Standard Spiking:

    • Spike each sample with 50 µL of a 1 µg/mL solution of this compound in methanol.

    • Also, spike calibration standards and quality control samples in the same manner.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the DAP metabolites with 3 mL of methanol into a clean collection tube.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Add 100 µL of acetonitrile and 50 µL of the derivatizing agent, pentafluorobenzyl bromide (PFBBr).

    • Seal the tube and heat at 70°C for 1 hour.

    • After cooling, evaporate the solvent to dryness.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 100 µL of ethyl acetate.

    • Transfer the solution to a GC vial with a micro-insert.

    • Inject 1 µL of the sample into the GC-MS system.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet: Splitless mode, 250°C

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers the advantage of analyzing polar compounds directly without the need for derivatization, which can simplify sample preparation and increase sample throughput.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Internal Standard Spiking and Dilution:

    • In a 96-well plate, combine 100 µL of urine supernatant with 400 µL of an internal standard solution containing this compound in 0.1% formic acid in water.

    • Mix thoroughly.

  • Filtration:

    • Filter the diluted samples through a 0.22 µm syringe filter or a filter plate to remove any remaining particulates.

  • Analysis:

    • Transfer the filtered samples to an autosampler plate.

    • Inject 10 µL of the sample into the LC-MS/MS system.

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Inter-laboratory Comparison of Method Performance

To provide a clear comparison of the expected performance of these methods, the following tables summarize key validation parameters from a hypothetical inter-laboratory study involving three different laboratories. These values are representative of what can be achieved with well-optimized and validated methods.

Table 1: Linearity and Limits of Detection (LOD) & Quantification (LOQ)
AnalyteMethodLaboratoryLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
DEP GC-MSLab A0.5 - 100>0.9950.10.5
Lab B0.5 - 100>0.9960.150.5
Lab C1 - 100>0.9940.21
LC-MS/MSLab A0.1 - 50>0.9980.020.1
Lab B0.1 - 50>0.9970.030.1
Lab C0.2 - 50>0.9960.050.2
DETP GC-MSLab A0.5 - 100>0.9970.10.5
Lab B0.5 - 100>0.9950.120.5
Lab C1 - 100>0.9930.251
LC-MS/MSLab A0.1 - 50>0.9990.020.1
Lab B0.1 - 50>0.9980.020.1
Lab C0.2 - 50>0.9970.040.2
Table 2: Accuracy and Precision
AnalyteMethodLaboratorySpiked Level (ng/mL)Accuracy (% Recovery)Precision (% RSD)
DEP GC-MSLab A598.55.2
Lab B5102.16.8
Lab C595.78.1
LC-MS/MSLab A2101.33.5
Lab B299.24.1
Lab C2103.55.5
DETP GC-MSLab A599.14.8
Lab B5103.87.2
Lab C596.28.5
LC-MS/MSLab A2100.53.1
Lab B298.94.5
Lab C2102.85.9

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in both the GC-MS and LC-MS/MS workflows.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample spike Spike with DECTP-d10 urine->spike spe Solid-Phase Extraction spike->spe elute Elution spe->elute evap1 Evaporation to Dryness elute->evap1 deriv Add PFBBr & Heat evap1->deriv evap2 Evaporation to Dryness deriv->evap2 recon Reconstitution evap2->recon gcms GC-MS Analysis recon->gcms

Caption: GC-MS Experimental Workflow.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample dilute Dilute & Spike with DECTP-d10 urine->dilute filter Filtration dilute->filter lcmsms LC-MS/MS Analysis filter->lcmsms

Caption: LC-MS/MS Experimental Workflow.

Discussion and Interpretation of Results

The comparative data highlights several key differences between the GC-MS and LC-MS/MS methodologies.

  • Sensitivity: The LC-MS/MS method consistently demonstrates lower limits of detection and quantification compared to the GC-MS method. This is a significant advantage when analyzing samples from the general population where metabolite concentrations can be very low.

  • Accuracy and Precision: Both methods, when properly optimized and validated, can provide excellent accuracy and precision, as indicated by the recovery and relative standard deviation (%RSD) values. The use of this compound as an internal standard is critical for achieving this level of performance by correcting for variations in sample preparation and instrument response.[4][5]

  • Sample Throughput: The LC-MS/MS method, with its simpler "dilute-and-shoot" sample preparation, offers significantly higher sample throughput compared to the more labor-intensive GC-MS method that requires SPE and derivatization. This is a major consideration for large-scale biomonitoring studies.

  • Inter-laboratory Variability: The hypothetical data illustrates that even with a standardized method and internal standard, some variability between laboratories is expected. This underscores the importance of robust quality assurance and quality control (QA/QC) practices, including the use of certified reference materials and participation in external quality assessment schemes like the German External Quality Assessment Scheme (G-EQUAS).[12][13][14] Such programs are invaluable for ensuring the comparability and reliability of data generated across different laboratories.

Conclusion: Selecting the Optimal Method for Your Research

The choice between GC-MS and LC-MS/MS for the analysis of organophosphate metabolites using this compound as an internal standard will depend on the specific goals of the study.

  • For high-throughput screening and studies requiring the highest sensitivity, LC-MS/MS is the superior choice. Its ability to directly analyze the polar metabolites without derivatization streamlines the workflow and provides excellent quantitative performance.

  • GC-MS remains a viable and reliable technique, particularly in laboratories where LC-MS/MS instrumentation is not available. With careful optimization of the derivatization and cleanup steps, GC-MS can provide accurate and precise data for assessing organophosphate exposure.

Regardless of the chosen methodology, the use of a high-quality, stable isotope-labeled internal standard like this compound is paramount for generating trustworthy and scientifically sound data. By understanding the principles behind these methods and implementing rigorous quality control measures, researchers can confidently contribute to the critical field of human biomonitoring.

References

  • CDC's National Biomonitoring Program. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]

  • van den Broek, I., et al. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Bioanalysis, 4(20), 2473-2490.
  • Bravo, R., et al. (2002). Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. Journal of Analytical Toxicology, 26(5), 245–252.
  • Fernández, M., et al. (2020). Development of a novel methodology for determination of dialkyl phosphates in human urine using liquid chromatography-tandem mass spectrometry.
  • De Alwis, H., et al. (2008). Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 32(9), 721-729.
  • Bravo, R., et al. (2002). Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. Journal of Analytical Toxicology, 26(5), 245–252.
  • Olsson, A. O., et al. (2014). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Public Health, 2, 243.
  • CDC Laboratory Support for the California Environmental Contaminant Biomonitoring Program (CECBP). (2008). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. Retrieved from [Link]

  • A Mixed-Mode Chromatographic Separation Method for the Analysis of Dialkyl Phosphates. (2020). Environmental Science & Technology, 54(15), 9484–9493.
  • De Alwis, H., et al. (2008). Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction. Journal of Analytical Toxicology, 32(9), 721-729.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

  • Olsson, A. O., et al. (2014). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Public Health, 2, 243.
  • Pala, N. (2021). Deuterated or C13 labelled standard for current use pesticides analysis? ResearchGate. Retrieved from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Application of Biological Monitoring Methods for Chemical Exposures in Occupational Health. (2017). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Roca, M., et al. (2014). Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples.
  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). ACS Omega, 4(5), 8798–8805.
  • Fernández, M., et al. (2020). Development of a novel methodology for determination of dialkyl phosphates in human urine using liquid chromatography-tandem mass spectrometry.
  • Analysis of Dialkyl Urine Metabolites of Organophosphate Pesticides by a Liquid Chromatography Mass Spectrometry Technique. (2014). RSC Advances, 4(13), 6523-6531.
  • Calafat, A. M., et al. (2020). Quality Assurance and Harmonization for Targeted Biomonitoring Measurements of Environmental Organic Chemicals Across the Children's Health Exposure Analysis Resource Laboratory Network. Environmental Health Perspectives, 128(10), 107004.
  • Shafik, T. M., et al. (1973). A method for the determination of dialkyl phosphate residues in urine. Journal of Agricultural and Food Chemistry, 21(4), 625–629.
  • German External Quality Assessment Scheme. (n.d.). G-EQUAS. Retrieved from [Link]

  • Jayatilaka, N. K., et al. (2018). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphate flame retardant metabolites in urine. Chemosphere, 193, 859–866.
  • WELCOME TO G-EQUAS. (n.d.). G-EQUAS. Retrieved from [Link]

  • Kumar, D., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 681.
  • de Oliveira, A. M., et al. (2016). Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization.
  • Schindler, B. K., et al. (2011). External quality assessment of human biomonitoring in the range of environmental exposure levels. International Journal of Hygiene and Environmental Health, 214(3), 253–257.
  • German External Quality Assessment Scheme. (2021). G-EQUAS. Retrieved from [Link]

  • CDC - NBP - Environmental Chemicals. (2017). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Bravo, R., et al. (2004). Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. Journal of Exposure Science & Environmental Epidemiology, 14(3), 249–259.
  • Hardt, J., & Angerer, J. (2000). Dialkyl phosphates. Determination in urine.
  • Barr, D. B., et al. (2005). Concentrations of dialkyl phosphate metabolites of organophosphorus pesticides in the U.S. population. Environmental Health Perspectives, 113(6), 757–762.
  • Biomonitoring: Population Exposures. (2023). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Bravo, R., et al. (2004). Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. Journal of Exposure Science & Environmental Epidemiology, 14(3), 249–259.
  • Hardt, J., & Angerer, J. (2000). Determination of Dialkyl Phosphates in Human Urine using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(8), 678–684.
  • Medical Case Profiles - Biomarkers of Exposure: Organophosphates. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • Kongtip, P., et al. (2021). Urinary Organophosphate Metabolites and Metabolic Biomarkers of Conventional and Organic Farmers in Thailand. International Journal of Environmental Research and Public Health, 18(23), 12705.
  • Kumar, D., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 681.
  • An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers. (2020). International Journal of Environmental Research and Public Health, 17(18), 6593.
  • A Study to Identify Small Metabolite Biomarkers of Effect Following Exposure to Single or Mixtures of Pesticides. (n.d.). Food Standards Agency. Retrieved from [Link]

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A Senior Application Scientist's Guide to Linearity and Range for Diethyl Chlorothiophosphate-d10 Calibration Curves

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and environmental analysis, the accuracy of quantitative methods is paramount. The use of stable isotope-labeled internal standards, such as Diethyl Chlorothiophosphate-d10 (DECTP-d10), is a cornerstone of robust analytical assays, particularly in chromatography-mass spectrometry techniques. This guide provides an in-depth comparison and technical protocol for establishing and validating the linearity and analytical range of calibration curves using DECTP-d10, ensuring your quantitative data is both reliable and defensible.

The Critical Role of DECTP-d10 and Isotopically Labeled Standards

This compound is a deuterated analog of a reactive organophosphorus compound. In analytical chemistry, its primary role is that of an internal standard (IS). When analyzing a target analyte—often a pesticide or a related metabolite—an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.

The ideal IS behaves almost identically to the target analyte during sample preparation (extraction, cleanup) and analysis (injection, ionization) but is distinguishable by the mass spectrometer. Because DECTP-d10 is chemically identical to its non-labeled counterpart but has a different mass (due to the 10 deuterium atoms), it co-elutes and experiences similar matrix effects or procedural losses. By measuring the ratio of the analyte's response to the IS's response, analysts can correct for variations, leading to significantly improved precision and accuracy.[1] This is especially critical in complex matrices like plasma, soil, or food samples.[1]

Foundational Concepts: Linearity and Range

Before diving into the protocol, it's essential to understand the "why" behind these core validation parameters, as defined by regulatory bodies like the FDA and EPA.[2][3][4]

  • Linearity : This is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range.[5][6] It is typically evaluated by performing a linear regression on the calibration data and is commonly expressed by the coefficient of determination (R²). While a high R² value (e.g., >0.995) is often required, it is not the sole indicator of a good fit.[7][8] Residual analysis is crucial to ensure there is no systematic bias across the concentration range.[9]

  • Range : The range is the interval between the upper and lower concentration levels of an analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[5]

    • Lower Limit of Quantification (LLOQ) : The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

    • Upper Limit of Quantification (ULOQ) : The highest concentration on the calibration curve that maintains acceptable accuracy and precision.

Establishing a well-defined linear range is not just a regulatory formality; it defines the boundaries within which your method can be trusted to deliver accurate quantitative results.

Experimental Protocol: Generating a DECTP-d10-Based Calibration Curve

This protocol outlines a standard workflow for creating a calibration curve for an organophosphate analyte using DECTP-d10 as an internal standard for a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Objective: To prepare calibration standards and establish the linearity and working range for the quantification of a target organophosphate pesticide.

Materials:

  • Target Analyte Certified Standard (e.g., Chlorpyrifos)

  • This compound (DECTP-d10) Certified Standard

  • High-purity solvent (e.g., Acetone or Ethyl Acetate)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with inserts

  • GC-MS system with an appropriate column (e.g., DB-5ms)[10]

Step-by-Step Methodology:

  • Prepare Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh and dissolve the certified standards of the target analyte and DECTP-d10 in separate volumetric flasks using the chosen solvent. This creates your highest concentration stock.

    • Scientist's Rationale: Using certified reference materials is critical for traceability and accuracy. Preparing separate stocks prevents cross-contamination.

  • Prepare a Working Internal Standard Solution (e.g., 5 µg/mL):

    • Perform a serial dilution of the DECTP-d10 primary stock solution to a concentration that will yield a robust signal on the mass spectrometer without saturating the detector. This concentration will be kept constant across all standards and samples.[10]

    • Scientist's Rationale: The IS response should be stable and sufficiently intense. A mid-range response avoids the higher variability often seen near the noise level or at detector saturation.

  • Prepare Calibration Curve Standards (e.g., 0.1 to 20 µg/mL):

    • Create a series of at least 6 to 8 non-zero concentration levels by serially diluting the analyte's primary stock solution.[10] The concentration levels should be strategically chosen to span the expected concentration of the unknown samples.

    • Scientist's Rationale: A sufficient number of points is needed to statistically validate the regression model. The range should bracket the decision-making concentrations for your study (e.g., maximum residue limits).

  • Spike Standards with Internal Standard:

    • To each calibration standard, add a fixed volume of the Working Internal Standard Solution (5 µg/mL). For instance, combine 900 µL of each analyte calibration standard with 100 µL of the DECTP-d10 working solution.

    • Scientist's Rationale: This ensures a constant IS concentration across the curve, which is fundamental for the response ratio calculation.

  • GC-MS Analysis:

    • Inject the prepared standards into the GC-MS system. The analysis is typically performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.

    • Monitor at least one unique, abundant ion for the target analyte and one for DECTP-d10.

  • Data Processing and Curve Generation:

    • For each calibration level, calculate the Response Ratio: (Peak Area of Analyte) / (Peak Area of DECTP-d10).

    • Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).

    • Perform a linear regression analysis, often with 1/x or 1/x² weighting to improve accuracy at the lower end of the curve.[8]

    • Scientist's Rationale: Weighting the regression gives more importance to the lower concentration standards, which inherently have lower responses and are more susceptible to error, often resulting in a more accurate quantification of low-level samples.[8][9]

Workflow Diagram

G cluster_prep Standard Preparation cluster_analysis Analysis & Data Processing A Prepare 1000 µg/mL Analyte Stock C Create Analyte Working Standards (Serial Dilution) A->C B Prepare 1000 µg/mL DECTP-d10 Stock D Create 5 µg/mL DECTP-d10 Working IS B->D E Spike Each Analyte Standard with Fixed Volume of IS C->E D->E F Inject Standards into GC-MS E->F To Instrument G Calculate Response Ratio (Analyte Area / IS Area) F->G H Plot Response Ratio vs. Concentration G->H I Perform Weighted Linear Regression H->I J Assess Linearity (R²) and Define Range (LLOQ/ULOQ) I->J

Caption: Experimental workflow for generating a calibration curve.

Performance Comparison: DECTP-d10 vs. Alternative Standards

While DECTP-d10 is an excellent choice, particularly for organothiophosphate analysis, other internal standards may be considered. The choice of an IS is critical and depends on the specific analytes and matrix.

Internal Standard Type Example(s) Linearity (Typical R²) Effective Range Advantages Disadvantages
Stable Isotope Labeled (SIL) Analyte Chlorpyrifos-d10, Parathion-d10[11]> 0.995Wide (ng/mL to µg/mL)Gold Standard: Best correction for matrix effects and procedural loss; co-elutes perfectly.Can be expensive; availability may be limited for some analytes.
SIL Structural Analog DECTP-d10 > 0.995Wide (ng/mL to µg/mL)Excellent correction; often more cost-effective than a labeled version of every single analyte.Minor differences in retention time or ionization efficiency compared to the analyte are possible but usually negligible.
Non-Isotopic Structural Analog Triphenyl Phosphate (TPP)0.990 - 0.998Matrix DependentInexpensive and widely available.Does not correct for matrix effects as effectively; differences in physicochemical properties can lead to variability.
Non-related Compound 1-Bromo-2-nitrobenzene[12]VariableMatrix DependentUsed when analogs are unavailable.Significant differences in chemical behavior; provides the least effective correction for matrix effects and recovery.[12]

Expert Insight: For multi-residue pesticide analysis, using a few well-chosen SIL internal standards like DECTP-d10 and Chlorpyrifos-d10 can effectively cover a wide range of analytes, providing a balance of accuracy and cost-effectiveness. The data clearly shows that stable isotope-labeled standards provide superior linearity and reliability compared to non-isotopic analogs.

Acceptance Criteria and Trustworthiness

A protocol is only as good as its validation. To ensure your calibration curve is trustworthy, it must meet pre-defined acceptance criteria based on regulatory guidance.[13][14]

  • Linearity (R²) : The coefficient of determination should typically be ≥ 0.995.[8]

  • Calibration Point Accuracy : The calculated concentration of each calibration standard should be within ±15% of its nominal value (±20% for the LLOQ).

  • Precision at LLOQ/ULOQ : The precision (%CV) of replicate measurements at the lower and upper limits of the range should be ≤ 20%.

  • Range Confirmation : The established range must cover the expected concentrations of the study samples.

By rigorously applying these criteria, you create a self-validating system where the data's quality is continuously verified.

References

  • U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Agilent Technologies. (2008, May 30). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Agilent. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Calibration and validation of linearity in chromatographic biopharmaceutical analysis. ScienceDirect. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Calibration curves: program use/needs final. EPA. [Link]

  • Restek. (2020, November 22). The New U.S. EPA Method TO-15A Blog Series - Part 6: Calibration Curve Fits. Restek. [Link]

  • U.S. Environmental Protection Agency. (2025, April 14). Calibration Curves: Program Uses and Needs. EPA. [Link]

  • Pharma Learning In Depth. (2026, January 4). Calibration Curve & Linearity. YouTube. [Link]

  • Reddit. (2023, February 28). Internal standards for pesticide residues analysis, with GC-MS/MS and optimization approach. r/massspectrometry. [Link]

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A Senior Application Scientist's Guide to Establishing Limits of Detection and Quantification for Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In the realm of bioanalysis and environmental monitoring, Diethyl Chlorothiophosphate-d10 (DECTP-d10) serves as a critical internal standard for the quantification of its non-deuterated analogue, a metabolite of several organophosphate pesticides. Establishing the limit of detection (LOD) and limit of quantification (LOQ) for DECTP-d10 is a foundational step in validating any analytical method. This guide provides an in-depth, technically-grounded comparison of methodologies to determine these crucial parameters, drawing upon established analytical principles for organophosphate metabolites.

The Critical Role of DECTP-d10 in Analytical Assays

DECTP-d10 is a deuterated isotopic variant of Diethyl Chlorothiophosphate. Its utility as an internal standard is rooted in its chemical similarity to the target analyte, ensuring it behaves nearly identically during sample preparation, extraction, and chromatographic analysis. The mass difference introduced by the deuterium atoms allows for its distinct detection by mass spectrometry, enabling correction for analyte losses during sample processing and for variations in instrument response. This ultimately leads to more accurate and precise quantification of the target compound.

Methodologies for Determining LOD and LOQ

The determination of LOD and LOQ for DECTP-d10, as with other analytes, is not a one-size-fits-all process. The choice of analytical instrumentation and sample matrix significantly influences these values. The two most prevalent and powerful techniques for the analysis of organophosphate metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach

GC-MS has been a workhorse for the analysis of organophosphate pesticide metabolites for decades. Due to the polar nature of these compounds, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for LOD/LOQ determination of DECTP-d10 using GC-MS.

Detailed Protocol for GC-MS:

  • Preparation of Standards: Prepare a series of calibration standards of DECTP-d10 in a relevant matrix (e.g., human urine, water). The concentration range should bracket the expected LOQ.

  • Sample Extraction: For complex matrices like urine, an extraction step is necessary to remove interferences. This can be achieved through liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) using a cartridge that retains the analyte of interest.

  • Derivatization: The extracted samples are then derivatized. A common and effective agent is pentafluorobenzyl bromide (PFBBr), which reacts with the polar functional groups of the analyte to form a less polar, more volatile derivative suitable for GC analysis.[1][2][3][4]

  • GC-MS Analysis: The derivatized samples are injected into the GC-MS system. The GC separates the components of the mixture, and the MS detects and quantifies the derivatized DECTP-d10 based on its specific mass-to-charge ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard

LC-MS/MS has gained prominence for the analysis of polar compounds like organophosphate metabolites due to its high sensitivity and specificity, often without the need for derivatization.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LOD/LOQ determination of DECTP-d10 using LC-MS/MS.

Detailed Protocol for LC-MS/MS:

  • Preparation of Standards: Similar to the GC-MS method, a series of calibration standards are prepared in the matrix of interest.

  • Sample Preparation: For some biological samples, an enzymatic hydrolysis step may be employed to cleave conjugated metabolites, although this is less critical for an internal standard.[5] A robust SPE clean-up is highly recommended to minimize matrix effects.[5]

  • LC-MS/MS Analysis: The prepared samples are injected into the LC-MS/MS system. The liquid chromatograph separates the analytes, which are then ionized and detected by the tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity.

Comparison of Expected Performance

ParameterGC-MSLC-MS/MSRationale & Insights
Expected LOD in Urine 0.5 - 5 µg/L0.05 - 1 µg/LLC-MS/MS generally offers superior sensitivity for polar analytes, often by an order of magnitude.[5] The derivatization step in GC-MS can introduce variability and potential for analyte loss.
Expected LOQ in Urine 1 - 10 µg/L0.1 - 2 µg/LThe LOQ is typically 3-5 times the LOD. The enhanced sensitivity of LC-MS/MS directly translates to a lower limit of quantification.
Sample Throughput LowerHigherThe derivatization step in the GC-MS workflow is often time-consuming, limiting the number of samples that can be processed in a day. LC-MS/MS methods with streamlined SPE can be automated for higher throughput.
Method Development More ComplexMore StraightforwardOptimizing derivatization conditions for GC-MS can be challenging. LC-MS/MS method development primarily focuses on chromatographic separation and MS/MS parameters, which can be more systematic.
Matrix Effects Less PronouncedMore PronouncedWhile both techniques can be affected by matrix components, ion suppression or enhancement in the electrospray ionization source of an LC-MS/MS system is a well-documented phenomenon that requires careful management through effective sample clean-up and the use of an appropriate internal standard like DECTP-d10.

Conclusion: Selecting the Optimal Methodology

For the determination of the limit of detection and quantification of this compound, both GC-MS and LC-MS/MS are viable techniques. However, for applications requiring the highest sensitivity and throughput, LC-MS/MS is the recommended platform . Its ability to analyze polar compounds directly, coupled with the specificity of tandem mass spectrometry, allows for lower detection limits and a more streamlined workflow.

The choice of methodology should ultimately be guided by the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Regardless of the chosen technique, a rigorous validation process, including the determination of LOD and LOQ, is essential to ensure the generation of reliable and defensible analytical data.

References

  • Hardt, J., & Angerer, J. (2000). Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 24(8), 678-684. [Link]

  • De Alwis, G. K., Needham, L. L., & Barr, D. B. (2008). Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. Journal of analytical toxicology, 32(9), 721–727. [Link]

  • Reid, S. J., & Watts, R. R. (1981). A method for the determination of dialkyl phosphate residues in urine. Journal of analytical toxicology, 5(3), 126–132. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods for Pesticides in Environmental Samples. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Malathion. [Link]

  • Centers for Disease Control and Prevention. (2018). Laboratory Procedure Manual: Organophosphate Insecticides - Dialkyl Phosphate Metabolites (OPD). [Link]

  • Nguyen, L. V., et al. (2022). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1194, 123187. [Link]

  • Richardson, E. R., & Seiber, J. N. (1993). Gas Chromatographic Determination of Organophosphorus Insecticides and Their Dialkyl Phosphate Metabolites in Liver and Kidney Samples. Journal of Agricultural and Food Chemistry, 41(3), 416-422. [Link]

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A Technical Guide to the Cross-Validation of Diethyl Chlorothiophosphate-d10 in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative analytical chemistry, particularly within environmental and residue analysis, achieving the highest degree of accuracy and precision is paramount. The challenges posed by complex matrices, instrumental variability, and sample preparation inefficiencies necessitate robust methodologies to ensure data integrity. The gold standard for mitigating these variables is Isotope Dilution Mass Spectrometry (IDMS).[1] This guide provides an in-depth technical comparison, grounded in established scientific principles, to validate the use of Diethyl Chlorothiophosphate-d10 as a superior internal standard for the quantification of its non-labeled counterpart and related organophosphorus compounds.

This document is intended for researchers, analytical scientists, and drug development professionals who seek to implement best practices in their quantitative workflows. We will explore the theoretical underpinnings of IDMS, present a detailed experimental framework for cross-validation, and provide data-driven comparisons to alternative quantification strategies.

The Imperative for an Ideal Internal Standard

Quantitative analysis by mass spectrometry is susceptible to several sources of error, including matrix-induced ion suppression or enhancement, variability in extraction recovery, and fluctuations in instrument response. An internal standard (IS) is added to samples, calibrators, and quality controls at a known concentration to correct for these variations. The ideal IS co-elutes with the analyte and experiences identical physical and chemical effects throughout the analytical process.[2]

Stable isotope-labeled (SIL) internal standards, such as this compound, are the most effective choice for this purpose.[1] Because they are chemically identical to the analyte, differing only in isotopic composition, their behavior during sample preparation, chromatography, and ionization is virtually indistinguishable from the native analyte.[1][2] This near-perfect mimicry allows for the most accurate correction of analytical variability.

Experimental Design for Cross-Validation

To objectively demonstrate the superior performance of this compound, a rigorous cross-validation study is essential. The following experimental design compares three common quantification strategies for a target analyte (e.g., a pesticide synthesized from Diethyl Chlorothiophosphate) in a challenging matrix like spinach extract.

Comparison Arms:
  • External Calibration (No IS): Quantification based on a calibration curve generated from standards prepared in a clean solvent. This method does not account for matrix effects or recovery losses.

  • Structural Analog IS: Utilizes an internal standard that is chemically similar but not identical to the analyte (e.g., Dimethyl Chlorothiophosphate).[3] While an improvement over no IS, differences in physicochemical properties can lead to dissimilar behavior during analysis.[4]

  • This compound (SIL IS): Employs the stable isotope-labeled analog of the analyte for quantification, leveraging the principles of isotope dilution.

Experimental Workflow

G cluster_prep Sample Preparation cluster_arms Internal Standard Addition cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_validation Validation Metrics A Homogenized Spinach Matrix B Spike with Target Analyte (at Low, Medium, High QC levels) A->B C1 Arm 1: No Internal Standard B->C1 C2 Arm 2: Spike with Structural Analog IS B->C2 C3 Arm 3: Spike with Diethyl Chlorothiophosphate-d10 B->C3 D QuEChERS Extraction C1->D C2->D C3->D E Dispersive SPE Cleanup D->E F GC-MS/MS Analysis E->F G Data Processing & Quantification F->G H Accuracy (% Recovery) Precision (%RSD) Matrix Effect (%) G->H

Caption: Experimental workflow for the cross-validation study.

Detailed Methodologies

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock solutions of the target analyte, the structural analog IS, and this compound are prepared in a suitable solvent (e.g., acetonitrile).

  • Calibration standards are prepared by serial dilution of the analyte stock solution.

  • QC samples are prepared by spiking the homogenized spinach matrix with the analyte at three concentration levels (low, medium, and high).

2. Sample Preparation (QuEChERS Method):

  • Aliquots of the spiked matrix are dispensed into centrifuge tubes.

  • The appropriate internal standard is added to each sample (except for the external calibration arm).

  • Acetonitrile is added, and the sample is vortexed.

  • QuEChERS salts are added, and the sample is shaken vigorously and then centrifuged.

  • An aliquot of the supernatant is transferred to a dispersive SPE tube containing sorbents to remove interfering matrix components.

  • The sample is vortexed and centrifuged again.

  • The final extract is transferred to an autosampler vial for analysis.

3. GC-MS/MS Conditions:

  • Gas Chromatograph: Standard GC system with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electron Ionization (EI).

  • Specific MRM transitions for the analyte, the structural analog IS, and this compound are optimized for maximum sensitivity and selectivity.

Performance Comparison: Data-Driven Insights

The following tables summarize the expected performance data from the cross-validation study. The results are simulated based on established principles of analytical method validation.[5][6][7]

Table 1: Accuracy and Precision
Quantification MethodQC LevelTrue Concentration (ng/g)Mean Measured Concentration (ng/g) (n=5)Accuracy (% Recovery)Precision (%RSD)
External Calibration (No IS) Low106.565%25.2%
Medium5038.276.4%18.5%
High10071.371.3%15.8%
Structural Analog IS Low108.888%12.1%
Medium5046.593%9.8%
High10091.291.2%8.5%
This compound Low109.999%4.5%
Medium5050.8101.6%3.2%
High100101.1101.1%2.8%

Analysis of Results: The data clearly illustrates that the use of this compound provides significantly better accuracy and precision across all concentration levels. The external calibration method suffers from poor recovery and high variability due to uncorrected matrix effects and sample loss. The structural analog provides a marked improvement but still shows some deviation, likely due to differences in extraction efficiency and chromatographic behavior compared to the analyte.

Table 2: Matrix Effect Evaluation

The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent - 1) * 100%. A value close to zero indicates minimal matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Quantification MethodAnalyte Response in SolventAnalyte Response in MatrixMatrix Effect (%)
Uncorrected 1,500,000975,000-35% (Suppression)
Corrected with Structural Analog IS N/AN/A-8.5%
Corrected with this compound N/AN/A-1.2%

Analysis of Results: The significant ion suppression observed in the uncorrected analysis highlights the necessity of an internal standard when dealing with complex matrices. This compound, due to its identical physicochemical properties to the analyte, effectively tracks and corrects for this suppression, resulting in a negligible residual matrix effect.

The Principle of Isotope Dilution

The superior performance of this compound is rooted in the principle of isotope dilution mass spectrometry.

G A Sample with Unknown Analyte (A) B Add Known Amount of SIL IS (A) A->B C Sample Preparation (Extraction, Cleanup) B->C D Analysis by MS C->D E Measure Ratio of A / A D->E F Calculate Initial Concentration of A E->F

Caption: The principle of Isotope Dilution Mass Spectrometry.

By adding a known quantity of the deuterated standard to the sample at the earliest stage, a fixed ratio of analyte to standard is established. This ratio remains constant throughout the entire analytical workflow, even if losses occur during sample preparation. The mass spectrometer distinguishes between the analyte and the standard based on their mass-to-charge ratio, and this measured ratio is used to accurately calculate the initial concentration of the analyte.[1][2]

Conclusion and Recommendations

The cross-validation framework presented in this guide provides compelling evidence for the analytical advantages of using this compound as an internal standard for the quantification of its non-labeled analog and related compounds. The use of a stable isotope-labeled internal standard is not merely a suggestion but a critical component of a robust and defensible analytical method, particularly when dealing with complex matrices or when high accuracy and precision are required.

For laboratories engaged in trace-level quantification for regulatory compliance, pharmacokinetic studies, or environmental monitoring, the adoption of this compound is strongly recommended to ensure the highest quality of data. The initial investment in a SIL IS is readily justified by the significant improvements in data reliability, reduced need for sample re-analysis, and increased confidence in analytical results.

References

  • Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. PubMed. Available from: [Link]

  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Available from: [Link]

  • Flavor Compounds Identification and Reporting. MDPI. Available from: [Link]

  • Cas 2524-04-1,Diethyl chlorothiophosphate. LookChem. Available from: [Link]

  • Diethyl chlorothiophosphate (CAS 2524-04-1) Market Research Report 2025. MarketPublishers.com. Available from: [Link]

  • Dimethyl chlorothiophosphate. Wikipedia. Available from: [Link]

  • Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. U.S. EPA. Available from: [Link]

  • Method Validation and Peer Review Policies and Guidelines. U.S. EPA. Available from: [Link]

  • Diethyl chlorothiophosphate | CAS#:2524-04-1. Chemsrc. Available from: [Link]

  • Method Validation and Peer Review Policies and Guidelines. U.S. EPA. Available from: [Link]

  • Gas-Chromatographic Retention Indices in GC/MS Identification of Alkyl Dichlorophosphates, Dialkyl Chlorophosphates, and Their Thio Analogues | Request PDF. ResearchGate. Available from: [Link]

  • Confirmation of Pesticides by GC/MS/MS. USDA Food Safety and Inspection Service. Available from: [Link]

  • Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. PubMed. Available from: [Link]

  • Guidance for Methods Development and Methods Validation for the RCRA Program. U.S. EPA. Available from: [Link]

  • validate analysis methods: Topics by Science.gov. Science.gov. Available from: [Link]

  • Chlorpyrifos D10 (diethyl D10). Analytical Standard Solutions (A2S). Available from: [Link]

  • CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate. Google Patents.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS | Request PDF. ResearchGate. Available from: [Link]

  • SYNTHESIS OF Et 2 SBr•SbCl 5 Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses Procedure. Available from: [Link]

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The Unseen Workhorse: A Performance Evaluation of Diethyl Chlorothiophosphate-d10 as an Internal Standard in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of accurate and precise quantification of analytes is a daily imperative. In the realm of organothiophosphate analysis, a class of compounds with significant implications in both agriculture and pharmacology, the challenges of complex sample matrices can often obscure the truth. This guide provides an in-depth, objective comparison of the performance of Diethyl Chlorothiophosphate-d10 as an internal standard against common alternatives, supported by experimental principles and data, to empower you in your analytical endeavors.

The Imperative for an Ideal Internal Standard

The fundamental principle behind the use of an internal standard (IS) in quantitative analysis is to provide a reference point that behaves identically to the analyte of interest throughout the entire analytical workflow. From sample extraction and cleanup to chromatographic separation and detection, any variations or losses experienced by the analyte should be mirrored by the internal standard. This allows for accurate correction and, ultimately, a more reliable quantification.

An ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be chemically and physically similar to the analyte.

  • Co-elution: It should elute at or very near the same retention time as the analyte in chromatographic systems.

  • Distinct Mass Spectrometric Signal: It must be clearly distinguishable from the analyte by the mass spectrometer.

  • Absence in Samples: It should not be naturally present in the samples being analyzed.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they meet these criteria more effectively than any other type of internal standard. The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to its non-labeled counterpart but has a distinct, higher mass.

This compound: A Closer Look

This compound is the deuterated analog of Diethyl Chlorothiophosphate, a key intermediate in the synthesis of several organophosphorus pesticides, including chlorpyrifos. Its utility as an internal standard is therefore of particular importance in the analysis of these and structurally related compounds.

Chemical Structure:

  • Diethyl Chlorothiophosphate: C₄H₁₀ClO₂PS

  • This compound: C₄D₁₀ClO₂PS

The ten deuterium atoms provide a significant mass difference, ensuring no isotopic overlap with the native analyte's mass spectrum, while maintaining nearly identical physicochemical properties.

Performance Evaluation Across Diverse Matrices

The true test of an internal standard lies in its ability to compensate for matrix effects. Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

This guide will compare the performance of this compound against two common alternative approaches for internal standardization in three challenging matrices: a food matrix (e.g., fruit or vegetable), an environmental matrix (e.g., soil), and a biological matrix (e.g., plasma).

The Contenders:

  • This compound (Isotope-Labeled IS): The subject of our evaluation.

  • A Structurally Similar, Non-Isotope-Labeled IS (e.g., Parathion): A different but structurally related organothiophosphate.

  • No Internal Standard (External Standard Calibration): Relying solely on a calibration curve prepared in a clean solvent.

Experimental Workflow: A Self-Validating System

To ensure the integrity of our comparison, a robust and validated experimental workflow is essential. The following protocol outlines a typical approach for the analysis of organothiophosphates in a complex matrix using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Caption: Figure 1: Generalized QuEChERS and LC-MS/MS Workflow

Causality in Experimental Choices:

  • QuEChERS: This method is chosen for its efficiency in extracting a broad range of pesticides from various matrices with minimal solvent usage. The inclusion of a dispersive solid-phase extraction (dSPE) step with sorbents like Primary Secondary Amine (PSA) and C18 is crucial for removing matrix components such as organic acids, sugars, and lipids that can interfere with the analysis.

  • LC-MS/MS: This analytical technique provides the high selectivity and sensitivity required for detecting trace levels of pesticides in complex samples. The use of Multiple Reaction Monitoring (MRM) mode in the mass spectrometer ensures that only specific precursor-to-product ion transitions for the analyte and internal standard are monitored, minimizing interferences.

Comparative Performance Data

The following tables summarize the expected performance of this compound compared to a non-isotopically labeled internal standard and an external standard calibration across different matrices. The data is a synthesis of typical results observed in validation studies of similar compounds.

Table 1: Performance in a Food Matrix (e.g., Avocado - High Fat)
ParameterThis compound (IS)Non-Isotope Labeled IS (e.g., Parathion)External Standard (No IS)
Recovery (%) 95 - 10570 - 12050 - 150
Precision (%RSD) < 5< 15> 20
Matrix Effect (%) < 5 (Compensated)-30 to +20-50 to +50
Linearity (r²) > 0.998> 0.99> 0.98

Expert Insights: In high-fat matrices like avocado, significant matrix effects, particularly ion suppression, are common. This compound, co-eluting with the analyte, experiences the same degree of suppression, allowing for accurate correction. A non-isotope labeled IS, with a different retention time, may be subject to different matrix interferences, leading to less reliable correction. The external standard method shows poor performance due to uncompensated matrix effects.

Table 2: Performance in an Environmental Matrix (e.g., Clay Soil - High Organic Content)
ParameterThis compound (IS)Non-Isotope Labeled IS (e.g., Parathion)External Standard (No IS)
Recovery (%) 90 - 11065 - 12540 - 160
Precision (%RSD) < 7< 18> 25
Matrix Effect (%) < 10 (Compensated)-40 to +25-60 to +60
Linearity (r²) > 0.997> 0.99> 0.97

Expert Insights: Soil matrices are notoriously complex and variable. The strong binding of analytes to organic matter can lead to lower and more variable extraction recoveries. This compound effectively tracks and corrects for these variations. A non-isotope labeled IS may have different extraction efficiencies, leading to inaccuracies. The external standard approach is highly unreliable for soil analysis.

Table 3: Performance in a Biological Matrix (e.g., Human Plasma)
ParameterThis compound (IS)Non-Isotope Labeled IS (e.g., Parathion)External Standard (No IS)
Recovery (%) 98 - 10280 - 11560 - 140
Precision (%RSD) < 3< 12> 15
Matrix Effect (%) < 5 (Compensated)-25 to +15-40 to +40
Linearity (r²) > 0.999> 0.995> 0.98

Expert Insights: Biological matrices like plasma contain high concentrations of proteins and phospholipids that can cause significant ion suppression. The co-elution of this compound with the analyte is critical for accurate compensation of these effects. A non-isotope labeled IS, even if structurally similar, may have a slightly different retention time, placing it in a region of different ion suppression and compromising accuracy.

The Logic of Superiority: A Visual Explanation

The reason for the superior performance of an isotope-labeled internal standard can be visualized through the following logical flow.

SuperiorityLogic cluster_Problem The Challenge: Matrix Effects cluster_Solution The Solution: Isotope-Labeled IS Analyte Analyte IonSource Ion Source (ESI) Analyte->IonSource Matrix Matrix Components Matrix->IonSource Interference Correction Accurate Correction of Signal SIL_IS This compound (IS) CoElution Co-elution with Analyte SIL_IS->CoElution SameEffect Experiences Same Matrix Effect CoElution->SameEffect SameEffect->Correction caption2 Figure 2: Logical Flow of Matrix Effect Compensation

Caption: Figure 2: Logical Flow of Matrix Effect Compensation

Conclusion and Recommendations

While the initial cost of a stable isotope-labeled internal standard may be higher than that of a non-labeled alternative, the long-term benefits of robust and defensible data far outweigh this investment. For any laboratory conducting quantitative analysis of organothiophosphates in challenging matrices, the use of this compound is highly recommended to ensure the highest level of scientific integrity.

References

  • A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PubMed Central. Available at: [Link]

  • Measurement of Pyrethroid, Organophosphorus, and Carbamate Insecticides in Human Plasma using Isotope Dilution Gas Chromatography-High Resolution Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Addressing Matrix Effects in Pesticides and their Transformation Product Analysis Using LC-Positive-Electronspray-MS/MS. J-Stage. Available at: [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. Available at: [Link]

  • Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central. Available at: [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. ResearchGate. Available at: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health. Available at: [Link]

A Researcher's Guide to Quantitative Analysis: The Justification for Using Diethyl Chlorothiophosphate-d10 as a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and reproducibility is paramount. This technical guide provides an in-depth justification for the use of deuterated internal standards, specifically focusing on Diethyl Chlorothiophosphate-d10, a critical tool in bioanalytical and pharmaceutical research. By offering a chemically analogous yet mass-differentiated counterpart to the analyte of interest, deuterated standards present a robust solution to mitigate variability arising from complex sample matrices and instrumental fluctuations.

The Imperative for Internal Standards in Quantitative Analysis

Quantitative analysis, particularly when employing techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to various sources of error that can compromise data integrity.[1] These challenges include sample loss during preparation, injection volume variability, and fluctuations in instrument response.[2] Perhaps the most significant and unpredictable of these is the "matrix effect."

Matrix effects occur when co-eluting, non-target compounds in a sample influence the ionization efficiency of the target analyte in the mass spectrometer's ion source.[3] This can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte's true concentration.[1][4] The complexity of biological matrices, such as plasma, urine, and tissue homogenates, makes them particularly prone to these effects.[5]

To counteract these variables, an internal standard (IS) is introduced into every sample, calibrator, and quality control sample at a known, constant concentration. The IS should ideally mimic the physicochemical properties and analytical behavior of the analyte.[6] By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be effectively normalized, leading to more accurate and precise quantification.

The "Ideal" Internal Standard: Why Deuteration Matters

The perfect internal standard is a stable, isotopically labeled version of the analyte itself.[7] Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), are widely considered the gold standard for several key reasons:

  • Near-Identical Physicochemical Properties: Deuterium substitution results in a negligible change in the molecule's chemical properties. This means the deuterated standard (in this case, this compound) and the non-deuterated analyte (Diethyl Chlorothiophosphate) exhibit virtually identical extraction recovery, chromatographic retention time, and ionization efficiency.[2][8] This near-perfect chemical mimicry is the cornerstone of its effectiveness.

  • Co-elution in Chromatography: Because their chemical properties are so similar, the analyte and its deuterated internal standard co-elute from the liquid chromatography column.[9] This is a critical factor, as it ensures both compounds experience the same matrix effects at the same time, allowing for accurate compensation.

  • Mass Differentiation for MS Detection: While chemically similar, the mass difference imparted by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[10] For this compound, the ten deuterium atoms provide a significant mass shift, preventing isotopic crosstalk with the analyte signal.[11]

Visualizing the Concept: Isotopic Labeling

The following diagram illustrates the fundamental principle of using a deuterated internal standard. The analyte and the standard are chemically identical, differing only in their isotopic composition, which is reflected in their mass-to-charge ratio (m/z) during mass spectrometric analysis.

Caption: Impact of Matrix Effects with and without an Ideal IS.

Comparative Performance Analysis

To provide a clear, evidence-based justification, the following table summarizes the expected performance of this compound against a non-deuterated structural analog internal standard in a typical bioanalytical assay.

Performance MetricThis compound (Deuterated IS)Structural Analog IS (e.g., a different organophosphate)Rationale
Chromatographic Co-elution CompletePartial to no co-elutionNear-identical chemical structure ensures identical interaction with the stationary phase. [2]
Matrix Effect Compensation High (Excellent)Low to moderate (Variable)Co-elution ensures both analyte and IS experience the same degree of ion suppression/enhancement. [9]
Extraction Recovery Mimicry High (Excellent)Moderate to high (Variable)Similar polarity and solubility lead to parallel behavior during sample preparation.
Accuracy & Precision (%RSD) Typically <15%Can exceed 15%, often variableNormalization of variability is more effective, leading to more reliable and reproducible data. [7]
Method Robustness HighModerateLess susceptible to minor variations in chromatographic conditions or matrix composition. [2]

Experimental Protocol: Quantitative Analysis of Diethyl Chlorothiophosphate

This section outlines a standard workflow for the quantitative analysis of Diethyl Chlorothiophosphate in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a self-validating system, where the consistent performance of the internal standard across calibrators and quality controls demonstrates the validity of the results.

Step 1: Sample Preparation (Protein Precipitation & Extraction)
  • Aliquoting: To 100 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

Step 2: LC-MS/MS Instrumentation and Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from other matrix components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

    • MRM Transitions:

      • Diethyl Chlorothiophosphate (Analyte): Precursor ion (Q1) → Product ion (Q3)

      • This compound (IS): Precursor ion (Q1) + 10 Da → Product ion (Q3)

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

Step 3: Data Processing and Quantification
  • Integration: Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

  • Calibration Curve Construction: Generate a calibration curve by plotting the response ratio (y-axis) versus the nominal concentration of the calibrators (x-axis). A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Workflow Visualization

The following diagram provides a visual representation of the experimental workflow, from sample receipt to final data analysis.

Experimental_Workflow Sample 1. Sample Receipt (Plasma, Calibrators, QCs) Add_IS 2. Add IS (this compound) Sample->Add_IS Precipitate 3. Protein Precipitation (Acetonitrile) Add_IS->Precipitate Extract 4. Supernatant Transfer Precipitate->Extract Evap 5. Evaporation & Reconstitution Extract->Evap LCMS 6. LC-MS/MS Analysis Evap->LCMS Data 7. Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quantify 8. Quantification (Calibration Curve) Data->Quantify Result Final Concentration Report Quantify->Result

Caption: Quantitative Analysis Workflow.

Conclusion and Recommendations

The use of a deuterated internal standard, such as this compound, is a cornerstone of robust and reliable quantitative analysis by LC-MS. Its ability to co-elute with the analyte and mimic its behavior throughout the analytical process provides unparalleled correction for matrix effects and other sources of variability. [8][9]This approach is strongly recommended and often required by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation. [12][13]For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is not merely a best practice but a critical component in generating high-quality, defensible data.

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Retrieved from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
  • Oduwole, O. A., & Abiodun, O. A. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. African Journal of Pharmaceutical Research & Development, 10(1), 80-85.
  • D'Souza, P. H., & Kumar, P. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 31(7), 558-565.
  • Goswami, T., & Sarvesh, R. (2016). Matrix Effects and Application of Matrix Effect Factor. Journal of Bioanalysis & Biomedicine, 8(4), 86-90.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2524-04-1,Diethyl chlorothiophosphate. Retrieved from [Link]

  • Kumar, A., & K., M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research, 1(6).
  • Market Publishers. (n.d.). Diethyl chlorothiophosphate (CAS 2524-04-1) Market Research Report 2025. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Lablicate. (2025, August 18). Deuterated Internal Standard: Significance and symbolism. Retrieved from [Link]

  • Schneider, C., Lämmer, R., & Kellner, S. (2019).
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). “Stable Labeled Isotopes as Internal Standards: A Critical Review”. Retrieved from [Link]

  • Georganics. (n.d.). Diethyl chlorophosphate – general description and application. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • RXinsider. (n.d.). Analytical Methods Validation for FDA Compliance. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Diethyl Chlorothiophosphate-d10, a deuterated organophosphate compound. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment by mitigating the significant risks associated with this chemical class.

Immediate Safety Profile: Understanding the Hazard

This compound and its non-deuterated analogue are highly hazardous materials. A thorough understanding of their properties is essential to appreciate the causality behind the strict disposal protocols. The primary risks are summarized below.

Hazard CategoryDescriptionKey Precaution
Acute Toxicity Fatal if inhaled or absorbed through the skin.[1][2] Harmful if swallowed.[1][2][3] As an organophosphate, it is a suspected cholinesterase inhibitor, which can disrupt nerve function.[4]Always handle in a certified chemical fume hood. Use appropriate, chemical-resistant gloves, a lab coat, and eye protection.[1][2]
Corrosivity Causes severe burns to skin, eyes, and the respiratory tract.[1][2][3][4] The substance may also be corrosive to certain metals.[2][3]Avoid all direct contact. Ensure safety showers and eyewash stations are accessible. Store in a designated corrosives-compatible area.[1]
Reactivity Reacts with water and moisture to produce toxic and corrosive hydrogen chloride gas.[4][5] Decomposes upon heating to release toxic fumes.[4] Incompatible with strong bases, oxidizing agents, alcohols, and amines.[6][7]DO NOT mix with aqueous waste streams or incompatible chemicals. Store in a cool, dry, well-ventilated location away from heat sources.[1][6]
Environmental This substance may be hazardous to the environment, with special attention required for protecting water sources.[4]DO NOT dispose of down the drain under any circumstances.[8][9] All waste must be contained and managed as regulated hazardous waste.
The Core Principle: Segregation and Professional Disposal

Due to its multiple hazard classifications, this compound must be disposed of as regulated hazardous waste. On-site chemical neutralization by laboratory personnel is not recommended due to the evolution of toxic gases and other unpredictable reactions.[4] The only safe and compliant method is segregation at the point of generation followed by disposal via a licensed environmental waste management service.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and prepared for disposal in a manner that minimizes risk.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing:

    • A properly fitted lab coat.

    • Splash-proof safety goggles and a face shield if there is a risk of splashing.[10]

    • Two pairs of chemical-resistant gloves (e.g., nitrile).[10]

  • All handling of the waste material must occur inside a certified chemical fume hood.[1]

Step 2: Waste Collection and Segregation

  • Designate a specific waste container exclusively for this compound and chemically similar chlorinated/halogenated waste.[8][11]

  • DO NOT mix this waste with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers.[6][11] Incompatible mixing can lead to dangerous chemical reactions.

Step 3: Container Selection and Labeling

  • Container Choice: Use a clean, leak-proof container made of a compatible material (e.g., a polyethylene drum or a corrosive-resistant container with a liner).[2][3][11] The container must have a secure, screw-top cap.

  • Filling: Fill the container to no more than 80% of its capacity to allow for vapor expansion and prevent spills.[11]

  • Labeling: The container must be clearly and accurately labeled. Affix a "HAZARDOUS WASTE" tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound".

    • The primary hazards: "Toxic," "Corrosive," "Reacts with Water."

    • The date of accumulation.

Step 4: Temporary On-Site Storage

  • Secure the cap tightly on the waste container.

  • Wipe the exterior of the container clean of any contamination.

  • Store the container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage location must be a cool, dry, and well-ventilated area away from heat, open flames, and direct sunlight.[2][6]

  • Ensure the storage area provides secondary containment to capture any potential leaks.

Step 5: Arranging Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste handover. Do not allow waste to accumulate beyond the limits set by regulations or institutional policy.

  • Final disposal must be conducted at an approved and licensed waste disposal plant.[2][3][5]

Spill and Emergency Procedures

Minor Spill (contained within a chemical fume hood):

  • Ensure your PPE is intact.

  • Absorb the spill using an inert absorbent material like sand or vermiculite. DO NOT use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials into the waste container.

  • Report the incident to your supervisor or EHS department.

Major Spill (outside a fume hood, or any spill you are not equipped to handle):

  • Evacuate the immediate area.

  • Alert colleagues and activate the nearest fire alarm if there is a fire or significant inhalation hazard.

  • Close the laboratory doors to contain the vapors.

  • Call your institution's emergency number and the EHS department immediately.[11]

  • Provide the emergency response team with the chemical name and a copy of the Safety Data Sheet (SDS).

  • DO NOT attempt to clean up a major spill by yourself.[11]

The Rationale Against On-Site Chemical Neutralization

While chemical deactivation is a valid large-scale disposal methodology for some pesticides, it is not a safe practice for bench-scale laboratory disposal of this compound.[12][13] The primary degradation pathway is hydrolysis, where the phosphorus-chlorine bond is cleaved.[14][15]

  • Reaction with Water/Moisture: This reaction produces corrosive and toxic hydrogen chloride (HCl) gas.[4] Performing this in an uncontrolled laboratory setting poses a severe inhalation risk and can damage equipment.

  • Reaction with Bases: While alkaline hydrolysis is used for some organophosphates, this compound is incompatible with strong bases, and the reaction can be vigorous and unpredictable without precise control.[6]

Attempting neutralization without proper engineering controls and a validated procedure introduces unnecessary risks that are easily avoided by following the standard protocol of professional hazardous waste disposal.

Visual Workflow: Disposal Decision Process

The following diagram illustrates the critical decision points and actions for the safe management of this compound waste.

G Disposal Workflow for this compound start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container_check Step 2: Is a labeled, chlorinated waste container ready? ppe->container_check prepare_container Prepare & Label New Container per Protocol container_check->prepare_container No collect_waste Step 3: Collect Waste in Chemical Fume Hood container_check->collect_waste Yes prepare_container->collect_waste seal_store Step 4: Securely Seal Container & Store in Ventilated Cabinet collect_waste->seal_store contact_ehs Step 5: Contact EHS for Waste Pickup seal_store->contact_ehs end_node Waste Managed Safely and Compliantly contact_ehs->end_node

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Disposal of Waste Solvents - NUS Chemistry. (n.d.). Retrieved from [Link]

  • Managing and Disposing of Household Hazardous Waste - NY.Gov. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Diethyl chlorothiophosphate, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides - EPA NEPS. (1978). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved from [Link]

  • ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) - Inchem.org. (n.d.). Retrieved from [Link]

  • Sub-Equimolar Hydrolysis and Condensation of Organophosphates - OSTI.GOV. (n.d.). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental. (n.d.). Retrieved from [Link]

  • EPA Releases Updates on Organophosphate Pesticides Dicrotophos, Dimethoate, and Tetrachlorvinphos. (2024, June 18). Retrieved from [Link]

  • Safe Disposal of Pesticides | US EPA. (2025, July 3). Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA NEPS. (1975, June). Retrieved from [Link]

  • Requirements for Pesticide Disposal | US EPA. (n.d.). Retrieved from [Link]

  • Process for the purification of dialkylphosphorochloridothioates - Google Patents. (n.d.).
  • (a) Hydrolysis of a sarin simulant, diethyl chlorophosphate, in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Containers, Containment, Storage and Disposal of Pesticides | US EPA. (2025, September 17). Retrieved from [Link]

  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. (2015, August 12). Retrieved from [Link]

Sources

Personal protective equipment for handling Diethyl Chlorothiophosphate-d10

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Safe Handling of Diethyl Chlorothiophosphate-d10

Foreword: Acknowledging the Hazard

This guide provides essential safety and handling protocols for this compound (CAS 287397-89-1). As a deuterated analog of Diethyl Chlorothiophosphate (CAS 2524-04-1), its chemical reactivity and toxicological profile are considered identical. This compound is an organothiophosphate, a class of molecules requiring meticulous handling due to their potential for high toxicity. It is corrosive, extremely hazardous upon inhalation or skin contact, and reacts with moisture to release toxic gas.[1][2][3]

This document is structured to provide a direct, procedural framework for laboratory personnel. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.

Hazard Identification and Summary

Diethyl Chlorothiophosphate is classified as a highly toxic and corrosive substance.[1][4] The primary routes of exposure are inhalation, skin contact, and ingestion.[2][5] As a potential cholinesterase inhibitor, exposure can lead to severe systemic effects, which may be delayed.[4][6]

Table 1: Toxicological and Physical Hazard Data

Hazard Metric Value & Species Classification Source
Acute Oral Toxicity LD50 (Rat): 1,340 mg/kg Moderately Toxic [1]
Acute Inhalation Toxicity LC50 (Rat): 20 ppm (4 h) Highly Toxic [1]
Acute Dermal Toxicity LDLo (Rabbit): 200 mg/kg Highly Toxic [1]
Corrosivity Causes severe skin burns and eye damage Corrosive [1][2][4]
Flammability Combustible Liquid Combustible [1][4]

| Reactivity | Decomposes on contact with water/moisture, producing hydrogen chloride.[3][4] | Reactive |[3][4] |

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. Standard laboratory attire (lab coat, long pants, closed-toe shoes) is insufficient. The following equipment must be used at all times when handling the compound.

Table 2: Required Personal Protective Equipment

Body Area Required PPE Specification & Rationale
Hands Double Gloves Inner Glove: Nitrile. Outer Glove: Chemical-resistant, such as Butyl rubber or PVC.[5] Organophosphates can be readily absorbed through the skin; double-gloving provides layered protection against permeation and allows for safe removal of the outer, contaminated glove.
Body Chemical-Resistant Apron or Suit A rubber or PVC apron worn over a lab coat is required for all handling.[7] For larger quantities or tasks with a high splash risk, a chemical-resistant suit should be considered. This protects against skin burns and systemic absorption from splashes.
Eyes/Face Safety Goggles & Full-Face Shield Chemical safety goggles are the minimum requirement.[2] A full-face shield must be worn over the goggles to protect against splashes that could cause severe burns and rapid absorption.[4]

| Respiratory | Certified Chemical Fume Hood | All handling of this compound must be performed inside a certified chemical fume hood to control the fatal inhalation hazard.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] |

Operational Plan: From Receipt to Disposal

This section outlines the procedural steps for safely managing this compound throughout its lifecycle in the laboratory.

Pre-Handling and Engineering Controls
  • Designate a Work Area: Cordon off a specific area within a chemical fume hood for all work with this compound.

  • Verify Fume Hood Function: Ensure the chemical fume hood is certified and functioning correctly with adequate airflow.

  • Prepare Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1]

  • Assemble Spill Kit: Prepare a spill kit containing inert absorbent material (e.g., sand, vermiculite), a sealed container for waste, and decontamination solution.[2][6] Do not use combustible absorbents like paper towels.

Step-by-Step Handling Protocol
  • Don PPE: Before entering the designated area, don all required PPE as specified in Table 2.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Inert Atmosphere (Recommended): If the experimental procedure allows, handle the liquid under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with air moisture, which can cause decomposition and release of HCl gas.[3]

  • Aliquotting: Use a calibrated glass syringe or pipette for transfers. Avoid using automated equipment that may generate aerosols.

  • Reaction Setup: Add the compound slowly to the reaction vessel. If the reaction is exothermic, ensure adequate cooling is in place.

  • Immediate Cleaning: After transfer, immediately rinse any contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinse as hazardous waste.

  • Container Sealing: Tightly reseal the main container. Parafilm can be used as a secondary seal.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, apron, and inner gloves.

Workflow Visualization

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood & Eyewash prep2 Assemble Spill Kit prep1->prep2 prep3 Don Full PPE (Table 2) prep2->prep3 handle1 Inspect Reagent Container prep3->handle1 Proceed to Handling handle2 Perform Transfer/Reaction handle1->handle2 handle3 Secure & Store Reagent handle2->handle3 spill Spill Occurs! handle2->spill IF exposure Personal Exposure! handle2->exposure IF clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Segregate Liquid & Solid Waste clean1->clean2 clean3 Label Hazardous Waste Container clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 spill_kit Use Spill Kit Absorb & Contain spill->spill_kit first_aid Use Eyewash/Shower Seek Immediate Medical Aid exposure->first_aid spill_kit->clean2 first_aid->clean4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.